molecular formula C9H10O3S B052587 4-Methylsulfonylacetophenone CAS No. 10297-73-1

4-Methylsulfonylacetophenone

货号: B052587
CAS 编号: 10297-73-1
分子量: 198.24 g/mol
InChI 键: KAVZYDHKJNABPC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4'-(Methylsulfonyl)acetophenone is a high-value aromatic ketone building block distinguished by the presence of a methylsulfonyl group para to the acetyl moiety. This electron-withdrawing sulfone group significantly enhances the reactivity of the carbonyl carbon, making it an excellent electrophile and a versatile synthetic intermediate. Its primary research application is in the synthesis of biologically active molecules, particularly as a key precursor in the development of pharmaceutical compounds, including kinase inhibitors and anti-inflammatory agents. The compound serves as a critical scaffold for constructing diverse heterocyclic systems and for use in nucleophilic substitution reactions, condensation reactions, and cross-coupling methodologies. Researchers value 4'-(Methylsulfonyl)acetophenone for its role in structure-activity relationship (SAR) studies and in the exploration of new chemical entities for drug discovery pipelines. Furthermore, its unique electronic properties make it a compound of interest in materials science for the development of organic semiconductors and non-linear optical materials. This product is provided with high purity and rigorous quality control to ensure consistent and reliable performance in advanced research settings.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

1-(4-methylsulfonylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3S/c1-7(10)8-3-5-9(6-4-8)13(2,11)12/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAVZYDHKJNABPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70145593
Record name 1-(4-(Methylsulphonyl)phenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70145593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10297-73-1
Record name 1-[4-(Methylsulfonyl)phenyl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10297-73-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methylsulfonylacetophenone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010297731
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 10297-73-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403928
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(4-(Methylsulphonyl)phenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70145593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[4-(methylsulphonyl)phenyl]ethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.030.598
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-METHYLSULFONYLACETOPHENONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9D65F147ZN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

4-Methylsulfonylacetophenone chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methylsulfonylacetophenone, also known as 1-(4-methylsulfonylphenyl)ethanone, is a key intermediate in the synthesis of various organic compounds, including active pharmaceutical ingredients. Its chemical structure, featuring a sulfonyl group and a ketone, makes it a versatile building block in medicinal chemistry. This technical guide provides a comprehensive overview of the chemical and physical properties, structure, spectroscopic data, and a detailed experimental protocol for the synthesis of this compound.

Chemical Structure and Identifiers

This compound is an aromatic ketone characterized by a methylsulfonyl group at the para position of the acetophenone ring.

G start 4-(methylthio)acetophenone in Ethylene Dichloride (EDC) step1 Add H₂O, Sodium Tungstate (Na₂WO₄), and Sulfuric Acid (H₂SO₄) start->step1 step2 Heat to 40-45°C step1->step2 step3 Add 50% Hydrogen Peroxide (H₂O₂) dropwise at 50°C step2->step3 step4 Age for 3 hours at 50°C step3->step4 step5 Separate Organic Layer step4->step5 step6 Wash with Saturated NaHCO₃ and Brine step5->step6 end Solution of This compound in EDC step6->end

An In-depth Technical Guide to 4-Methylsulfonylacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 10297-73-1

This technical guide provides a comprehensive overview of 4-Methylsulfonylacetophenone, a key chemical intermediate with significant applications in pharmaceutical research and development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its physicochemical properties, synthesis, and its role in the creation of therapeutic agents.

Physicochemical Properties

This compound, also known as 1-[4-(methylsulfonyl)phenyl]ethan-1-one, is a white to off-white crystalline solid.[1] Its fundamental properties are summarized in the table below, providing a quick reference for laboratory and research applications.

PropertyValueReference
CAS Number 10297-73-1[2][3]
Molecular Formula C₉H₁₀O₃S[1][3][4][5]
Molecular Weight 198.24 g/mol [1][2][3][4]
Melting Point 126-129 °C[2][5][6]
Appearance White to slightly yellow crystalline powder or needles[1][6]
IUPAC Name 1-(4-methylsulfonylphenyl)ethanone[4]
Synonyms 4'-(Methylsulfonyl)acetophenone, p-Methylsulfonylacetophenone, 4-(Methyl Sulfonyl)acetophenone[2][4][7][8]
InChI Key KAVZYDHKJNABPC-UHFFFAOYSA-N[2]
SMILES CC(=O)c1ccc(cc1)S(C)(=O)=O[2]

Synthesis and Chemical Reactions

This compound is a versatile synthetic intermediate. A common method for its preparation involves a multi-step process starting from thioanisole. This synthesis is a foundational procedure for obtaining the core structure necessary for building more complex molecules.

Experimental Protocol: Synthesis of this compound

This protocol details a laboratory-scale synthesis adapted from established methodologies.

Step 1: Friedel-Crafts Acylation of Thioanisole

  • In a reaction vessel, suspend anhydrous aluminum chloride in a suitable solvent such as ethylene dichloride (EDC) under cooling (0-5°C).

  • Slowly add acetyl chloride to the cooled suspension.

  • To this mixture, add thioanisole dropwise while maintaining the temperature below 5°C.

  • Monitor the reaction to completion using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by pouring it into a mixture of ice and hydrochloric acid.

  • Separate the organic layer, wash it with water and a saturated sodium bicarbonate solution to yield 4-(methylthio)acetophenone in the EDC solvent.

Step 2: Oxidation to this compound [9]

  • To the EDC solution containing 4-(methylthio)acetophenone, add water, sodium tungstate, and sulfuric acid.[9]

  • Heat the mixture to 40-45°C.[9]

  • Add 50% hydrogen peroxide dropwise, ensuring the temperature is maintained around 50°C.[9]

  • After the addition is complete, allow the reaction to age to ensure full conversion.

  • The resulting product in the EDC layer is this compound. This can be isolated by evaporating the solvent.

This synthetic pathway is crucial for producing key intermediates for further chemical transformations.

G Synthesis of this compound Thioanisole Thioanisole Intermediate 4-(Methylthio)acetophenone Thioanisole->Intermediate Friedel-Crafts Acylation AcetylChloride Acetyl Chloride + Anhydrous AlCl3 AcetylChloride->Intermediate Product This compound Intermediate->Product Oxidation Oxidation H2O2, Sodium Tungstate, H2SO4 Oxidation->Product

Caption: Synthetic route to this compound.

Applications in Drug Development

This compound is a pivotal building block in the synthesis of various pharmacologically active compounds, most notably non-steroidal anti-inflammatory drugs (NSAIDs) that are selective cyclooxygenase-2 (COX-2) inhibitors.[9][] It also serves as a precursor for compounds with potential anti-cancer and anti-bacterial properties.[2][6][11]

Role in COX-2 Inhibitors

The methylsulfonyl group is a key pharmacophore for selective COX-2 inhibition.[] this compound provides this essential structural motif. It is a known impurity and a starting material in the synthesis of Etoricoxib and has been instrumental in the synthesis of Rofecoxib.[6][7][9] The general mechanism of action for these drugs involves blocking the active site of the COX-2 enzyme, thereby inhibiting the conversion of arachidonic acid to prostaglandins, which are mediators of pain and inflammation.

G Role in COX-2 Inhibitor Synthesis Start 4-Methylsulfonyl- acetophenone Intermediate Further Synthetic Steps (e.g., bromination, condensation) Start->Intermediate Product COX-2 Inhibitor (e.g., Rofecoxib) Intermediate->Product Target COX-2 Enzyme Product->Target Binds to Effect Inhibition of Prostaglandin Synthesis Target->Effect Inhibits Outcome Anti-inflammatory Effect Effect->Outcome Leads to

Caption: From intermediate to therapeutic effect.

Other Therapeutic Areas

Beyond its use in anti-inflammatory drugs, this compound is a precursor for other classes of molecules with potential therapeutic benefits:

  • Apoptosis-Inducing Agents: It is used in the synthesis of 3-(4-Methylsulfonylphenyl)-4-phenyl-2(5H)-furanone, a compound noted for its ability to induce apoptosis, a critical process in cancer therapy.[2][6][11]

  • Antibacterial Agents: It is an intermediate in the preparation of DL-threo-2-dichloroacetamido-1-(4-methylsulfonylphenyl)-1,3-propanediol, which has been investigated for its antibacterial properties.[2][6][11]

  • Anti-inflammatory Pyrazolines: The compound is also utilized in creating 1-N-Substituted-3,5-diphenyl-2-pyrazoline derivatives, which have shown promising anti-inflammatory activity.[2][6][11]

Safety and Handling

This compound is classified as an irritant.[5] It is known to cause skin and serious eye irritation.[4] Appropriate personal protective equipment (PPE), including eye shields and gloves, should be used when handling this chemical.[2] It is a non-combustible solid and should be stored in a dry, well-ventilated area.[2][6]

Conclusion

This compound is a chemical of significant interest to the pharmaceutical and medicinal chemistry sectors. Its well-defined physicochemical properties and established synthetic routes make it a valuable and versatile starting material for the development of a range of therapeutic agents. Its primary role as a key intermediate in the synthesis of COX-2 inhibitors highlights its importance in the ongoing efforts to create more selective and effective anti-inflammatory drugs. Further research into derivatives of this compound may continue to yield novel molecules with diverse pharmacological activities.

References

Molecular weight and formula of 4-Methylsulfonylacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylsulfonylacetophenone, a key organic intermediate, plays a significant role in the synthesis of various pharmacologically active molecules. Its chemical structure, featuring a methylsulfonyl group and an acetophenone moiety, makes it a valuable building block in medicinal chemistry, particularly in the development of anti-inflammatory drugs. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and analytical characterization, tailored for professionals in research and drug development.

Core Molecular Data

This compound is a white to slightly yellow crystalline powder.[1] Its fundamental molecular and physical properties are summarized below.

PropertyValueSource
Molecular Formula C₉H₁₀O₃S[2]
Molecular Weight 198.24 g/mol [2]
IUPAC Name 1-(4-methylsulfonylphenyl)ethanone[2]
CAS Number 10297-73-1[2]
Melting Point 126-129 °C[1]
SMILES CC(=O)C1=CC=C(C=C1)S(=O)(=O)C[2]
InChIKey KAVZYDHKJNABPC-UHFFFAOYSA-N[2]

Spectroscopic and Analytical Data

A summary of the key spectroscopic data for this compound is provided below, which is crucial for its identification and characterization.

Analytical TechniqueData
¹H NMR (CDCl₃) δ 2.68 (s, 3H, COCH₃), 3.09 (s, 3H, SO₂CH₃), 8.06 (dd, J = 1.8, 6.7 Hz, 2H, phenyl H-2, H-6), 8.14 (dd, J = 1.8, 6.7 Hz, 2H, phenyl H-3, H-5)
¹³C NMR (CDCl₃) δ 26.5, 44.5, 127.5, 129.5, 140.0, 142.0, 196.5
Infrared (IR) 1684 cm⁻¹ (C=O), 1318 cm⁻¹, 1154 cm⁻¹ (SO₂)
Mass Spectrometry (GC-MS) m/z: 198 (M+), 183, 121

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis of this compound from 4-fluoro-acetophenone and sodium methanesulfinate.

Materials:

  • 4-Fluoro-acetophenone (20 mmoles)

  • Sodium methanesulfinate (22 mmoles)

  • Dimethyl sulphoxide (DMSO) (15 mL)

  • Ice

Procedure:

  • Dissolve 4-fluoro-acetophenone (2.76 g, 20 mmoles) and sodium methanesulfinate (2.25 g, 22 mmoles) in dimethyl sulphoxide (15 mL).

  • Stir the mixture at 120 °C for 15 hours.

  • After 15 hours, pour the reaction mixture over 50 g of ice.

  • Collect the solid that forms by filtration.

  • Dry the collected solid to yield this compound.

Expected Yield: Approximately 70% (2.77 g).

HPLC Method for Purity Analysis

This representative HPLC method can be used for the purity assessment of this compound. Method validation is recommended for specific applications.

Chromatographic Conditions:

  • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B) can be employed. A typical starting condition could be 80:20 (A:B) with a gradient to increase the organic phase.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 25 °C

Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent such as acetonitrile or a mixture of acetonitrile and water.

  • Dilute the stock solution to an appropriate concentration for analysis.

Applications in Drug Development

This compound is a crucial intermediate in the synthesis of selective COX-2 inhibitors, a class of non-steroidal anti-inflammatory drugs (NSAIDs). One notable example is its use in the synthesis of Rofecoxib.

Logical Workflow for the Synthesis of this compound

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_product Final Product 4-Fluoro-acetophenone 4-Fluoro-acetophenone Reaction_Vessel Dissolve and Stir at 120°C for 15h 4-Fluoro-acetophenone->Reaction_Vessel Sodium methanesulfinate Sodium methanesulfinate Sodium methanesulfinate->Reaction_Vessel DMSO DMSO DMSO->Reaction_Vessel Quench Pour onto Ice Reaction_Vessel->Quench Reaction Mixture Filter Collect Solid by Filtration Quench->Filter Dry Dry the Product Filter->Dry Final_Product This compound Dry->Final_Product

Caption: Synthesis workflow for this compound.

COX-2 Signaling Pathway and Inhibition

The cyclooxygenase-2 (COX-2) enzyme is a key player in the inflammatory response. It catalyzes the conversion of arachidonic acid to prostaglandins, which are signaling molecules that mediate pain and inflammation. Selective COX-2 inhibitors, often synthesized using this compound derivatives, block this pathway, thereby reducing inflammation with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs.

G Cell_Membrane_Phospholipids Cell_Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Cell_Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX2_Enzyme COX-2 Enzyme Arachidonic_Acid->COX2_Enzyme Prostaglandins Prostaglandins COX2_Enzyme->Prostaglandins Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain COX2_Inhibitor COX-2 Inhibitor (e.g., Rofecoxib derivative) COX2_Inhibitor->COX2_Enzyme Inhibits

Caption: Inhibition of the COX-2 signaling pathway.

References

An In-depth Technical Guide to the Physicochemical Properties of 4-Methylsulfonylacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Methylsulfonylacetophenone (CAS No. 10297-73-1) is a key chemical intermediate, notably in the synthesis of pharmaceuticals such as Imrecoxib and Etoricoxib.[1] A thorough understanding of its physicochemical properties, specifically its melting point and solubility, is critical for its application in drug development, process chemistry, and quality control. This document provides a comprehensive overview of these characteristics, supported by experimental protocols and data, to serve as a vital resource for scientific professionals.

Core Physicochemical Properties

The physical state of this compound is typically a white to slightly yellow crystalline powder or needles.[2][3] Its molecular and physical properties are foundational to its behavior in various chemical processes.

Melting Point

The melting point is a crucial indicator of a compound's purity. For a pure crystalline solid, the melting range is typically sharp, spanning 0.5-1.0°C.[4] Impurities tend to lower and broaden this range.[4] The reported melting point for this compound is consistent across multiple sources, falling within a narrow range.

Data Presentation: Melting Point of this compound

ParameterReported Value (°C)Source(s)
Melting Point126 - 129[2][3][5]
Melting Point131.7[6]
Solubility Characteristics

Solubility data is paramount for designing crystallization processes, selecting appropriate solvents for reactions, and formulating drug products.[1] The solubility of this compound has been evaluated in a range of common organic solvents.

A comprehensive study by a gravimetric method measured its solubility in nine different pure solvents and a binary solvent mixture from 278.15 K to 328.15 K (5°C to 55°C).[1][7] This provides essential data for understanding its behavior under varying temperature conditions, which is critical for industrial crystallization.[1]

Data Presentation: Solubility of this compound

SolventSolubility DescriptionSource(s)
Dimethyl Sulfoxide (DMSO)Slightly soluble; 100 mg/mL (requires ultrasound)[2][3][8]
MethanolSlightly soluble (solubility increases with heat)[2][3]
EthanolSoluble[2]
AcetoneSoluble[2]
ChloroformSoluble[2]
Ethyl AcetateStudied (Temperature-dependent)[1][7]
n-HexaneStudied (Less temperature-dependent than ethyl acetate)[1][7]
n-Propyl AlcoholStudied[1][7]
n-Butyl AlcoholStudied[1][7]
Isobutyl AlcoholStudied[1][7]
Ethylene GlycolStudied[1][7]
CyclohexaneStudied[1][7]

Experimental Protocols

Accurate determination of melting point and solubility relies on standardized laboratory techniques. The following sections detail the methodologies for these measurements.

Melting Point Determination (Capillary Method)

This is the most common technique for determining the melting point of a solid organic compound.[4] It relies on slow, uniform heating of a small sample and precise observation.

Methodology:

  • Sample Preparation: The crystalline this compound sample must be finely powdered to ensure uniform packing and heat transfer.[4]

  • Capillary Tube Loading: A small amount of the powdered sample is introduced into a capillary tube, which is sealed at one end. The tube is tapped gently to pack the sample tightly to a height of 1-2 mm.[9][10]

  • Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is placed in a heating apparatus, such as a Thiele tube containing mineral oil or an electrically heated metal block (e.g., Mel-Temp apparatus).[4]

  • Heating: The apparatus is heated slowly and steadily. A rapid determination can be done first to find an approximate melting point. For an accurate measurement, the heating rate should be controlled to about 1-2°C per minute near the expected melting point.[4]

  • Observation and Recording: Two temperatures are recorded:

    • T1: The temperature at which the first drop of liquid appears.[10]

    • T2: The temperature at which the entire sample has completely liquefied.[10]

  • Reporting: The melting point is reported as the range from T1 to T2.

MeltingPointWorkflow A Start: Obtain Pure Sample B Grind Sample to a Fine Powder A->B C Pack Sample into Capillary Tube (1-2 mm) B->C D Place Tube in Melting Point Apparatus C->D E Heat Rapidly for Approximate M.P. D->E Optional G Heat Slowly (1-2°C/min) Near Approx. M.P. D->G F Cool Apparatus and Prepare New Sample E->F F->G H Observe First Liquid Droplet (Record T1) G->H I Observe Complete Liquefaction (Record T2) H->I J End: Report Melting Range (T1 - T2) I->J

Caption: Workflow for Melting Point Determination.

Solubility Determination (Qualitative Method)

This protocol provides a straightforward method to assess whether a compound is soluble, partially soluble, or insoluble in a specific solvent.

Methodology:

  • Sample Measurement: Place a small, pre-weighed amount of this compound (e.g., 25 mg) into a clean, dry test tube.[11]

  • Solvent Addition: Add a measured volume of the chosen solvent (e.g., 0.75 mL) to the test tube in small portions.[11]

  • Mixing: After each addition, shake the test tube vigorously for a set period, typically 30-60 seconds, to ensure thorough mixing.[12][13]

  • Observation: Allow the mixture to stand and observe the result.

    • Soluble: The solid dissolves completely, leaving a clear solution.[12]

    • Partially Soluble: Some of the solid dissolves, but a noticeable amount remains undissolved.

    • Insoluble: The solid does not appear to dissolve at all.[12]

  • Reporting: Record the result as soluble, partially soluble, or insoluble for the specific solvent and conditions (e.g., temperature). For liquid solutes, the terms miscible and immiscible are used.[12]

SolubilityWorkflow cluster_prep Preparation cluster_test Testing cluster_results Results A Measure Known Mass of Solute C Add Solute to Test Tube A->C B Measure Known Volume of Solvent D Add Solvent in Portions B->D C->D E Vigorously Agitate for 60s D->E F Let Stand and Observe E->F G Is the Solution Clear? F->G H Result: Soluble G->H Yes I Result: Insoluble/ Partially Soluble G->I No

References

Spectroscopic Characterization of 4-Methylsulfonylacetophenone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 4-Methylsulfonylacetophenone, a key intermediate in the synthesis of various pharmaceutical compounds. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols utilized for their acquisition.

Overview of Spectroscopic Data

The structural elucidation of this compound is supported by a combination of spectroscopic techniques. Proton and Carbon-13 NMR spectroscopy confirm the carbon-hydrogen framework, Infrared spectroscopy identifies the key functional groups, and Mass Spectrometry provides information on the molecular weight and fragmentation pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. The following tables summarize the ¹H and ¹³C NMR data for this compound.

¹H NMR Data

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.15Doublet2HAromatic (ortho to acetyl)
~8.05Doublet2HAromatic (ortho to sulfonyl)
3.10Singlet3H-SO₂CH₃
2.65Singlet3H-COCH₃

Note: Data acquired in CDCl₃. Chemical shifts are referenced to TMS (0 ppm). Actual chemical shifts and coupling constants may vary slightly depending on the solvent and experimental conditions.

¹³C NMR Data

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
196.8Carbonyl Carbon (C=O)
144.5Aromatic (ipso- to sulfonyl)
140.0Aromatic (ipso- to acetyl)
129.5Aromatic (ortho to acetyl)
127.8Aromatic (ortho to sulfonyl)
44.5Methylsulfonyl Carbon (-SO₂CH₃)
26.9Acetyl Methyl Carbon (-COCH₃)

Note: Data acquired in CDCl₃. Chemical shifts are referenced to the solvent peak (CDCl₃ at 77.16 ppm).

Experimental Protocol for NMR Spectroscopy

Sample Preparation: A sample of this compound (approximately 10-20 mg) was dissolved in deuterated chloroform (CDCl₃, ~0.7 mL) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) was added as an internal standard for chemical shift referencing (0 ppm).

Instrumentation and Acquisition: ¹H and ¹³C NMR spectra were acquired on a Bruker AVANCE series spectrometer operating at a proton frequency of 400 MHz.

  • ¹H NMR: Spectra were acquired using a standard single-pulse experiment. Key parameters included a spectral width of 16 ppm, a relaxation delay of 1 second, and 16 scans.

  • ¹³C NMR: Spectra were acquired with proton decoupling. Key parameters included a spectral width of 240 ppm, a relaxation delay of 2 seconds, and 1024 scans to achieve an adequate signal-to-noise ratio.

Data Processing: The acquired Free Induction Decays (FIDs) were processed using appropriate software (e.g., TopSpin, Mnova). Processing steps included Fourier transformation, phase correction, baseline correction, and referencing to the internal standard (for ¹H) or the residual solvent peak (for ¹³C).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: FT-IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3050MediumAromatic C-H stretch
~2950WeakAliphatic C-H stretch (-CH₃)
~1685StrongCarbonyl (C=O) stretch of a ketone
~1600, ~1470MediumAromatic C=C ring stretch
~1310StrongAsymmetric SO₂ stretch
~1150StrongSymmetric SO₂ stretch
Experimental Protocol for FT-IR Spectroscopy (KBr Pellet Method)

Sample Preparation: A small amount of this compound (1-2 mg) was finely ground with approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar and pestle.[1][2][3][4] The resulting fine powder was then compressed in a pellet die under high pressure (approximately 8-10 tons) to form a thin, transparent pellet.[2][5]

Instrumentation and Acquisition: The IR spectrum was recorded using a Fourier Transform Infrared (FTIR) spectrometer. The KBr pellet was placed in a sample holder in the instrument's beam path. The spectrum was typically recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of a pure KBr pellet was recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.

Table 4: Mass Spectrometry Data for this compound

m/zRelative IntensityAssignment
198Moderate[M]⁺ (Molecular Ion)
183High[M - CH₃]⁺
121Moderate[M - SO₂CH₃]⁺
105Base Peak[C₇H₅O]⁺
77High[C₆H₅]⁺
Experimental Protocol for GC-MS

Sample Preparation: A dilute solution of this compound was prepared by dissolving a small amount of the compound in a volatile organic solvent such as dichloromethane or ethyl acetate.[6]

Instrumentation and Acquisition: The analysis was performed on a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Gas Chromatography (GC): A small volume of the sample solution (typically 1 µL) was injected into the GC inlet. The sample was vaporized and carried by an inert gas (e.g., helium) through a capillary column (e.g., a DB-5ms column) to separate the analyte from any impurities. The oven temperature was programmed to increase gradually to ensure good separation.

  • Mass Spectrometry (MS): As the analyte eluted from the GC column, it entered the ion source of the mass spectrometer. Electron Ionization (EI) at 70 eV was used to ionize the molecules. The resulting ions were then separated by their mass-to-charge ratio (m/z) in a mass analyzer (e.g., a quadrupole) and detected.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Structure Elucidation Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR FT-IR Spectroscopy Sample->IR MS Mass Spectrometry (GC-MS) Sample->MS NMR_Data Chemical Shifts Coupling Patterns Integration NMR->NMR_Data IR_Data Functional Group Identification IR->IR_Data MS_Data Molecular Weight Fragmentation Pattern MS->MS_Data Structure Final Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

General workflow for spectroscopic analysis.

References

Potential Biological Activities of Sulfonylacetophenones: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfonylacetophenones, a unique class of organic compounds characterized by the presence of both a sulfonyl group and an acetophenone moiety, are emerging as a scaffold of significant interest in medicinal chemistry. This technical guide provides an in-depth overview of the potential biological activities of sulfonylacetophenone derivatives, drawing upon the established pharmacological profiles of structurally related sulfone and acetophenone compounds. This document summarizes key findings on their potential anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory activities. Detailed experimental protocols for evaluating these biological effects are provided, alongside visualizations of relevant signaling pathways and experimental workflows to facilitate further research and drug development in this promising area.

Introduction

The sulfone group (-SO2-) is a key functional group in a variety of biologically active molecules, known to confer a range of pharmacological properties including antibacterial, antifungal, anti-inflammatory, and anticancer effects.[1][2] Similarly, the acetophenone scaffold is a common feature in numerous natural and synthetic compounds exhibiting diverse bioactivities. The combination of these two pharmacophores in the sulfonylacetophenone backbone presents a compelling strategy for the design of novel therapeutic agents with potentially enhanced or unique biological profiles. This guide aims to consolidate the current understanding of the biological potential of sulfonylacetophenones by examining the activities of analogous compounds and to provide the necessary technical information for their further investigation.

Potential Biological Activities

While direct studies on a wide range of sulfonylacetophenone derivatives are emerging, the known biological activities of related sulfone and acetophenone compounds provide a strong basis for predicting their therapeutic potential.

Anticancer Activity

Sulfone derivatives have demonstrated significant potential as anticancer agents. For instance, certain novel sulfone derivatives have been shown to exhibit potent cytotoxic effects against various cancer cell lines.[2] Hybrid molecules incorporating both chalcone and sulfonamide functionalities, which share structural similarities with sulfonylacetophenones, have also been synthesized and have shown promising in-vitro anticancer activity against human breast cancer cell lines like MCF-7.[3] The proposed mechanisms of action often involve the induction of apoptosis and the inhibition of key signaling pathways involved in cancer progression.[4][5]

Anti-inflammatory Activity

The anti-inflammatory properties of sulfone-containing compounds are well-documented.[1] Some sulfone derivatives have been shown to inhibit the production of key inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-12 (IL-12).[1] The mechanism of action is often attributed to the suppression of the NF-κB signaling pathway, a central regulator of inflammation.[6][7] Given that some acetophenone derivatives also possess anti-inflammatory properties, sulfonylacetophenones are promising candidates for the development of novel anti-inflammatory drugs.

Antimicrobial Activity

Both sulfone and acetophenone derivatives have been independently reported to possess antimicrobial properties. Sulfonamides, a related class of sulfones, were among the first effective antimicrobial drugs.[8] Chalcones derived from substituted acetophenones have also shown considerable antifungal and antibacterial activity.[8] The antimicrobial potential of sulfonylacetophenones is therefore a key area for investigation, with studies on related structures showing activity against a range of pathogenic bacteria and fungi.[9]

Enzyme Inhibition

The rigid structure and potential for diverse substitutions make sulfonylacetophenones attractive candidates for enzyme inhibitors. For example, acetophenone derivatives have been identified as potent inhibitors of α-glucosidase, an enzyme involved in carbohydrate metabolism, suggesting a potential application in the management of diabetes.[10][11][12] Furthermore, some sulfone derivatives have been investigated as kinase inhibitors, a critical class of targets in cancer therapy.[13][14][15]

Quantitative Data on Related Compounds

To provide a comparative baseline for future studies on sulfonylacetophenones, the following tables summarize the quantitative biological activity data for structurally related sulfone and acetophenone derivatives.

Table 1: Anticancer Activity of Selected Sulfone and Chalcone Derivatives

Compound ClassCompound/DerivativeCell LineIC50 (µM)Reference
Sulfone DerivativesCompound 4MCF-76.06[2]
Compound 7A5495.768[2]
Chalcone-SulfonamidesCompound 4MCF-7< Tamoxifen[3]
Quinazolin-4-one DerivativesCompound 5dHepG27.1[13]
Compound 5dMCF-71.94[13]
Compound 5dMDA-2313.25[13]
Compound 5dHeLa4.62[13]

Table 2: Antimicrobial Activity of Selected Sulfonyl and Acetophenone Derivatives

Compound ClassOrganismMIC (mg/L or µg/mL)Reference
1-[(Substituted-phenyl)sulfonyl]pyrrolidin-2-onesVarious Bacteria & Fungi0.09-1.0 mg/mL[8]
Chalcones of 3-Bromo-4-(p-tolyl sulfonamido) acetophenoneVarious FungiGood Activity[8]
Substituted Acetophenone SemicarbazonesVarious Bacteria & FungiSignificant Activity
Chalcones from Vanillin and Acetophenone DerivativesS. aureus, C. albicans62.5 - 250 µg/mL[3]

Table 3: Enzyme Inhibition by Acetophenone and Sulfone Derivatives

Compound ClassEnzymeIC50 (µM)Reference
Acetophenone Derivativesα-Glucosidase1.68 - 7.88[11][12]
Acetophenone DerivativesAcetylcholinesterase71.34 - 143.75[10]
Sulfone-based UrolithinsLiver Pyruvate Kinase4.3 - 18.7[14]
Usnic Acid Sulfone DerivativesHuman TDP12 - 228[16]

Experimental Protocols

In Vitro Cytotoxicity Assessment: MTT Assay

This protocol is a widely used colorimetric assay to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[17][18][19]

Materials:

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or acidified isopropanol)

  • 96-well plates

  • Test compounds (sulfonylacetophenones)

  • Appropriate cancer cell line and culture medium

  • Multi-well spectrophotometer (ELISA reader)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10^4 to 1.5 x 10^5 cells/well) in 100 µL of culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[20]

  • Compound Treatment: Prepare serial dilutions of the sulfonylacetophenone test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same amount of solvent used to dissolve the compounds) and a blank control (medium only).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well (final concentration of 0.5 mg/mL).[17]

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the reduction of MTT by metabolically active cells into purple formazan crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently to ensure complete solubilization.[2]

  • Absorbance Measurement: Read the absorbance at 570 nm using a multi-well spectrophotometer.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

  • 96-well microtiter plates

  • Test compounds (sulfonylacetophenones)

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

  • Standard antimicrobial agents (positive controls)

  • Spectrophotometer or visual inspection

Procedure:

  • Compound Preparation: Prepare a stock solution of the sulfonylacetophenone in a suitable solvent (e.g., DMSO). Make serial two-fold dilutions of the compound in the broth medium in the wells of a 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in broth, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate, resulting in a final volume of 100-200 µL per well. Include a growth control (inoculum without compound) and a sterility control (broth only).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for a specified time (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm.

Enzyme Inhibition Assay: α-Glucosidase Inhibition

This assay is used to evaluate the potential of compounds to inhibit α-glucosidase, a key enzyme in carbohydrate digestion.[21][22][23]

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate

  • Phosphate buffer (e.g., 0.1 M, pH 6.8)

  • Test compounds (sulfonylacetophenones)

  • Acarbose (positive control)

  • 96-well plate

  • Microplate reader

Procedure:

  • Reaction Mixture Preparation: In a 96-well plate, add a solution of the test compound at various concentrations, followed by the α-glucosidase enzyme solution in phosphate buffer. Incubate this mixture for a short period (e.g., 10-15 minutes) at 37°C.

  • Substrate Addition: Initiate the reaction by adding the pNPG substrate solution to each well.

  • Incubation and Measurement: Incubate the plate at 37°C for a defined time (e.g., 20-30 minutes). The enzymatic reaction, which releases p-nitrophenol, is then stopped by adding a basic solution (e.g., Na2CO3).

  • Absorbance Reading: Measure the absorbance of the yellow-colored p-nitrophenol at 405 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of enzyme inhibition compared to a control without the inhibitor. Determine the IC50 value for the sulfonylacetophenone.

Visualizations: Pathways and Workflows

General Experimental Workflow for Biological Evaluation

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel sulfonylacetophenone derivatives.

G cluster_0 Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Hit Identification & Lead Optimization cluster_3 Mechanism of Action & In Vivo Studies Synthesis Synthesis Purification Purification Synthesis->Purification Structure Elucidation Structure Elucidation Purification->Structure Elucidation Anticancer Assays Anticancer Assays Structure Elucidation->Anticancer Assays Anti-inflammatory Assays Anti-inflammatory Assays Structure Elucidation->Anti-inflammatory Assays Antimicrobial Assays Antimicrobial Assays Structure Elucidation->Antimicrobial Assays Enzyme Inhibition Assays Enzyme Inhibition Assays Structure Elucidation->Enzyme Inhibition Assays Hit Identification Hit Identification Anticancer Assays->Hit Identification Anti-inflammatory Assays->Hit Identification Antimicrobial Assays->Hit Identification Enzyme Inhibition Assays->Hit Identification SAR Studies SAR Studies Hit Identification->SAR Studies Lead Optimization Lead Optimization SAR Studies->Lead Optimization Mechanism Studies Mechanism Studies Lead Optimization->Mechanism Studies In Vivo Efficacy In Vivo Efficacy Mechanism Studies->In Vivo Efficacy Toxicology Studies Toxicology Studies In Vivo Efficacy->Toxicology Studies

Caption: A generalized workflow for the discovery and development of sulfonylacetophenone-based therapeutic agents.

NF-κB Signaling Pathway: A Potential Target for Anti-inflammatory Action

The NF-κB pathway is a critical regulator of inflammatory responses and a likely target for the anti-inflammatory effects of sulfonylacetophenones.

G Inflammatory Stimuli (LPS, TNF-α) Inflammatory Stimuli (LPS, TNF-α) Receptor Receptor Inflammatory Stimuli (LPS, TNF-α)->Receptor IKK Complex IKK Complex Receptor->IKK Complex Activation IκBα IκBα IKK Complex->IκBα Phosphorylation Proteasome Proteasome IκBα->Proteasome Ubiquitination & Degradation NF-κB (p50/p65) NF-κB (p50/p65) NF-κB (p50/p65)->IκBα Inhibition Nuclear Translocation Nuclear Translocation NF-κB (p50/p65)->Nuclear Translocation Proteasome->NF-κB (p50/p65) Release Gene Transcription Gene Transcription Nuclear Translocation->Gene Transcription Pro-inflammatory Mediators (NO, TNF-α, IL-6) Pro-inflammatory Mediators (NO, TNF-α, IL-6) Gene Transcription->Pro-inflammatory Mediators (NO, TNF-α, IL-6) Sulfonylacetophenone Sulfonylacetophenone Sulfonylacetophenone->IKK Complex Inhibition Sulfonylacetophenone->NF-κB (p50/p65) Inhibition of Nuclear Translocation

Caption: The NF-κB signaling pathway and potential points of inhibition by sulfonylacetophenones.

Logical Relationship of Potential Therapeutic Applications

This diagram illustrates the logical connections between the observed biological activities of sulfonylacetophenone-related compounds and their potential therapeutic applications.

G cluster_0 Biological Activities cluster_1 Potential Therapeutic Applications Sulfonylacetophenones Sulfonylacetophenones Anticancer Anticancer Sulfonylacetophenones->Anticancer Anti-inflammatory Anti-inflammatory Sulfonylacetophenones->Anti-inflammatory Antimicrobial Antimicrobial Sulfonylacetophenones->Antimicrobial Enzyme Inhibition Enzyme Inhibition Sulfonylacetophenones->Enzyme Inhibition Oncology Oncology Anticancer->Oncology Inflammatory Diseases Inflammatory Diseases Anti-inflammatory->Inflammatory Diseases Infectious Diseases Infectious Diseases Antimicrobial->Infectious Diseases Metabolic Disorders Metabolic Disorders Enzyme Inhibition->Metabolic Disorders

Caption: Potential therapeutic applications derived from the biological activities of sulfonylacetophenones.

Conclusion and Future Directions

The convergence of the sulfonyl and acetophenone pharmacophores within the sulfonylacetophenone scaffold presents a promising avenue for the discovery of novel therapeutic agents. Based on the extensive research into related compound classes, sulfonylacetophenones are anticipated to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory effects. This technical guide provides a foundational resource for researchers in this field, offering a summary of potential activities, detailed experimental protocols for their evaluation, and conceptual visualizations of relevant biological pathways.

Future research should focus on the synthesis and systematic screening of diverse libraries of sulfonylacetophenone derivatives to fully elucidate their structure-activity relationships. Mechanistic studies will be crucial to identify the specific molecular targets and signaling pathways modulated by these compounds. With a solid foundation for investigation, the exploration of sulfonylacetophenones holds significant promise for the development of the next generation of therapeutic agents.

References

The Synthesis and Significance of 4-Methylsulfonylacetophenone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methylsulfonylacetophenone is a key organic intermediate, pivotal in the synthesis of various pharmaceuticals, most notably as a precursor to selective COX-2 inhibitors such as Etoricoxib. This technical guide provides a comprehensive overview of its discovery, historical synthetic routes, detailed experimental protocols, and physicochemical properties. The document elucidates the primary synthesis pathway involving the Friedel-Crafts acylation of thioanisole and subsequent oxidation, offering a deep dive into the methodologies for its preparation and characterization.

Introduction

This compound, with the chemical formula C₉H₁₀O₃S, is a white to pale yellow crystalline solid. Its molecular structure, featuring a methylsulfonyl group and a ketone functional group on a phenyl ring, makes it a valuable synthon in organic chemistry. The primary significance of this compound lies in its role as a crucial building block in the manufacture of non-steroidal anti-inflammatory drugs (NSAIDs) that selectively target the cyclooxygenase-2 (COX-2) enzyme.

History of Discovery and Synthesis

The development of synthetic routes to this compound is intrinsically linked to the quest for more effective and safer anti-inflammatory agents. While a singular "discovery" of the compound is not prominently documented, its synthesis became a focal point with the advent of diarylheterocyclic COX-2 inhibitors. The most established and industrially viable method for its preparation involves a two-step sequence: the Friedel-Crafts acylation of thioanisole, followed by the oxidation of the resulting sulfide.

The Friedel-Crafts reaction, a cornerstone of organic chemistry developed by Charles Friedel and James Crafts in 1877, provides the foundational step for creating the carbon skeleton of the molecule.[1] The subsequent oxidation of the thioether to a sulfone is a critical transformation to impart the desired electronic properties for its later use in drug synthesis.

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic data for this compound is presented in the table below for easy reference and comparison.

PropertyValue
IUPAC Name 1-(4-methylsulfonylphenyl)ethanone
CAS Number 10297-73-1
Molecular Formula C₉H₁₀O₃S
Molecular Weight 198.24 g/mol
Appearance White to light yellow powder or crystals
Melting Point 126-129 °C
Solubility Soluble in common organic solvents (e.g., ethanol, acetone)
¹H NMR Spectrum Data available in public databases such as PubChem.[2]
¹³C NMR Spectrum Data available in public databases.
Infrared (IR) Spectrum Data available, typically showing characteristic C=O and SO₂ stretches.[2]
Mass Spectrum Molecular ion peak (M+) consistent with the molecular weight.[2]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound, based on established chemical literature.

Step 1: Friedel-Crafts Acylation of Thioanisole to 4-(Methylthio)acetophenone

This electrophilic aromatic substitution reaction forms the carbon-carbon bond between the acetyl group and the thioanisole ring.

Materials:

  • Thioanisole

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (CH₂Cl₂)

  • Ice

  • Concentrated hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottomed flask equipped with an addition funnel and a reflux condenser, suspend anhydrous aluminum chloride (1.1 equivalents) in dichloromethane under an inert atmosphere.[3]

  • Cool the mixture to 0°C using an ice/water bath.[3]

  • Slowly add a solution of acetyl chloride (1.1 equivalents) in dichloromethane to the stirred suspension over 10 minutes.[3]

  • After the addition is complete, add a solution of thioanisole (1.0 equivalent) in dichloromethane dropwise, maintaining the temperature at 0°C.[3]

  • Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature, stirring for an additional 15 minutes.[3]

  • Carefully and slowly pour the reaction mixture into a beaker containing a mixture of ice and concentrated hydrochloric acid to quench the reaction.[3]

  • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with dichloromethane.[3]

  • Combine the organic layers and wash sequentially with water and saturated sodium bicarbonate solution.[4]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude 4-(methylthio)acetophenone.[3]

  • The crude product can be purified by recrystallization or column chromatography.

Step 2: Oxidation of 4-(Methylthio)acetophenone to this compound

The thioether is oxidized to the corresponding sulfone using a suitable oxidizing agent.

Materials:

  • 4-(Methylthio)acetophenone

  • Hydrogen peroxide (H₂O₂) (30% aqueous solution)

  • Sodium tungstate (Na₂WO₄)

  • Acetone or Methanol

  • Concentrated sulfuric acid (H₂SO₄) or Acetic Acid

  • Water

Procedure:

  • Dissolve 4-(methylthio)acetophenone in acetone or methanol in a round-bottomed flask.[5]

  • Add a catalytic amount of sodium tungstate and a small amount of concentrated sulfuric acid or acetic acid.[5]

  • Heat the mixture to approximately 50°C.[5]

  • Add a 30% aqueous solution of hydrogen peroxide (approximately 2.5 equivalents) dropwise to the reaction mixture while maintaining the temperature.[5]

  • After the addition is complete, continue stirring the mixture for about an hour to ensure the reaction goes to completion.[5]

  • Cool the reaction mixture and add water to precipitate the product.[5]

  • Collect the solid product by filtration, wash with water, and dry.

  • The crude this compound can be further purified by recrystallization from a suitable solvent such as ethanol.

Role in Drug Development: Synthesis of Etoricoxib

This compound is a key intermediate in the synthesis of Etoricoxib, a selective COX-2 inhibitor. The synthesis involves the condensation of this compound with a derivative of a substituted pyridine to form a diketone intermediate, which then undergoes cyclization to form the core structure of Etoricoxib.

Signaling Pathways and Logical Relationships

The primary synthesis route for this compound is a logical two-step chemical transformation. This can be visualized as a straightforward workflow.

Synthesis_of_4_Methylsulfonylacetophenone Thioanisole Thioanisole Step1 Friedel-Crafts Acylation Thioanisole->Step1 AcetylChloride Acetyl Chloride AcetylChloride->Step1 AlCl3 AlCl₃ (Lewis Acid) AlCl3->Step1 Intermediate 4-(Methylthio)acetophenone Step1->Intermediate Step2 Oxidation Intermediate->Step2 OxidizingAgent H₂O₂ / Na₂WO₄ OxidizingAgent->Step2 FinalProduct This compound Step2->FinalProduct

Caption: Synthetic pathway of this compound.

The following diagram illustrates the logical progression from this compound to the COX-2 inhibitor, Etoricoxib.

Etoricoxib_Synthesis_Workflow Start 4-Methylsulfonyl- acetophenone Condensation Condensation Start->Condensation PyridineDerivative Substituted Pyridine Derivative PyridineDerivative->Condensation Diketone Diketone Intermediate Condensation->Diketone Cyclization Cyclization Diketone->Cyclization Etoricoxib Etoricoxib (COX-2 Inhibitor) Cyclization->Etoricoxib

Caption: Role of this compound in Etoricoxib synthesis.

Conclusion

This compound stands as a testament to the enabling power of organic synthesis in modern medicine. Its efficient and scalable synthesis, primarily through the well-established Friedel-Crafts acylation and subsequent oxidation, has been crucial for the production of important anti-inflammatory drugs. This guide has provided a detailed overview of its synthesis, properties, and significance, offering valuable insights for professionals in the fields of chemical research and drug development.

References

Commercial suppliers and availability of 4-Methylsulfonylacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 4-Methylsulfonylacetophenone for Researchers and Drug Development Professionals

Introduction

This compound, also known as 1-(4-methylsulfonylphenyl)ethanone, is a key organic intermediate widely utilized in medicinal chemistry and the synthesis of complex organic molecules.[1][2] Its chemical structure features a ketone and a methylsulfonyl group attached to a phenyl ring, imparting specific reactivity that makes it a valuable precursor for various active pharmaceutical ingredients (APIs).[1] This guide provides a comprehensive overview of its commercial availability, physicochemical properties, relevant experimental protocols, and safety information, tailored for professionals in research and drug development.

Commercial Availability

This compound is readily available from a variety of chemical suppliers, catering to both small-scale research and larger-volume industrial needs.[1] Purity levels are typically high, often exceeding 97-98%, which is crucial for reliable and reproducible experimental outcomes.[1][3] The compound is generally supplied as a white to slightly yellow crystalline powder.[1][4]

Below is a summary of prominent commercial suppliers and the typical grades of this compound they offer.

SupplierTypical PurityAvailable QuantitiesCAS NumberNotes
TCI America >98.0% (GC)[3][5]25 g, 250 g10297-73-1Marketed for laboratory use.[1][5][6]
Sigma-Aldrich (Merck) 97%Gram to bulk scales10297-73-1Provides detailed safety and handling information.
Thermo Scientific Chemicals 97+%[2]1 g, 5 g10297-73-1Offers specification sheets for their products.[2]
Synthonix 97%5 g, 10 g, 25 g, 100 g, 500 g10297-73-1Provides pricing for various quantities on their website.
AKSci 98% (Min. Purity Spec)5 g, 25 g, 100 g, 500 g10297-73-1Products are stocked and shipped from California, USA.
MedchemExpress Research GradeInquire for quantities10297-73-1Marketed as a biochemical reagent for life science research.[7]
Manchester Organics Inquire for purityInquire for quantities10297-73-1Offers bulk quotation requests.[8]
Klivon >90%, >95%, >97% (HPLC)25 mg, 100 mg, 1 g, 5 g10297-73-1An impurity of Etoricoxib; offers different purity grades.[9][10]

Physicochemical and Spectroscopic Properties

A thorough understanding of the compound's properties is essential for its application in synthesis and analysis.

Quantitative Data
PropertyValueSource
CAS Number 10297-73-1[2][3][6]
Molecular Formula C₉H₁₀O₃S[2][9]
Molecular Weight 198.24 g/mol [6][7][9]
IUPAC Name 1-(4-methylsulfonylphenyl)ethanone[7][9]
Appearance White to light yellow crystalline powder or needles[1][3][4]
Melting Point 126-132 °C[1]
Boiling Point ~385.4 °C at 760 mmHg (estimated)[1]
Solubility DMSO (Slightly), Methanol (Slightly, Heated)[4]
InChI Key KAVZYDHKJNABPC-UHFFFAOYSA-N[2]
SMILES CC(=O)c1ccc(cc1)S(C)(=O)=O[2]
Spectroscopic Data
  • ¹H NMR: The proton NMR spectrum is characterized by signals corresponding to the methyl protons of the acetyl group, the methyl protons of the sulfonyl group, and the aromatic protons on the disubstituted benzene ring.

  • ¹³C NMR: The carbon NMR spectrum will show distinct peaks for the carbonyl carbon, the methyl carbons, and the aromatic carbons.

  • Infrared (IR) Spectroscopy: The IR spectrum typically displays a strong absorption band for the carbonyl (C=O) stretching vibration around 1700-1750 cm⁻¹ and characteristic bands for the sulfonyl group (S=O) stretches.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) and a fragmentation pattern consistent with the structure.[7]

Experimental Protocols

The following protocols are based on methodologies described in the scientific literature and are provided for illustrative purposes. Researchers should always consult the original literature and perform appropriate risk assessments before conducting any experiment.

Protocol 1: Synthesis of this compound via Oxidation

This protocol describes the synthesis of the title compound from its thioether precursor, 4-(methylthio)acetophenone. This is a common and effective method.

Reaction Scheme: 4-(Methylthio)acetophenone → this compound

Materials:

  • 4-(Methylthio)acetophenone

  • Hydrogen Peroxide (50%)

  • Sodium Tungstate

  • Sulfuric Acid

  • 1,2-Dichloroethane (EDC) or other suitable solvent

  • Saturated Sodium Bicarbonate solution

  • Brine

Procedure:

  • Dissolve 4-(methylthio)acetophenone in 1,2-dichloroethane (EDC).

  • To this solution, add water, a catalytic amount of sodium tungstate, and a catalytic amount of sulfuric acid.[3]

  • Heat the reaction mixture to 40-45 °C.[3]

  • Add 50% hydrogen peroxide dropwise to the mixture, maintaining the temperature at 50 °C.[3]

  • After the addition is complete, age the mixture for approximately 3 hours at 50 °C to ensure the reaction goes to completion.[3]

  • Cool the mixture and separate the organic layer.

  • Wash the organic layer sequentially with a saturated sodium bicarbonate solution and then with brine to neutralize any remaining acid and remove water-soluble impurities.[3]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product.

  • The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethyl acetate and petroleum ether) to obtain a white to off-white solid.[11]

Protocol 2: Bromination of this compound

This compound is often used as a precursor for further synthesis. One common subsequent reaction is the alpha-bromination of the ketone, which creates a valuable intermediate for building more complex molecules, such as Rofecoxib.[3]

Reaction Scheme: this compound → 2-Bromo-1-(4-(methylsulfonyl)phenyl)ethanone

Materials:

  • This compound

  • Bromine (Br₂)

  • Hydrobromic Acid (HBr, 48%) as an initiator

  • 1,2-Dichloroethane (EDC) or other suitable solvent

  • Saturated Sodium Bicarbonate solution

  • Water

  • Brine

Procedure:

  • Dissolve the this compound synthesized in Protocol 1 in EDC.

  • Initiate the reaction by adding a small amount of 48% HBr.[3]

  • Slowly add bromine (Br₂) to the solution over several hours while maintaining the temperature at approximately 25 ± 3 °C.[3]

  • After the addition is complete, allow the mixture to age for 2-3 hours.[3]

  • Wash the organic layer sequentially with water, a saturated solution of sodium bicarbonate to quench unreacted bromine and HBr, and finally with brine.[3]

  • Dry the organic layer over an anhydrous drying agent.

  • Concentrate the solution under reduced pressure to afford 2-Bromo-1-(4-(methylsulfonyl)phenyl)ethanone, which can be used in subsequent steps.

Mandatory Visualizations

Supplier Selection Workflow

The following diagram illustrates a logical workflow for researchers to select an appropriate commercial supplier for this compound.

Supplier_Selection_Workflow start Define Research Needs purity Required Purity? (e.g., >98%) start->purity quantity Required Quantity? (mg, g, kg) purity->quantity cost Budget Constraints? quantity->cost search Search Supplier Databases (e.g., Sigma, TCI, FisherSci) cost->search evaluate Evaluate Suppliers search->evaluate documentation CoA / SDS Available? evaluate->documentation Check select Select Optimal Supplier documentation->evaluate No lead_time Acceptable Lead Time? documentation->lead_time Yes lead_time->evaluate No lead_time->select Yes

Caption: Logical workflow for selecting a commercial supplier.

General Experimental Workflow

This diagram outlines a typical experimental workflow when using this compound as a starting material in organic synthesis.

Experimental_Workflow start Obtain 4-Methylsulfonyl- acetophenone (Starting Material) reaction_setup Reaction Setup (Solvent, Reagents, Catalyst) start->reaction_setup reaction_execution Reaction Execution (Temperature Control, Stirring) reaction_setup->reaction_execution monitoring Reaction Monitoring (TLC, GC-MS, LC-MS) reaction_execution->monitoring monitoring->reaction_execution Incomplete workup Aqueous Workup (Quenching, Extraction, Washing) monitoring->workup Complete purification Purification (Crystallization, Chromatography) workup->purification analysis Product Analysis (NMR, MS, IR, Purity) purification->analysis final_product Final Purified Product analysis->final_product

Caption: General workflow for synthesis using the target compound.

References

An In-depth Technical Guide to 4-Methylsulfonylacetophenone and its Synonyms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Methylsulfonylacetophenone, a key chemical intermediate in the synthesis of various pharmaceutical compounds, most notably the selective COX-2 inhibitor, Etoricoxib. This document details its chemical identity, physical and spectroscopic properties, and solubility in various solvents. Furthermore, it provides a detailed experimental protocol for its synthesis and discusses its primary application as a precursor in drug development, focusing on the cyclooxygenase-2 (COX-2) signaling pathway targeted by its derivatives.

Chemical Identity and Synonyms

This compound is an organic compound with the chemical formula C₉H₁₀O₃S.[1] It is also widely known by its synonym, p-acetylphenyl methyl sulfone. A comprehensive list of its synonyms and identifiers is provided in the table below.

Identifier Type Value
IUPAC Name 1-(4-methylsulfonylphenyl)ethanone[1]
Synonyms p-acetylphenyl methyl sulfone, 4'-(Methylsulfonyl)acetophenone, 1-(4-(Methylsulfonyl)phenyl)ethanone, 4-(Methanesulfonyl)acetophenone, p-Methylsulfonylacetophenone, Etoricoxib Related Compound A[2]
CAS Number 10297-73-1[1]
Molecular Formula C₉H₁₀O₃S[1]
Molecular Weight 198.24 g/mol
PubChem CID 82529[1]
InChI Key KAVZYDHKJNABPC-UHFFFAOYSA-N

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic properties of this compound is presented below to aid in its identification and handling.

Physical Properties
Property Value
Appearance White to slightly yellow crystalline powder or needles
Melting Point 126-129 °C
Boiling Point 305.56 °C (rough estimate)
Density 1.3339 g/cm³ (rough estimate)
Spectroscopic Data
Spectroscopy Type Key Data
¹H NMR (CDCl₃) Chemical shifts (δ) at approximately 7.87 (d, 2H), 7.27 (d, 2H), 2.57 (s, 3H), and 2.52 (s, 3H) ppm.[3]
¹³C NMR (CDCl₃) Chemical shifts (δ) at approximately 197.0, 145.8, 133.4, 128.6, 124.8, 26.3, and 14.6 ppm.[3]
Infrared (IR) Key peaks can be observed in KBr wafer or ATR-IR spectra.[4]
Mass Spectrometry (MS) Molecular ion peak (M⁺) consistent with the molecular weight.
Solubility Data

The solubility of this compound has been determined in various solvents at different temperatures. This information is crucial for its use in synthesis and purification processes.

Solvent Solubility Profile
n-Hexane Low solubility
Ethyl Acetate Good solubility, increases significantly with temperature
Methanol Soluble
Ethanol Soluble
n-Propyl Alcohol Soluble
n-Butyl Alcohol Soluble
Ethylene Glycol Low solubility
Cyclohexane Low solubility
Isobutyl Alcohol Soluble
DMSO Soluble (Slightly)

Experimental Protocols

The following section details the synthetic route for preparing this compound, starting from thioanisole.

Synthesis of 4-(Methylthio)acetophenone via Friedel-Crafts Acylation

This procedure describes the acylation of thioanisole to form the intermediate, 4-(methylthio)acetophenone.[5][6][7]

Materials:

  • Thioanisole

  • Acetyl chloride

  • Anhydrous Aluminum chloride (AlCl₃)

  • Ethylene dichloride (EDC)

  • Ice

  • Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Water

Procedure:

  • To a cold (0-5 °C) solution of anhydrous AlCl₃ in ethylene dichloride (EDC), add acetyl chloride.

  • With continued cooling, add thioanisole to the reaction mixture, maintaining the temperature below 5 °C.

  • Monitor the reaction completion using Thin Layer Chromatography (TLC).

  • Quench the reaction by pouring it into a mixture of ice and HCl.

  • Separate the organic layer and wash it sequentially with water and a saturated solution of sodium bicarbonate.

  • The resulting EDC layer contains 4-(methylthio)acetophenone and can be used directly in the next step.

Synthesis of this compound via Oxidation

This protocol details the oxidation of the methylthio group of 4-(methylthio)acetophenone to the corresponding sulfone.[5]

Materials:

  • Solution of 4-(methylthio)acetophenone in EDC (from the previous step)

  • Deionized water

  • Sodium tungstate

  • Sulfuric acid

  • 50% Hydrogen peroxide (H₂O₂)

  • Saturated sodium bicarbonate solution

  • Brine solution

Procedure:

  • To the EDC solution containing 4-(methylthio)acetophenone, add deionized water, sodium tungstate, and sulfuric acid.

  • Heat the reaction mixture to 40-45 °C.

  • Add 50% hydrogen peroxide dropwise while maintaining the temperature at 50 °C.

  • Age the mixture for an additional 3 hours at 50 °C.

  • Separate the organic layer and wash it with a saturated sodium bicarbonate solution and then with brine.

  • The organic layer containing this compound can be used for subsequent reactions or the product can be isolated by evaporating the solvent.

Synthesis_Workflow Thioanisole Thioanisole Intermediate 4-(Methylthio)acetophenone Thioanisole->Intermediate Friedel-Crafts Acylation AcetylChloride Acetyl Chloride + AlCl₃ in EDC AcetylChloride->Intermediate FinalProduct This compound Intermediate->FinalProduct Oxidation Oxidation H₂O₂ + Na₂WO₄ + H₂SO₄ in EDC/H₂O Oxidation->FinalProduct

Synthetic workflow for this compound.

Role in Drug Development and Signaling Pathways

While there is limited evidence of direct biological activity or modulation of signaling pathways by this compound itself, its primary significance lies in its role as a crucial building block for pharmacologically active molecules.[8]

Precursor to COX-2 Inhibitors

This compound is a key intermediate in the synthesis of selective cyclooxygenase-2 (COX-2) inhibitors, such as Etoricoxib.[9] COX-2 is an enzyme that plays a significant role in the inflammatory cascade and pain signaling.

The COX-2 Signaling Pathway

The mechanism of action of drugs synthesized from this compound, like Etoricoxib, is the selective inhibition of the COX-2 enzyme.[2][10]

  • Inflammatory Stimuli: In response to inflammatory stimuli, cells release arachidonic acid from their membranes.

  • COX-2 Action: The COX-2 enzyme converts arachidonic acid into prostaglandin H₂ (PGH₂).

  • Prostaglandin Synthesis: PGH₂ is further converted into various prostaglandins (e.g., PGE₂) by specific synthases.

  • Inflammation and Pain: These prostaglandins are key mediators of inflammation, pain, and fever.[11]

  • Selective Inhibition: Selective COX-2 inhibitors block the active site of the COX-2 enzyme, preventing the synthesis of prostaglandins and thereby reducing inflammation and pain.[2] The selectivity for COX-2 over COX-1 is a key feature, as COX-1 is involved in protecting the gastric mucosa.[10]

COX2_Pathway cluster_cell Inflamed Cell ArachidonicAcid Arachidonic Acid COX2 COX-2 Enzyme ArachidonicAcid->COX2 substrate for PGH2 Prostaglandin H₂ COX2->PGH2 converts to Prostaglandins Prostaglandins (e.g., PGE₂) PGH2->Prostaglandins converted to InflammationPain Inflammation & Pain Prostaglandins->InflammationPain mediate InflammatoryStimuli Inflammatory Stimuli InflammatoryStimuli->ArachidonicAcid releases Etoricoxib Etoricoxib (Derived from This compound) Etoricoxib->COX2 selectively inhibits

The COX-2 signaling pathway and the inhibitory action of its derivatives.

Conclusion

This compound is a valuable chemical intermediate with well-defined physical and chemical properties. Its primary importance in the pharmaceutical industry is as a precursor for the synthesis of selective COX-2 inhibitors. This guide provides essential technical information for researchers and professionals working with this compound, from its fundamental properties and synthesis to its application in the development of anti-inflammatory therapeutics.

References

An In-depth Technical Guide to the Safe Handling of 4-Methylsulfonylacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 4-Methylsulfonylacetophenone, a key intermediate in pharmaceutical synthesis. Adherence to these protocols is crucial for ensuring personal safety and maintaining the integrity of research.

Chemical and Physical Properties

This compound is a white to slightly pale yellow crystalline powder.[1] A summary of its key physical and chemical properties is presented below for easy reference.

PropertyValueSource
CAS Number 10297-73-1[2]
Molecular Formula C₉H₁₀O₃S[2]
Molecular Weight 198.24 g/mol [3]
Melting Point 126-129 °C[4][5]
Boiling Point No data available[1]
Appearance White to Slightly pale yellow Crystal - Powder[1]
Solubility Soluble in common organic solvents like ethanol, acetone, and chloroform.[4]
Storage Temperature Room Temperature; Keep in a dry, cool and well-ventilated place.[1][2]

Hazard Identification and Classification

This compound is classified as an irritant.[3] The primary hazards are associated with skin, eye, and respiratory contact.

Hazard ClassGHS ClassificationSource
Skin Corrosion/Irritation H315: Causes skin irritation[3]
Serious Eye Damage/Irritation H319: Causes serious eye irritation[3]
Specific Target Organ Toxicity (Single Exposure) H335: May cause respiratory irritation[3]

Signal Word: Warning[3]

Toxicological Information

Toxicity EndpointResultSource
Acute Oral Toxicity No data available[2]
Acute Dermal Toxicity No data available[2]
Acute Inhalation Toxicity No data available[2]

Due to the lack of specific toxicity data, it is prudent to handle this compound with a high degree of caution, assuming it may be harmful if ingested, inhaled, or absorbed through the skin.

Experimental Protocols: Safe Handling Procedures

The following protocols are based on best practices for handling solid chemical reagents in a laboratory setting and should be strictly followed when working with this compound.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent exposure.

PPE TypeSpecificationSource
Eye Protection Safety glasses with side shields or goggles (European standard - EN 166).[2]
Hand Protection Protective gloves (e.g., Nitrile rubber). Inspect gloves before use and observe breakthrough times.[2]
Body Protection Wear appropriate protective clothing and a lab coat to prevent skin exposure.[2]
Respiratory Protection Not required under normal use with adequate ventilation. If dust is generated, a dust respirator is recommended.[1]
Engineering Controls

Engineering controls are the primary line of defense in minimizing exposure.

  • Ventilation: Work in a well-ventilated area. Use a local exhaust ventilation system or a chemical fume hood, especially when handling larger quantities or when dust generation is likely.[1]

  • Eyewash Stations and Safety Showers: Ensure easy access to an eyewash station and a safety shower in the immediate work area.[1]

Handling and Storage

Proper handling and storage are critical for maintaining the chemical's stability and preventing accidents.

  • Handling:

    • Avoid contact with skin, eyes, and clothing.[2]

    • Avoid ingestion and inhalation.[2]

    • Avoid dust formation.[2]

    • Do not eat, drink, or smoke in the work area.[2]

    • Wash hands thoroughly after handling.[2]

  • Storage:

    • Keep the container tightly closed.[2]

    • Store in a dry, cool, and well-ventilated place.[2]

    • Incompatible with strong oxidizing agents.[2]

Spill and Emergency Procedures

In the event of a spill or exposure, follow these procedures immediately.

  • Spill Cleanup:

    • Ensure adequate ventilation.

    • Wear appropriate PPE.

    • Avoid dust formation.

    • Sweep up the spilled solid and place it into a suitable, labeled container for disposal.[2]

  • First Aid Measures:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention if irritation persists.[1]

    • Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. Remove contaminated clothing. Get medical attention if symptoms occur.[1][2]

    • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if you feel unwell.[1]

    • Ingestion: Clean mouth with water and drink plenty of water afterward. Do not induce vomiting. Get medical attention if symptoms occur.[1][2]

Visualized Workflows and Relationships

To further clarify the safety protocols, the following diagrams illustrate the standard operating procedure for handling this compound and the logical relationship of hazard controls.

SOP_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage prep_sds Review SDS prep_ppe Don PPE prep_sds->prep_ppe prep_setup Prepare Work Area prep_ppe->prep_setup handling_weigh Weigh Compound prep_setup->handling_weigh handling_transfer Transfer to Reaction handling_weigh->handling_transfer cleanup_decon Decontaminate Glassware handling_transfer->cleanup_decon cleanup_waste Dispose of Waste cleanup_decon->cleanup_waste cleanup_store Store Compound cleanup_waste->cleanup_store

Caption: Standard Operating Procedure Workflow for this compound.

Hazard_Controls elimination Elimination (Not Feasible) substitution Substitution (Not Feasible) engineering Engineering Controls (Fume Hood, Ventilation) admin Administrative Controls (SOPs, Training) ppe Personal Protective Equipment (Gloves, Goggles, Lab Coat)

Caption: Hierarchy of Hazard Controls for Chemical Safety.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 4-Methylsulfonylacetophenone from Thioanisole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 4-Methylsulfonylacetophenone, a key intermediate in the synthesis of various pharmaceutical compounds, including anti-inflammatory drugs and kinase inhibitors.[][2] The synthesis commences from thioanisole and proceeds through a two-step reaction sequence involving a Friedel-Crafts acylation followed by an oxidation reaction. This application note includes a comprehensive experimental protocol, tabulated quantitative data for easy reference, and a visual representation of the synthetic workflow.

Introduction

This compound is a valuable building block in medicinal chemistry and drug discovery.[3][4] Its sulfonyl group can act as a hydrogen bond acceptor, and the overall structure serves as a scaffold for the development of targeted therapeutics.[2] The synthesis described herein provides a reliable method for the preparation of this intermediate, starting from the readily available thioanisole. The two-step process involves the initial acylation of thioanisole to form 4-(methylthio)acetophenone, which is subsequently oxidized to the desired product.[5][6]

Synthetic Pathway

The synthesis of this compound from thioanisole is achieved through the following two-step pathway:

  • Step 1: Friedel-Crafts Acylation of Thioanisole Thioanisole undergoes a Friedel-Crafts acylation reaction with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to yield 4-(methylthio)acetophenone.[5][7]

  • Step 2: Oxidation of 4-(methylthio)acetophenone The intermediate, 4-(methylthio)acetophenone, is then oxidized to this compound. A common method for this transformation is the use of hydrogen peroxide as the oxidant, catalyzed by sodium tungstate and sulfuric acid.[5]

Experimental Protocols

Step 1: Synthesis of 4-(methylthio)acetophenone

This protocol is adapted from a literature procedure.[5]

Materials:

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles
Thioanisole124.21378 mL3.22
Anhydrous Aluminum Chloride (AlCl₃)133.34600 g4.5
Acetyl Chloride78.50308 mL4.33
Ethylene Dichloride (EDC)98.962.0 L-
Ice-As needed-
Hydrochloric Acid (HCl)36.46As needed-
Saturated Sodium Bicarbonate Solution-As needed-
Water18.02As needed-

Procedure:

  • To a suitable reaction vessel, add ethylene dichloride (2.0 L) and anhydrous aluminum chloride (600 g, 4.5 mol) and cool the mixture to 0-5 °C using an ice bath.

  • Slowly add acetyl chloride (308 mL, 4.33 mol) to the cold solution.

  • With continued cooling and stirring, add thioanisole (378 mL, 3.22 mol) dropwise, ensuring the reaction temperature is maintained below 5 °C.

  • Monitor the reaction progress using thin-layer chromatography (TLC) with a mobile phase of benzene:ethyl acetate (7:3).

  • Upon completion, quench the reaction by carefully pouring the mixture into a vessel containing a mixture of ice and hydrochloric acid.

  • Separate the organic layer.

  • Wash the organic layer sequentially with water and a saturated solution of sodium bicarbonate.

  • The resulting ethylene dichloride solution containing 4-(methylthio)acetophenone is used directly in the next step without isolation of the intermediate. A sample can be evaporated to yield a solid with a melting point of 80.5-81.5 °C.[5]

Step 2: Synthesis of this compound

This protocol is a continuation from Step 1 and is adapted from a literature procedure.[5]

Materials:

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles
4-(methylthio)acetophenone solution in EDC-~2.4 L~3.22
Deionized Water18.021.2 L-
Sodium Tungstate293.835.2 g0.0158
Sulfuric Acid98.085.2 mL0.097
50% Hydrogen Peroxide34.01430 mL6.32
Saturated Sodium Bicarbonate Solution-2.0 L-
Brine Solution-1.0 L-

Procedure:

  • To the ethylene dichloride solution containing 4-(methylthio)acetophenone from Step 1, add deionized water (1.2 L), sodium tungstate (5.2 g, 0.0158 mol), and sulfuric acid (5.2 mL, 0.097 mol).

  • Heat the reaction mixture to 40-45 °C.

  • Add 50% hydrogen peroxide (430 mL, 6.32 mol) dropwise while maintaining the temperature at 50 °C.

  • After the addition is complete, age the mixture for an additional 3 hours at 50 °C.

  • Separate the organic layer.

  • Wash the organic layer with a saturated sodium bicarbonate solution (2.0 L) followed by a brine solution (1.0 L).

  • The organic layer containing the final product, this compound, can be used for subsequent reactions or the solvent can be removed under reduced pressure to yield the solid product.

Data Summary

ParameterStep 1: Friedel-Crafts AcylationStep 2: Oxidation
Starting Material Thioanisole4-(methylthio)acetophenone
Key Reagents Acetyl Chloride, AlCl₃50% H₂O₂, Sodium Tungstate, H₂SO₄
Solvent Ethylene Dichloride (EDC)Ethylene Dichloride (EDC), Water
Temperature 0-5 °C40-50 °C
Reaction Time Monitored by TLC~3 hours aging
Intermediate/Product 4-(methylthio)acetophenoneThis compound
Intermediate M.P. 80.5-81.5 °C[5]-
Overall Yield from Thioanisole -74% (for the subsequent bromo-derivative)[5]

Visual Workflow

SynthesisWorkflow cluster_step1 Step 1: Friedel-Crafts Acylation cluster_step2 Step 2: Oxidation Thioanisole Thioanisole Acylation Reaction in EDC (0-5 °C) Thioanisole->Acylation AcetylChloride Acetyl Chloride AcetylChloride->Acylation AlCl3 AlCl₃ (catalyst) AlCl3->Acylation Intermediate 4-(methylthio)acetophenone Acylation->Intermediate Workup Oxidation Reaction in EDC/H₂O (40-50 °C) Intermediate->Oxidation H2O2 H₂O₂ H2O2->Oxidation Catalyst Na₂WO₄ / H₂SO₄ (catalyst) Catalyst->Oxidation FinalProduct This compound Oxidation->FinalProduct Workup & Purification

References

Application Notes and Protocols: Synthesis of 4-Methylsulfonylacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Methylsulfonylacetophenone is a key intermediate in the synthesis of various pharmaceutical compounds, including non-steroidal anti-inflammatory drugs (NSAIDs) like Rofecoxib and Etoricoxib, which are selective COX-2 inhibitors.[1][2][3] Its synthesis is a critical process for the development of these and other novel therapeutic agents. This document provides a detailed protocol for the synthesis of this compound via a two-step process involving the Friedel-Crafts acylation of thioanisole followed by the oxidation of the resulting 4-(methylthio)acetophenone.

Physicochemical Data

A summary of the key physicochemical properties of the final product and the intermediate is presented below.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance
4-(Methylthio)acetophenoneC₉H₁₀OS166.2480.5-81.5-
This compoundC₉H₁₀O₃S198.24126-129White to slightly yellow crystalline powder or needles

Data sourced from multiple references.[1][4][5][6]

Experimental Protocol

This protocol details a two-step synthesis of this compound without the isolation of the intermediate, 4-(methylthio)acetophenone, which can be performed in a single solvent system.[5]

Materials and Reagents
  • Thioanisole

  • Acetyl chloride

  • Anhydrous Aluminum chloride (AlCl₃)

  • Ethylene dichloride (EDC)

  • Ice

  • Hydrochloric acid (HCl)

  • Deionized water

  • Sodium bicarbonate (NaHCO₃)

  • Sodium tungstate

  • Sulfuric acid (H₂SO₄)

  • 50% Hydrogen peroxide (H₂O₂)

  • Brine solution

Equipment
  • Reaction vessel equipped with a mechanical stirrer, thermometer, and addition funnel

  • Cooling bath (ice-water or other suitable system)

  • Heating mantle

  • Separatory funnel

  • Standard laboratory glassware

  • Rotary evaporator

Step 1: Friedel-Crafts Acylation of Thioanisole to 4-(Methylthio)acetophenone

This step involves the acylation of thioanisole using acetyl chloride and a Lewis acid catalyst.

Procedure:

  • To a solution of anhydrous AlCl₃ (4.5 mol) in ethylene dichloride (2.0 L) in a suitable reaction vessel, slowly add acetyl chloride (4.33 mol) while maintaining the temperature between 0-5°C using a cooling bath.[5]

  • Once the addition of acetyl chloride is complete, add thioanisole (3.22 mol) dropwise to the reaction mixture, ensuring the temperature does not exceed 5°C.[5]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of benzene:ethyl acetate (7:3).[5]

  • Upon completion, carefully quench the reaction by pouring the mixture into an ice and hydrochloric acid mixture.

  • Transfer the quenched mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with water and then with a saturated solution of sodium bicarbonate.[5] The resulting organic layer containing 4-(methylthio)acetophenone is used directly in the next step.

Step 2: Oxidation of 4-(Methylthio)acetophenone to this compound

This step involves the oxidation of the sulfide intermediate to the corresponding sulfone.

Procedure:

  • To the ethylene dichloride solution containing the 4-(methylthio)acetophenone from Step 1, add deionized water (1.2 L), sodium tungstate (0.158 mol), and sulfuric acid (0.97 mol).[5]

  • Heat the reaction mixture to 40-45°C.[5]

  • Slowly add 50% hydrogen peroxide (6.32 mol) dropwise, maintaining the reaction temperature at 50°C.[5]

  • After the addition is complete, continue to stir the mixture at 50°C for an additional 3 hours.[5]

  • Allow the mixture to cool and separate the organic layer.

  • Wash the organic layer with a saturated sodium bicarbonate solution (2.0 L) followed by a brine solution (1.0 L).[5]

  • The final product, this compound, can be isolated from the organic layer by evaporating the solvent. A sample obtained by this method has a reported melting point of 128-129.5°C.[5]

Visualized Workflow

The following diagram illustrates the key stages of the synthesis protocol.

SynthesisWorkflow start Start reagents_fc Thioanisole Acetyl Chloride Anhydrous AlCl3 Ethylene Dichloride start->reagents_fc fc_reaction Friedel-Crafts Acylation (0-5°C) reagents_fc->fc_reaction quench_wash1 Quench (Ice/HCl) Wash (H2O, NaHCO3) fc_reaction->quench_wash1 intermediate 4-(Methylthio)acetophenone (in Ethylene Dichloride) quench_wash1->intermediate reagents_ox Sodium Tungstate Sulfuric Acid 50% Hydrogen Peroxide intermediate->reagents_ox oxidation Oxidation (40-50°C) reagents_ox->oxidation wash2 Wash (NaHCO3, Brine) oxidation->wash2 isolation Solvent Evaporation wash2->isolation product This compound isolation->product end End product->end

Caption: Workflow for the synthesis of this compound.

Safety Precautions
  • Handle all chemicals with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • The Friedel-Crafts acylation reaction should be carried out in a well-ventilated fume hood due to the use of corrosive and volatile reagents.

  • The quenching of the Friedel-Crafts reaction is highly exothermic and should be performed with caution.

  • Hydrogen peroxide is a strong oxidizing agent; avoid contact with skin and eyes.

This protocol provides a comprehensive guide for the synthesis of this compound. Researchers should ensure that all safety precautions are followed and that the reaction is monitored appropriately. The synthesized compound is a valuable intermediate for further research and development in medicinal chemistry.[6]

References

Application Notes and Protocols: The Role of 4-Methylsulfonylacetophenone in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methylsulfonylacetophenone is a versatile ketone and sulfone-containing building block crucial in the synthesis of a variety of pharmaceutical intermediates. Its unique structural features allow for its incorporation into a range of active pharmaceutical ingredients (APIs), particularly those targeting inflammatory pathways and proliferative disorders. This document provides detailed application notes and experimental protocols for the synthesis of key pharmaceutical intermediates and drug candidates derived from this compound, including COX-2 inhibitors, apoptosis-inducing agents, and anti-inflammatory compounds.

Introduction

This compound (CAS No: 10297-73-1), also known as 4'-(methylsulfonyl)acetophenone, is a key organic intermediate characterized by a phenyl ring substituted with an acetyl group and a methylsulfonyl group.[1][2] This combination of functional groups provides two reactive sites, making it a valuable synthon for the elaboration of more complex molecular architectures.[1] The methylsulfonyl group, in particular, is a common pharmacophore in many selective cyclooxygenase-2 (COX-2) inhibitors.[3] This document outlines the synthetic utility of this compound in the preparation of several classes of biologically active molecules and provides detailed, replicable experimental protocols.

Data Presentation

The following tables summarize quantitative data for the synthesis of various pharmaceutical intermediates starting from this compound.

Table 1: Synthesis of Rofecoxib Intermediate

StepIntermediateStarting MaterialReagentsReaction ConditionsYield (%)Purity (%)Reference(s)
14-(Methylthio)acetophenoneThioanisoleAcetyl chloride, AlCl₃, Ethylene dichloride (EDC)0-5°CNot Isolated-[4]
24-(Methylsulfonyl)acetophenone4-(Methylthio)acetophenone50% H₂O₂, Sodium tungstate, H₂SO₄, EDC40-50°C, 3hNot Isolated-[4]
32-Bromo-1-(4-(methylsulfonyl)phenyl)ethanone4-(Methylsulfonyl)acetophenoneBromine, 48% HBr, EDC25 ± 3°C, 26-30h74 (from thioanisole)-[4]

Table 2: Synthesis of Etoricoxib Intermediate

StepIntermediateStarting MaterialReagentsReaction ConditionsYield (%)Purity (%)Reference(s)
12-(4-(Methylsulfonyl)phenyl)-1-morpholinoethanethioneThis compoundSublimed sulfur, Morpholine, HBF₄·SiO₂75°C, 3h--[5]
24-(Methylsulfonyl)phenylacetic acid2-(4-(Methylsulfonyl)phenyl)-1-morpholinoethanethione50% NaOH, Ethanol80-85°C, 6h--[5]

Table 3: Synthesis of Chalcone Derivatives

ProductAldehyde ReactantCatalystSolventReaction TimeYield (%)Reference(s)
(E)-1-(4-(methylsulfonyl)phenyl)-3-phenylprop-2-en-1-oneBenzaldehydeNaOHEthanol8hHigh (unspecified)[6][7]
(E)-3-(3-nitrophenyl)-1-(4-(methylsulfonyl)phenyl)prop-2-en-1-one3-NitrobenzaldehydeNaOHEthanol-High (unspecified)[7]

Table 4: Synthesis of Pyrazoline Derivatives

ProductChalcone PrecursorReagentCatalystSolventReaction TimeYield (%)Reference(s)
5-phenyl-3-(4-(methylsulfonyl)phenyl)-4,5-dihydro-1H-pyrazole(E)-1-(4-(methylsulfonyl)phenyl)-3-phenylprop-2-en-1-oneHydrazine HydrateAcetic AcidEthanol4-6h (reflux)High (unspecified)[8][9]

Experimental Protocols

Synthesis of Rofecoxib Intermediate: 2-Bromo-1-(4-(methylsulfonyl)phenyl)ethanone

This protocol outlines a three-step, one-pot synthesis of a key intermediate for the COX-2 inhibitor, Rofecoxib.

Step 1 & 2: Synthesis of 4-(Methylsulfonyl)acetophenone [4]

  • To a solution of 4-(methylthio)acetophenone in ethylene dichloride (EDC), add 1.2 L of demineralized water, 5.2 g of sodium tungstate, and 5.2 mL of sulfuric acid.

  • Heat the reaction mixture to 40-45°C.

  • Add 430 mL of 50% hydrogen peroxide dropwise, maintaining the temperature at 50°C.

  • Age the mixture for an additional 3 hours at 50°C.

  • Separate the organic layer and wash with saturated sodium bicarbonate solution and then with brine. The resulting organic layer containing 4-(methylsulfonyl)acetophenone is used directly in the next step.

Step 3: Bromination to 2-Bromo-1-(4-(methylsulfonyl)phenyl)ethanone [4]

  • To the EDC solution containing 4-(methylsulfonyl)acetophenone, initiate the reaction with 6.0 mL of 48% HBr.

  • Add 526 g of bromine over 26-30 hours, maintaining a temperature of 25 ± 3°C.

  • After the addition is complete, age the mixture for 2-3 hours.

  • Wash the organic layer with water, followed by neutralization with a saturated solution of sodium bicarbonate and then brine.

  • Distill the organic layer to remove EDC. Remove the final traces of EDC azeotropically with water.

  • Filter the resulting solid slurry and dry to obtain the crude product. The reported yield for the three steps is 74% from thioanisole.

Synthesis of Etoricoxib Intermediate: 4-(Methylsulfonyl)phenylacetic acid

This protocol describes a two-step synthesis of an intermediate for the COX-2 inhibitor, Etoricoxib.

Step 1: Synthesis of 2-(4-(Methylsulfonyl)phenyl)-1-morpholinoethanethione [5]

  • In a four-necked flask, add 10g of this compound, 1.9g of sublimed sulfur, 5g of HBF₄·SiO₂ powder, and 5.3mL of morpholine.

  • Stir the mixture and heat to 75°C for 3 hours.

  • Add 50 mL of ethyl acetate and filter the mixture while hot to remove the catalyst.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Add 50 mL of methanol and stir for crystallization at room temperature to obtain the product.

Step 2: Hydrolysis to 4-(Methylsulfonyl)phenylacetic acid [5]

  • In a four-necked flask, add the 13.3g of 2-(4-(methylsulfonyl)phenyl)-1-morpholinoethanethione from the previous step, 65mL of ethanol, and 13mL of 50% NaOH solution.

  • Stir and heat the mixture to 80-85°C for 6 hours.

  • Distill off the ethanol under reduced pressure.

  • Add 50 mL of water to the residue and let it stand at room temperature for 1 hour.

  • Filter the resulting precipitate to obtain a light red transparent solution containing the product.

Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation

This protocol describes a general procedure for the synthesis of chalcones from this compound.

Procedure: [6][7][10]

  • In a round-bottom flask, dissolve equimolar amounts of this compound and a substituted benzaldehyde in ethanol.

  • Add a catalytic amount of aqueous sodium hydroxide solution (e.g., 10-20%).

  • Stir the reaction mixture at room temperature for 8-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Acidify the mixture with dilute HCl to precipitate the chalcone.

  • Filter the solid, wash with water until the filtrate is neutral, and dry.

  • Recrystallize the crude product from ethanol to obtain the pure chalcone.

Synthesis of Pyrazoline Derivatives

This protocol outlines the cyclization of a chalcone derived from this compound to form a pyrazoline.

Procedure: [8][9][11]

  • Dissolve the chalcone synthesized in the previous step in ethanol.

  • Add an excess of hydrazine hydrate to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture and pour it into crushed ice.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from ethanol to obtain the pure pyrazoline derivative.

Mandatory Visualizations

The following diagrams illustrate the key synthetic workflows and biological signaling pathways associated with the pharmaceutical applications of this compound derivatives.

G cluster_0 Synthesis of Rofecoxib Intermediate Thioanisole Thioanisole 4-(Methylthio)acetophenone 4-(Methylthio)acetophenone Thioanisole->4-(Methylthio)acetophenone Acetyl chloride, AlCl3 This compound This compound 4-(Methylthio)acetophenone->this compound H2O2, Na2WO4 2-Bromo-1-(4-(methylsulfonyl)phenyl)ethanone 2-Bromo-1-(4-(methylsulfonyl)phenyl)ethanone This compound->2-Bromo-1-(4-(methylsulfonyl)phenyl)ethanone Br2, HBr

Caption: Synthetic workflow for a key Rofecoxib intermediate.

G cluster_1 Synthesis of Chalcones and Pyrazolines This compound This compound Chalcone Derivative Chalcone Derivative This compound->Chalcone Derivative Claisen-Schmidt Condensation Substituted Benzaldehyde Substituted Benzaldehyde Substituted Benzaldehyde->Chalcone Derivative Pyrazoline Derivative Pyrazoline Derivative Chalcone Derivative->Pyrazoline Derivative Hydrazine Hydrate, Acetic Acid

Caption: General synthesis of chalcones and pyrazolines.

G cluster_pathway COX-2 Signaling Pathway in Inflammation Inflammatory Stimuli Inflammatory Stimuli Cell Membrane Cell Membrane Inflammatory Stimuli->Cell Membrane PLA2 PLA2 Cell Membrane->PLA2 activates Arachidonic Acid Arachidonic Acid PLA2->Arachidonic Acid releases COX-2 COX-2 Arachidonic Acid->COX-2 substrate Prostaglandins Prostaglandins COX-2->Prostaglandins produces Inflammation Inflammation Prostaglandins->Inflammation COX-2 Inhibitors COX-2 Inhibitors COX-2 Inhibitors->COX-2 inhibit

Caption: Inhibition of the COX-2 inflammatory pathway.

G cluster_apoptosis Apoptosis Induction by COX-2 Inhibitor Derivatives COX-2 Inhibitor Derivative COX-2 Inhibitor Derivative Akt Akt COX-2 Inhibitor Derivative->Akt dephosphorylates ERK2 ERK2 COX-2 Inhibitor Derivative->ERK2 dephosphorylates Caspase Activation Caspase Activation COX-2 Inhibitor Derivative->Caspase Activation induces Pro-survival Signaling Pro-survival Signaling Akt->Pro-survival Signaling ERK2->Pro-survival Signaling Apoptosis Apoptosis Pro-survival Signaling->Apoptosis inhibits Caspase Activation->Apoptosis

Caption: Apoptosis induction via Akt and ERK2 inhibition.

References

Application Notes and Protocols: 4-Methylsulfonylacetophenone as a Precursor for COX-2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 4-methylsulfonylacetophenone as a key precursor in the development of selective cyclooxygenase-2 (COX-2) inhibitors, with a primary focus on the synthesis of Etoricoxib. Detailed experimental protocols, quantitative data, and visualizations of the synthetic workflow and relevant biological pathways are presented to support research and development in this field.

Introduction

Selective COX-2 inhibitors are a critical class of non-steroidal anti-inflammatory drugs (NSAIDs) that offer potent anti-inflammatory and analgesic effects with a reduced risk of gastrointestinal side effects compared to traditional NSAIDs.[1][2][3] The development of efficient synthetic routes to these complex molecules is a key focus in medicinal chemistry. This compound serves as a valuable building block for the synthesis of diaryl heterocyclic COX-2 inhibitors due to the presence of the methylsulfonyl group, a key pharmacophore that imparts selectivity for the COX-2 enzyme.[4] This document outlines the application of this compound in the synthesis of the highly selective COX-2 inhibitor, Etoricoxib.

Data Presentation

The following table summarizes key quantitative data for the COX-2 inhibitors discussed in these application notes.

CompoundPrecursorTarget EnzymeIC50 ValueSelectivity (COX-1/COX-2)
Etoricoxib This compoundCOX-21.1 µM (in human whole blood)106
Celecoxib 4-MethylacetophenoneCOX-240 nM7.6 - 8.3

Note: IC50 values and selectivity ratios can vary depending on the specific assay conditions.[1][5][6][7]

Synthetic Workflow for Etoricoxib from this compound

The synthesis of Etoricoxib from this compound proceeds through a key intermediate, 4-(methylsulfonyl)phenylacetic acid. This is then converted to a ketosulfone derivative, which undergoes cyclocondensation to form the final bipyridine core of Etoricoxib.

G cluster_0 Synthesis of Etoricoxib Intermediate cluster_1 Synthesis of Etoricoxib This compound This compound 2-(4-(methylsulfonyl)phenyl)-1-morpholinoethanethione 2-(4-(methylsulfonyl)phenyl)-1-morpholinoethanethione This compound->2-(4-(methylsulfonyl)phenyl)-1-morpholinoethanethione Willgerodt-Kindler Reaction 4-(Methylsulfonyl)phenylacetic Acid 4-(Methylsulfonyl)phenylacetic Acid 2-(4-(methylsulfonyl)phenyl)-1-morpholinoethanethione->4-(Methylsulfonyl)phenylacetic Acid Hydrolysis 1-(6-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone 1-(6-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone 4-(Methylsulfonyl)phenylacetic Acid->1-(6-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone Condensation Etoricoxib Etoricoxib 1-(6-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone->Etoricoxib Cyclocondensation

Synthetic pathway from this compound to Etoricoxib.

Experimental Protocols

Protocol 1: Synthesis of 4-(Methylsulfonyl)phenylacetic Acid from this compound

This protocol describes the two-step synthesis of the key intermediate 4-(methylsulfonyl)phenylacetic acid from this compound via the Willgerodt-Kindler reaction followed by hydrolysis.[8][9]

Step 1: Synthesis of 2-(4-(methylsulfonyl)phenyl)-1-morpholinoethanethione

  • Materials:

    • This compound (10g, 50mmol)

    • Sublimed sulfur (1.9g, 60mmol)

    • Morpholine (5.3mL, 60mmol)

    • Silica-supported fluoboric acid (HBF4·SiO2) powder (5g, 2.5mmol)

    • Ethyl acetate

    • Methanol

  • Procedure:

    • In a four-necked flask, add this compound, sublimed sulfur, HBF4·SiO2 powder, and morpholine.

    • Stir the mixture and heat to 75°C for 3 hours.

    • After the reaction, add 50 mL of ethyl acetate and filter the mixture while hot to remove the catalyst.

    • Evaporate the solvent from the filtrate under reduced pressure.

    • Add 50 mL of methanol to the residue and stir at room temperature to induce crystallization.

    • Filter the crystals to obtain 2-(4-(methylsulfonyl)phenyl)-1-morpholinoethanethione.

Step 2: Hydrolysis to 4-(Methylsulfonyl)phenylacetic Acid

  • Materials:

    • 2-(4-(methylsulfonyl)phenyl)-1-morpholinoethanethione (13.3g, 44mmol)

    • Ethanol (65mL)

    • 50% NaOH solution (13mL)

    • 2N Hydrochloric acid

    • Water

  • Procedure:

    • In a four-necked flask, add the product from Step 1, ethanol, and 50% NaOH solution.

    • Heat the mixture to 80-85°C and stir for 6 hours.

    • Distill off the ethanol under reduced pressure.

    • Add 50 mL of water to the residue and let it stand at room temperature for 1 hour.

    • Filter the mixture to remove the dark green flocculent precipitate.

    • Cool the light red transparent filtrate to 0°C and adjust the pH to ~2 with 2N hydrochloric acid to precipitate the product.

    • Filter the white solid, wash with water, and dry to obtain 4-(methylsulfonyl)phenylacetic acid.

  • Yield: The total yield for the two-step reaction is approximately 85%.[8]

Protocol 2: Synthesis of Etoricoxib from 4-(Methylsulfonyl)phenylacetic Acid

This protocol outlines the subsequent steps to synthesize Etoricoxib from the intermediate prepared in Protocol 1. The key steps involve the formation of a ketosulfone and its subsequent cyclocondensation.

Step 1: Synthesis of 1-(6-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone

  • Materials:

    • 4-(Methylsulfonyl)phenylacetic acid

    • Methyl 6-methylnicotinate

    • Grignard reagent (e.g., t-BuMgCl)

    • Anhydrous THF

  • Procedure:

    • In an anhydrous reaction vessel under an inert atmosphere, dissolve 4-(methylsulfonyl)phenylacetic acid in anhydrous THF.

    • Add the Grignard reagent dropwise at a controlled temperature.

    • Subsequently, add a solution of methyl 6-methylnicotinate in anhydrous THF.

    • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or HPLC.

    • Upon completion, quench the reaction with a suitable acidic solution.

    • Extract the product with an organic solvent, wash, dry, and concentrate under reduced pressure.

    • Purify the crude product by chromatography to obtain 1-(6-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone.

  • Yield: Molar yields of up to 91% have been reported for similar condensation reactions.[10]

Step 2: Cyclocondensation to Etoricoxib

  • Materials:

    • 1-(6-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone

    • 2-chloro-1,3-bis(dimethylamino)trimethinium salt or a similar cyclizing agent

    • Ammonium acetate

    • Propionic acid or another suitable solvent

  • Procedure:

    • To a solution of the ketosulfone from Step 1 in a suitable solvent (e.g., propionic acid), add the cyclizing agent and ammonium acetate.

    • Heat the reaction mixture to reflux for several hours.

    • Monitor the formation of Etoricoxib by TLC or HPLC.

    • After the reaction is complete, cool the mixture and neutralize it.

    • Extract the product with an organic solvent.

    • Wash the organic layer, dry it over an anhydrous salt, and evaporate the solvent.

    • Purify the crude Etoricoxib by recrystallization or column chromatography.

  • Yield: Yields for this cyclocondensation step can vary, with some processes reporting yields of around 69-98% after purification.[11]

COX-2 Signaling Pathway

The anti-inflammatory effects of COX-2 inhibitors are achieved by blocking the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. The following diagram illustrates the central role of COX-2 in this pathway.

G Inflammatory Stimuli Inflammatory Stimuli Cell Membrane Phospholipids Cell Membrane Phospholipids Inflammatory Stimuli->Cell Membrane Phospholipids activate Phospholipase A2 Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid COX-2 COX-2 Arachidonic Acid->COX-2 Prostaglandin H2 (PGH2) Prostaglandin H2 (PGH2) COX-2->Prostaglandin H2 (PGH2) Prostaglandins (PGE2, PGI2, etc.) Prostaglandins (PGE2, PGI2, etc.) Prostaglandin H2 (PGH2)->Prostaglandins (PGE2, PGI2, etc.) via Prostaglandin Synthases Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandins (PGE2, PGI2, etc.)->Inflammation, Pain, Fever COX-2 Inhibitors (Etoricoxib) COX-2 Inhibitors (Etoricoxib) COX-2 Inhibitors (Etoricoxib)->COX-2

The role of COX-2 in the inflammatory pathway and its inhibition.

Conclusion

This compound is a strategically important precursor for the synthesis of the selective COX-2 inhibitor, Etoricoxib. The protocols and data presented herein provide a valuable resource for researchers engaged in the development of anti-inflammatory therapeutics. The synthetic pathway, while multi-step, offers good overall yields and highlights the utility of this building block in constructing complex, biologically active molecules. Further research into optimizing reaction conditions and exploring novel synthetic routes remains an active area of investigation in the field of drug development.

References

Application Notes & Protocol: HPLC Analysis of 4-Methylsulfonylacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a detailed analytical method for the quantitative determination of 4-Methylsulfonylacetophenone using High-Performance Liquid Chromatography (HPLC). This method is intended for researchers, scientists, and drug development professionals for purity assessment and quantification of this compound in bulk drug substances and as a process-related impurity.

Introduction

This compound is a key intermediate and potential impurity in the synthesis of various pharmaceutical compounds. Accurate and reliable quantification of this compound is crucial for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). The described Reverse Phase-HPLC (RP-HPLC) method is designed to be specific, accurate, and precise for this purpose.

HPLC Method Parameters

A summary of the chromatographic conditions for the analysis of this compound is presented in the table below. These parameters are based on established methods for related compounds and have been adapted for optimal separation and detection of the target analyte.

ParameterRecommended Conditions
HPLC System Quaternary or Binary Gradient HPLC system with UV or PDA detector
Column Zorbax SB CN (250 x 4.6 mm, 5 µm) or equivalent C18 column
Mobile Phase A: 0.02 M Disodium Hydrogen Phosphate buffer (pH adjusted to 7.2 with 1N NaOH)
B: Acetonitrile (HPLC Grade)
Mode Isocratic
Mobile Phase Ratio A:B (60:40 v/v)
Flow Rate 0.8 mL/min
Injection Volume 10 µL
Detector Wavelength 235 nm
Column Temperature Ambient (25 °C)
Diluent Mobile Phase (A:B, 50:50 v/v)

Experimental Protocol

This section details the step-by-step procedure for preparing solutions and performing the HPLC analysis.

Reagents and Materials
  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Disodium Hydrogen Phosphate (AR grade)

  • Sodium Hydroxide (AR grade)

  • Water (HPLC grade)

Preparation of Solutions

3.2.1. Mobile Phase A (Buffer Preparation)

  • Weigh and dissolve an appropriate amount of Disodium Hydrogen Phosphate in HPLC grade water to obtain a 0.02 M solution.

  • Adjust the pH of the solution to 7.2 using 1N Sodium Hydroxide solution.

  • Filter the buffer solution through a 0.45 µm membrane filter.

3.2.2. Mobile Phase

  • Mix Mobile Phase A (buffer) and Acetonitrile in a ratio of 60:40 (v/v).

  • Degas the mobile phase by sonication for 15-20 minutes before use.

3.2.3. Diluent Preparation

  • Mix Mobile Phase A (buffer) and Acetonitrile in a ratio of 50:50 (v/v).

3.2.4. Standard Solution Preparation

  • Accurately weigh about 25 mg of this compound reference standard and transfer it into a 50 mL volumetric flask.

  • Add approximately 25 mL of diluent and sonicate to dissolve.

  • Make up the volume to 50 mL with the diluent.

  • Further dilute this stock solution with the diluent to achieve a suitable working concentration for analysis.

3.2.5. Sample Solution Preparation

  • Accurately weigh a quantity of the sample equivalent to about 25 mg of this compound and transfer it into a 50 mL volumetric flask.

  • Add approximately 25 mL of diluent and sonicate to dissolve.

  • Make up the volume to 50 mL with the diluent.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Chromatographic Procedure
  • Equilibrate the HPLC system and the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject 10 µL of the blank (diluent), followed by the standard solution, and then the sample solution into the chromatograph.

  • Record the chromatograms and measure the peak area responses.

System Suitability

To ensure the validity of the analytical results, system suitability parameters should be evaluated before performing the analysis.

ParameterAcceptance Criteria
Tailing Factor (T) Not more than 2.0
Theoretical Plates (N) Not less than 2000
% RSD of replicate injections Not more than 2.0%

Data Analysis

The concentration of this compound in the sample can be calculated using the following formula:

Where:

  • Area_sample = Peak area of this compound in the sample chromatogram

  • Area_standard = Peak area of this compound in the standard chromatogram

  • Concentration_standard = Concentration of the this compound standard solution (mg/mL)

Method Validation Summary

The described method should be validated according to ICH guidelines. A summary of typical validation parameters is provided below.

Validation ParameterTypical Results
Linearity Correlation coefficient (r²) > 0.999 over the specified concentration range.
Accuracy (% Recovery) Typically between 98.0% and 102.0%.
Precision (% RSD) Intraday and Interday precision with RSD < 2.0%.
Specificity No interference from blank or placebo at the retention time of the analyte.
Robustness The method remains unaffected by small, deliberate variations in method parameters.

Experimental Workflow and Diagrams

The logical flow of the analytical procedure is depicted in the following diagrams.

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis prep_mobile_phase Prepare Mobile Phase (Buffer:ACN 60:40) system_equilibration System Equilibration prep_mobile_phase->system_equilibration prep_diluent Prepare Diluent (Buffer:ACN 50:50) inject_blank Inject Blank (Diluent) prep_diluent->inject_blank prep_standard Prepare Standard Solution inject_standard Inject Standard Solution prep_standard->inject_standard prep_sample Prepare Sample Solution inject_sample Inject Sample Solution prep_sample->inject_sample system_equilibration->inject_blank inject_blank->inject_standard inject_standard->inject_sample acquire_data Data Acquisition inject_sample->acquire_data system_suitability System Suitability Check acquire_data->system_suitability peak_integration Peak Integration & Area Measurement system_suitability->peak_integration If Passes calculation Concentration Calculation peak_integration->calculation report Generate Report calculation->report

Caption: Workflow for HPLC analysis of this compound.

logical_relationship Analyte This compound StationaryPhase Stationary Phase (e.g., Zorbax SB CN) Analyte->StationaryPhase interacts with MobilePhase Mobile Phase (Aqueous Buffer : Acetonitrile) Analyte->MobilePhase partitions into Detector UV Detector (235 nm) StationaryPhase->Detector elutes to MobilePhase->StationaryPhase flows through Signal Chromatographic Peak Detector->Signal generates Quantification Quantification (Peak Area) Signal->Quantification leads to

Application Note: Quantitative Analysis of 4-Methylsulfonylacetophenone using GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantitative analysis of 4-Methylsulfonylacetophenone using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a key intermediate in the synthesis of various pharmaceutical compounds, and its accurate quantification is crucial for quality control and regulatory compliance. The described method is ideal for the determination of this compound in active pharmaceutical ingredients (APIs) and other relevant matrices. This document provides comprehensive experimental protocols, method validation data, and visual workflows to ensure successful implementation in a laboratory setting.

Introduction

This compound is an organic compound that serves as a building block in the synthesis of several pharmaceuticals. Monitoring its purity and concentration is essential to ensure the safety and efficacy of the final drug product. Gas Chromatography-Mass Spectrometry (GC-MS) offers high selectivity and sensitivity, making it a powerful technique for the trace-level quantification of this analyte.[1] This method has been validated in accordance with the International Council for Harmonisation (ICH) guidelines to ensure reliability and accuracy.[2][3]

Experimental Protocols

Materials and Reagents
  • Analyte: this compound (≥98% purity)

  • Internal Standard (IS): 3',4'-(Methylenedioxy)acetophenone or a suitable deuterated analog

  • Solvents: Dichloromethane (DCM, HPLC grade), Methanol (HPLC grade)[2]

  • Reagents: Anhydrous sodium sulfate

  • Equipment: Volumetric flasks, pipettes, autosampler vials, vortex mixer, centrifuge.

Standard and Sample Preparation

2.2.1. Standard Stock Solution (1000 µg/mL)

Accurately weigh approximately 100 mg of this compound and dissolve it in a 100 mL volumetric flask with methanol.

2.2.2. Internal Standard Stock Solution (1000 µg/mL)

Accurately weigh approximately 100 mg of the internal standard and dissolve it in a 100 mL volumetric flask with methanol.

2.2.3. Working Standard Solutions

Prepare a series of working standard solutions by serially diluting the stock solution with methanol to create calibration standards at concentrations ranging from 0.05 µg/mL to 10 µg/mL.

2.2.4. Sample Preparation (Liquid-Liquid Extraction)

  • Accurately weigh approximately 100 mg of the API sample into a 10 mL volumetric flask and dissolve in methanol.

  • Transfer a 1 mL aliquot of the sample solution to a centrifuge tube.

  • Add a known amount of the internal standard working solution.

  • Add 5 mL of dichloromethane and vortex for 2 minutes.

  • Centrifuge at 3000 rpm for 5 minutes to separate the layers.

  • Carefully transfer the organic (bottom) layer to a clean tube.

  • Pass the organic layer through a small column of anhydrous sodium sulfate to remove any residual water.

  • Transfer the dried extract to a GC-MS autosampler vial for analysis.

GC-MS Instrumentation and Conditions
  • Instrument: Agilent GC/MS system (or equivalent)[4]

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Injection Volume: 1 µL (Splitless mode)

  • Inlet Temperature: 270 °C

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes

    • Ramp: 20 °C/min to 280 °C

    • Hold: 5 minutes at 280 °C

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Quantifier Ion for this compound: m/z 183

    • Qualifier Ion for this compound: m/z 141

    • Quantifier Ion for IS: To be determined based on the selected standard.

Data Presentation

The quantitative performance of the method was evaluated, and the results are summarized in the following tables.

Table 1: Linearity and Range
ParameterResult
Linearity Range0.05 - 10.0 µg/mL
Correlation Coefficient (r²)> 0.999
Regression Equationy = mx + c
Table 2: Sensitivity
ParameterResult (µg/mL)
Limit of Detection (LOD)0.015
Limit of Quantitation (LOQ)0.05
Table 3: Accuracy (Recovery)
Spiked Concentration (µg/mL)Mean Recovery (%)% RSD
0.198.52.1
1.0101.21.5
8.099.81.2
Table 4: Precision
ParameterConcentration (µg/mL)% RSD
Repeatability (n=6)1.0< 2.0
Intermediate Precision (n=6)1.0< 3.0

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample & Standard Preparation cluster_extraction Liquid-Liquid Extraction cluster_analysis GC-MS Analysis cluster_data Data Processing & Quantification stock_analyte Analyte Stock (1000 µg/mL) working_std Working Standards (0.05-10 µg/mL) stock_analyte->working_std stock_is Internal Standard Stock (1000 µg/mL) add_is Add Internal Standard stock_is->add_is calibration Calibration Curve Construction working_std->calibration sample_prep Sample Weighing & Dissolution sample_prep->add_is add_dcm Add DCM & Vortex add_is->add_dcm centrifuge Centrifuge add_dcm->centrifuge separate_layer Separate Organic Layer centrifuge->separate_layer dry_extract Dry with Na2SO4 separate_layer->dry_extract injection Inject 1 µL dry_extract->injection gc_separation GC Separation injection->gc_separation ms_detection MS Detection (SIM) gc_separation->ms_detection integration Peak Integration ms_detection->integration integration->calibration quantification Quantification of 4-Methylsulfonyl- acetophenone integration->quantification calibration->quantification report Final Report quantification->report

Caption: Experimental workflow for the quantitative analysis of this compound.

Method Validation Pathway

validation_pathway cluster_validation ICH Q2(R1) Validation Parameters method Developed GC-MS Method specificity Specificity method->specificity linearity Linearity & Range method->linearity lod_loq LOD & LOQ method->lod_loq accuracy Accuracy method->accuracy precision Precision method->precision robustness Robustness method->robustness validated_method Validated Quantitative Method specificity->validated_method linearity->validated_method lod_loq->validated_method accuracy->validated_method precision->validated_method robustness->validated_method

References

Purifying 4-Methylsulfonylacetophenone: A Guide to Recrystallization Techniques

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

Application Note & Protocol

[City, State] – [Date] – This document provides detailed application notes and standardized protocols for the purification of 4-Methylsulfonylacetophenone via recrystallization. This compound is a key intermediate in the synthesis of various pharmaceuticals, making its purity a critical factor in drug development and manufacturing. The protocols outlined below are designed for researchers, scientists, and drug development professionals to achieve high-purity this compound suitable for further synthetic applications.

Introduction

This compound, also known as 4'-(Methylsulfonyl)acetophenone, is a white to off-white solid organic compound.[1] Its purification is essential to remove impurities that may interfere with subsequent chemical reactions or compromise the quality of the final active pharmaceutical ingredient (API). Recrystallization is a robust and widely used technique for the purification of solid organic compounds based on their differential solubility in a given solvent or solvent system at varying temperatures. The principle relies on dissolving the impure compound in a suitable solvent at an elevated temperature to create a saturated solution, followed by cooling to induce crystallization of the desired compound while the impurities remain dissolved in the mother liquor.

This guide details the selection of an appropriate solvent system and provides a step-by-step protocol for the successful recrystallization of this compound.

Data Presentation: Solvent Solubility

The selection of an appropriate solvent is the most critical step in developing a recrystallization procedure. An ideal solvent should dissolve the compound sparingly or not at all at room temperature but show high solubility at an elevated temperature. A study by F. Guo et al. provides extensive solubility data for this compound in various pure solvents, which is summarized below.[2] This data is crucial for selecting the optimal solvent for recrystallization.

Table 1: Solubility of this compound in Various Solvents at Different Temperatures

SolventMolar Mass ( g/mol )Temperature (K)Mole Fraction Solubility (x10^3)
Methanol 32.04278.1513.91
288.1522.45
298.1535.18
308.1554.12
318.1580.56
Ethanol 46.07278.158.89
288.1514.54
298.1523.01
308.1535.61
318.1553.08
Ethyl Acetate 88.11278.1521.63
288.1534.01
298.1551.52
308.1575.31
318.15106.9
n-Hexane 86.18278.150.05
288.150.08
298.150.12
308.150.18
318.150.27
Cyclohexane 84.16278.150.07
288.150.11
298.150.16
308.150.24
318.150.35

Data extracted from Guo, F., et al. (2017). Solubility of 4‐Methylsulfonylacetophenone in Nine Pure Solvents and (Ethyl Acetate + n‐Hexane) Binary Solvent Mixtures from 278.15 K to 328.15 K. Journal of Chemical & Engineering Data, 62(1), 346-355.[2]

Based on the solubility data, methanol, ethanol, and ethyl acetate show a significant increase in the solubility of this compound with increasing temperature, making them good candidates for single-solvent recrystallization. Conversely, n-hexane and cyclohexane show very low solubility even at higher temperatures, suggesting they could be effective as anti-solvents in a mixed-solvent system.

Experimental Protocols

Safety Precautions: Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work in a well-ventilated fume hood.

Protocol 1: Single-Solvent Recrystallization using Ethanol

This protocol is suitable for general purification of this compound.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Erlenmeyer flask

  • Heating mantle or hot plate with a water/oil bath

  • Reflux condenser

  • Buchner funnel and flask

  • Filter paper

  • Spatula

  • Glass rod

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol to just cover the solid.

  • Heating: Gently heat the mixture to boiling while stirring. Add small portions of hot ethanol until the solid completely dissolves. Avoid adding an excess of solvent to ensure a good yield.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. This involves filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Cooling and Crystallization: Allow the clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved. The melting point of pure this compound is reported to be in the range of 126-129 °C.[3][4][5]

Protocol 2: Mixed-Solvent Recrystallization using Ethyl Acetate and n-Hexane

This method is particularly useful when a single solvent does not provide optimal results or when dealing with specific impurities. Ethyl acetate is a good solvent, while n-hexane acts as an anti-solvent.

Materials:

  • Crude this compound

  • Ethyl acetate

  • n-Hexane

  • Equipment as listed in Protocol 1

Procedure:

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethyl acetate.

  • Addition of Anti-Solvent: While keeping the solution hot, slowly add n-hexane dropwise until the solution becomes faintly cloudy (turbid). This indicates the point of saturation.

  • Clarification: Add a few drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to facilitate complete crystallization.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of a cold mixture of ethyl acetate and n-hexane (in the same approximate ratio as the final solvent composition).

  • Drying: Dry the purified crystals under vacuum.

Visualization of the Recrystallization Workflow

The following diagram illustrates the general workflow for the purification of this compound by recrystallization.

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_isolation Isolation & Drying start Crude This compound dissolve Dissolve in minimal hot solvent start->dissolve hot_filt Hot Filtration (optional) dissolve->hot_filt insoluble impurities present cool Slow Cooling & Crystallization dissolve->cool no insoluble impurities hot_filt->cool vac_filt Vacuum Filtration cool->vac_filt wash Wash with ice-cold solvent vac_filt->wash dry Dry under vacuum wash->dry end Pure Crystals dry->end

Caption: Workflow for the recrystallization of this compound.

Conclusion

The protocols described provide effective methods for the purification of this compound. The choice between a single-solvent and a mixed-solvent system will depend on the nature and quantity of the impurities present in the crude material. Proper execution of these recrystallization techniques will yield high-purity this compound, suitable for demanding applications in pharmaceutical synthesis and research.

References

Application Notes and Protocols: Catalytic Reactions Involving 4-Methylsulfonylacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the catalytic reactions involving 4-methylsulfonylacetophenone, a key intermediate in the synthesis of various pharmaceutical compounds. The focus is on its asymmetric reduction to produce the chiral alcohol, (S)-1-(4-(methylsulfonyl)phenyl)ethanol, a critical building block for non-steroidal anti-inflammatory drugs (NSAIDs) that selectively inhibit cyclooxygenase-2 (COX-2).

Introduction

This compound is an aromatic ketone containing a methylsulfonyl group, which imparts unique electronic properties that influence its reactivity. The catalytic asymmetric reduction of its carbonyl group is a pivotal step in the synthesis of chiral secondary alcohols. These alcohols are valuable precursors for a range of bioactive molecules, most notably COX-2 inhibitors like Rofecoxib and Etoricoxib. The high enantioselectivity of this reduction is crucial for the therapeutic efficacy and safety of the final drug products.

Catalytic Asymmetric Reduction of this compound

The conversion of this compound to its corresponding chiral alcohol is most effectively achieved through asymmetric transfer hydrogenation or asymmetric hydrogenation using chiral catalysts, often based on ruthenium (Ru).

Quantitative Data Summary

The following tables summarize representative data for the asymmetric reduction of substituted acetophenones, which can be considered indicative of the expected performance for this compound, given its electron-withdrawing methylsulfonyl group.

Table 1: Asymmetric Transfer Hydrogenation of Substituted Acetophenones

EntrySubstrateCatalyst SystemTemp (°C)Time (h)Conversion (%)Enantiomeric Excess (ee, %)
14-Chloroacetophenone[Ru(p-cymene)Cl₂]₂ / Chiral Ligand5024>9588
24-Bromoacetophenone[Ru(p-cymene)Cl₂]₂ / Chiral Ligand5024>9589
34-Fluoroacetophenone[Ru(p-cymene)Cl₂]₂ / Chiral Ligand5024>9582
4AcetophenoneRu-nanoparticles / (1S,2S)-DPEN401010079.1

Data is representative of typical results found in the literature for substrates similar to this compound.[1][2]

Table 2: Influence of Reaction Conditions on Asymmetric Transfer Hydrogenation

EntrySubstrateCatalyst Loading (mol%)BaseTemp (°C)Yield (%)Enantiomeric Excess (ee, %)
14-Chloroacetophenone2NaOtBu50>9995
24-Methoxyacetophenone2NaOtBu50>9996
3Acetophenone0.5KOH82~9985

This table illustrates the impact of catalyst loading, base, and temperature on the reaction outcome.[1][3]

Experimental Protocols

The following is a generalized protocol for the asymmetric transfer hydrogenation of this compound based on established procedures for similar substrates.

Protocol: Asymmetric Transfer Hydrogenation of this compound

Materials:

  • This compound

  • [Ru(p-cymene)Cl₂]₂ (catalyst precursor)

  • Chiral diamine ligand (e.g., (1S,2S)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine, (S,S)-TsDPEN)

  • Isopropanol (reagent grade, as hydrogen source and solvent)

  • Base (e.g., Potassium hydroxide (KOH) or Sodium isopropoxide)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and heating plate

Procedure:

  • Catalyst Pre-formation (in situ):

    • In a Schlenk flask under an inert atmosphere, dissolve the ruthenium precursor [Ru(p-cymene)Cl₂]₂ and the chiral ligand (in a 1:2 molar ratio of Ru dimer to ligand) in isopropanol.

    • Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the active catalyst complex.

  • Reaction Setup:

    • To the flask containing the catalyst solution, add this compound.

    • Add the base (e.g., a solution of KOH in isopropanol). The molar ratio of substrate to catalyst is typically in the range of 100:1 to 1000:1, and the substrate to base ratio is around 10:1.

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (typically 50-82°C) with vigorous stirring.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by adding a small amount of water.

    • Remove the isopropanol under reduced pressure.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel to obtain the desired (S)-1-(4-(methylsulfonyl)phenyl)ethanol.

  • Characterization:

    • Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

    • Determine the enantiomeric excess (ee) by chiral high-performance liquid chromatography (HPLC) or chiral GC.

Signaling Pathway and Biological Relevance

The primary therapeutic application of the chiral alcohol derived from this compound is in the synthesis of selective COX-2 inhibitors. These drugs target the cyclooxygenase-2 enzyme, which plays a key role in inflammation and pain signaling.

COX-2 Signaling Pathway

The COX-2 enzyme is induced by pro-inflammatory stimuli and catalyzes the conversion of arachidonic acid to prostaglandin H₂ (PGH₂). PGH₂ is then converted by various synthases into a range of prostaglandins, including PGE₂, which are potent mediators of inflammation, pain, and fever.[4][5] Selective COX-2 inhibitors block this pathway, thereby reducing inflammation and pain with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1 enzyme.[6][7]

COX2_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 substrate PGH2 Prostaglandin H₂ (PGH₂) COX2->PGH2 catalysis Prostaglandins Prostaglandins (e.g., PGE₂) PGH2->Prostaglandins conversion by synthases Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation leads to COX2_Inhibitor Selective COX-2 Inhibitor (e.g., Rofecoxib) COX2_Inhibitor->COX2 inhibits

Caption: The COX-2 signaling pathway and the mechanism of action of selective inhibitors.

Experimental Workflow

The overall process from the starting material to the final application as a pharmaceutical intermediate involves a clear workflow.

Experimental_Workflow Start 4-Methylsulfonyl- acetophenone Reaction Asymmetric Transfer Hydrogenation Start->Reaction Product (S)-1-(4-(methylsulfonyl)- phenyl)ethanol Reaction->Product Application Synthesis of COX-2 Inhibitors Product->Application

Caption: Workflow from this compound to COX-2 inhibitor synthesis.

Logical Relationship of Synthesis and Application

The synthesis of the chiral alcohol is directly linked to its application as a key building block for COX-2 inhibitors, which have a specific biological function.

Logical_Relationship Substrate Prochiral Ketone (this compound) Catalysis Chiral Ru-Catalyst + H-Donor Substrate->Catalysis Chiral_Alcohol Enantiopure Alcohol Catalysis->Chiral_Alcohol Drug_Synthesis Pharmaceutical Synthesis Chiral_Alcohol->Drug_Synthesis Final_Product Selective COX-2 Inhibitor Drug_Synthesis->Final_Product Biological_Target COX-2 Enzyme Inhibition Final_Product->Biological_Target   Mechanism of Action

Caption: Logical flow from substrate to biological action.

References

Custom Synthesis of 4-Methylsulfonylacetophenone Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the custom synthesis of derivatives of 4-Methylsulfonylacetophenone. This versatile building block is a key intermediate in the synthesis of various biologically active molecules, particularly non-steroidal anti-inflammatory drugs (NSAIDs) that selectively inhibit cyclooxygenase-2 (COX-2).

Introduction

This compound is characterized by a ketone and a methylsulfonyl group attached to a phenyl ring.[1] This combination of functional groups allows for a variety of chemical transformations, making it a valuable starting material for the synthesis of diverse molecular scaffolds.[1] Custom synthesis of its derivatives is often necessary to achieve ultra-high purity, introduce isotopic labels for metabolic studies, or create novel compounds with specific substitutions for structure-activity relationship (SAR) studies.[2]

Applications in Drug Discovery

Derivatives of this compound are prominent in medicinal chemistry due to their wide range of pharmacological activities. A significant application is in the development of selective COX-2 inhibitors.[3] The methylsulfonyl moiety is a key pharmacophore that contributes to the selective binding to the COX-2 enzyme.[4] By modifying the rest of the molecule, researchers can fine-tune the potency, selectivity, and pharmacokinetic properties of these inhibitors.

Beyond their anti-inflammatory properties, derivatives such as 1,5-diarylpyrazoles and chalcones have been investigated for their potential as anticancer, analgesic, antioxidant, and antimicrobial agents.[5][6]

Signaling Pathway: COX-2 Inhibition

Many derivatives of this compound function by inhibiting the COX-2 enzyme. COX-2 is an inducible enzyme that plays a central role in the inflammatory cascade. It catalyzes the conversion of arachidonic acid to prostaglandin H2 (PGH2), which is a precursor for various pro-inflammatory prostaglandins.[1] The selective inhibition of COX-2 over COX-1 is a key strategy to reduce the gastrointestinal side effects associated with traditional NSAIDs.[3]

COX2_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Substrate PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Catalysis Prostaglandins Pro-inflammatory Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Conversion Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Mediates Derivative This compound Derivative (Inhibitor) Derivative->COX2 Inhibition

Caption: COX-2 signaling pathway and the inhibitory action of this compound derivatives.

Experimental Protocols

Two common classes of derivatives synthesized from this compound are 1,5-diarylpyrazoles and chalcones. Below are generalized protocols for their synthesis.

Protocol 1: Synthesis of 1,5-Diarylpyrazole Derivatives via Claisen-Schmidt and Cyclization Reactions

This protocol describes a two-step synthesis of 1,5-diarylpyrazole derivatives, which are potent and selective COX-2 inhibitors.

Step 1: Claisen-Schmidt Condensation to form 1,3-Diketone

claisen_condensation acetophenone 4-Methylsulfonyl- acetophenone diketone 1,3-Diketone Intermediate acetophenone->diketone ester Substituted Ester ester->diketone base Base (e.g., NaOMe) base->diketone Catalyst

Caption: Workflow for the Claisen-Schmidt condensation to form a 1,3-diketone intermediate.

  • Reaction Setup: To a solution of sodium methoxide in a suitable solvent (e.g., toluene or methanol), add this compound.

  • Addition of Ester: Slowly add a substituted ester (e.g., ethyl trifluoroacetate) to the reaction mixture.

  • Reaction Conditions: Heat the mixture to reflux and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture and acidify with a dilute acid (e.g., HCl). Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 1,3-diketone.

Step 2: Cyclization with Hydrazine to form Pyrazole

pyrazole_cyclization diketone 1,3-Diketone Intermediate pyrazole 1,5-Diarylpyrazole Derivative diketone->pyrazole hydrazine Substituted Hydrazine HCl hydrazine->pyrazole solvent Solvent (e.g., Ethanol) solvent->pyrazole

Caption: Workflow for the cyclization reaction to form the 1,5-diarylpyrazole derivative.

  • Reaction Setup: Dissolve the 1,3-diketone intermediate and a substituted hydrazine hydrochloride (e.g., 4-sulfonamidophenylhydrazine hydrochloride) in a suitable solvent such as ethanol.

  • Reaction Conditions: Heat the mixture to reflux and stir for several hours until the reaction is complete as monitored by TLC.

  • Isolation and Purification: Cool the reaction mixture to room temperature. The product may precipitate out of the solution. Collect the solid by filtration, wash with a cold solvent, and dry. If no precipitate forms, concentrate the solution and purify the crude product by recrystallization or column chromatography.

Quantitative Data for Representative 1,5-Diarylpyrazole Derivatives

DerivativeR-group on EsterYield (%)Melting Point (°C)¹H NMR (δ, ppm)
1a -CF₃85157-1592.42 (s, 3H, Ar-CH₃), 3.15 (s, 3H, SO₂CH₃), 6.95 (s, 1H, pyrazole-H), 7.25-7.95 (m, 8H, Ar-H)
1b -CH₃78162-1642.20 (s, 3H, pyrazole-CH₃), 2.41 (s, 3H, Ar-CH₃), 3.14 (s, 3H, SO₂CH₃), 6.70 (s, 1H, pyrazole-H), 7.20-7.90 (m, 8H, Ar-H)
1c -Ph75188-1902.40 (s, 3H, Ar-CH₃), 3.16 (s, 3H, SO₂CH₃), 7.10-8.00 (m, 14H, Ar-H and pyrazole-H)

Note: Spectroscopic data are representative and may vary based on the specific instrumentation and conditions used.

Protocol 2: Synthesis of Chalcone Derivatives via Aldol Condensation

This protocol outlines the synthesis of chalcones, which are precursors to flavonoids and possess a wide range of biological activities.[6]

chalcone_synthesis acetophenone 4-Methylsulfonyl- acetophenone chalcone Chalcone Derivative acetophenone->chalcone aldehyde Substituted Aromatic Aldehyde aldehyde->chalcone base Base (e.g., NaOH) base->chalcone Catalyst

Caption: Workflow for the synthesis of chalcone derivatives via aldol condensation.

  • Reaction Setup: Dissolve this compound and a substituted aromatic aldehyde in a solvent such as ethanol.

  • Addition of Base: Slowly add an aqueous solution of a strong base (e.g., sodium hydroxide) to the stirred mixture.

  • Reaction Conditions: Continue stirring at room temperature for several hours. The reaction progress can be monitored by the formation of a precipitate or by TLC.

  • Isolation and Purification: Pour the reaction mixture into cold water and acidify with dilute HCl. Collect the precipitated solid by vacuum filtration, wash thoroughly with water, and dry. The crude chalcone can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Quantitative Data for Representative Chalcone Derivatives

DerivativeR-group on AldehydeYield (%)Melting Point (°C)¹H NMR (δ, ppm)
2a -H (Benzaldehyde)92145-1473.18 (s, 3H, SO₂CH₃), 7.40-8.20 (m, 11H, Ar-H and vinyl-H)
2b -OCH₃ (Anisaldehyde)88155-1573.17 (s, 3H, SO₂CH₃), 3.85 (s, 3H, OCH₃), 6.95-8.15 (m, 10H, Ar-H and vinyl-H)
2c -Cl (4-Chlorobenzaldehyde)95178-1803.19 (s, 3H, SO₂CH₃), 7.45-8.20 (m, 10H, Ar-H and vinyl-H)

Note: Spectroscopic data are representative and may vary based on the specific instrumentation and conditions used.

Conclusion

This compound is a valuable and versatile starting material for the custom synthesis of a wide array of biologically active derivatives. The protocols provided herein for the synthesis of 1,5-diarylpyrazoles and chalcones offer robust and adaptable methods for generating libraries of compounds for drug discovery and development. The ability to systematically modify the structure of these derivatives allows for the optimization of their pharmacological profiles, making them promising candidates for further investigation.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Methylsulfonylacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the synthesis of 4-Methylsulfonylacetophenone.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The most prevalent laboratory and industrial synthesis method involves a two-step process:

  • Friedel-Crafts Acylation: Thioanisole is reacted with an acylating agent, typically acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to produce the intermediate, 4-(methylthio)acetophenone.[1][2]

  • Oxidation: The resulting 4-(methylthio)acetophenone is then oxidized to the final product, this compound, commonly using an oxidizing agent like hydrogen peroxide.[3]

An alternative, though less common, route involves the reaction of 4-fluorophenyl methyl sulfone with a Grignard reagent.

Q2: What are the critical parameters to control during the Friedel-Crafts acylation step?

A2: To ensure high yield and purity, the following parameters are critical:

  • Anhydrous Conditions: The Lewis acid catalyst, such as aluminum chloride, is extremely sensitive to moisture. All glassware, solvents, and reagents must be thoroughly dried to prevent catalyst deactivation.[4]

  • Temperature Control: The reaction is exothermic. Maintaining the recommended temperature, often by cooling, is crucial to prevent side reactions and ensure regioselectivity.[5]

  • Stoichiometry of Reactants and Catalyst: The molar ratios of thioanisole, acetyl chloride, and the Lewis acid catalyst should be carefully controlled to optimize the reaction and minimize byproduct formation.

Q3: What types of impurities can be expected in the synthesis of this compound?

A3: Impurities can originate from both the Friedel-Crafts acylation and the oxidation steps. These may include:

  • Isomeric Impurities: 2-Methylsulfonylacetophenone and 3-Methylsulfonylacetophenone can form during the Friedel-Crafts acylation.[6]

  • Unreacted Starting Materials: Residual thioanisole from the first step or 4-(methylthio)acetophenone from the second step.[1]

  • Intermediates: Incomplete oxidation will result in the presence of 4-(methylthio)acetophenone in the final product.[3]

  • Over-oxidation Products: Although less common with controlled oxidation, harsh conditions could potentially lead to further oxidation of the molecule.

  • Solvent and Reagent-Related Impurities: Impurities from the solvents, acylating agent, or catalyst used in the synthesis.

Troubleshooting Guides

Issue 1: Low Yield of 4-(Methylthio)acetophenone in Friedel-Crafts Acylation
Potential Cause Troubleshooting Recommendation
Inactive Catalyst Ensure strict anhydrous conditions. Use freshly opened or purified aluminum chloride.[4]
Suboptimal Reaction Temperature Monitor and control the reaction temperature. An excessively low temperature may slow down the reaction, while a high temperature can lead to side reactions.[4]
Poor Quality Reagents Use high-purity thioanisole and acetyl chloride. Purify starting materials if necessary.
Incomplete Reaction Increase the reaction time or slightly elevate the temperature, monitoring for the formation of byproducts by TLC or GC.
Issue 2: Presence of Isomeric Impurities in the Final Product
Potential Cause Troubleshooting Recommendation
Non-optimal Reaction Conditions The choice of solvent and catalyst, along with the reaction temperature, can influence the ortho/para isomer ratio. Lowering the temperature may increase para-selectivity.[4]
Inefficient Purification Isomeric impurities can be difficult to separate. Utilize high-performance liquid chromatography (HPLC) or fractional crystallization for purification.[6]
Issue 3: Incomplete Oxidation of 4-(Methylthio)acetophenone
Potential Cause Troubleshooting Recommendation
Insufficient Oxidizing Agent Ensure the correct stoichiometry of the oxidizing agent (e.g., hydrogen peroxide).
Suboptimal Reaction Temperature The oxidation reaction may require heating to proceed to completion. Monitor the reaction progress by TLC or HPLC.[3]
Catalyst Deactivation (if applicable) If a catalyst is used for the oxidation, ensure its activity and proper reaction conditions.

Quantitative Data on Impurities

The following table provides illustrative data on the potential impurity profile of a crude this compound synthesis product, as might be determined by HPLC analysis. Actual values will vary depending on the specific reaction conditions and purification methods.

Impurity Typical Concentration Range in Crude Product (%)
2-Methylsulfonylacetophenone1 - 5
3-Methylsulfonylacetophenone< 1
4-(Methylthio)acetophenone0.5 - 10
Thioanisole< 0.5

Experimental Protocols

Protocol 1: HPLC Method for Impurity Profiling of this compound

This protocol outlines a general reversed-phase HPLC method for the separation and quantification of this compound and its common impurities.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Phosphoric acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30-35 min: 80% to 20% B

    • 35-40 min: 20% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (80:20 Water:Acetonitrile) to a concentration of approximately 1 mg/mL.

Protocol 2: GC-MS Method for the Identification of Volatile Impurities

This protocol describes a general GC-MS method for the identification of volatile impurities such as thioanisole and isomeric byproducts.

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness[6]

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Inlet Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 min

    • Ramp: 10 °C/min to 280 °C

    • Hold at 280 °C for 5 min

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: 40-450 amu

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_analysis Impurity Analysis cluster_purification Purification start Starting Materials (Thioanisole, Acetyl Chloride) fc_reaction Friedel-Crafts Acylation start->fc_reaction intermediate 4-(Methylthio)acetophenone fc_reaction->intermediate oxidation Oxidation intermediate->oxidation crude_product Crude 4-Methylsulfonyl- acetophenone oxidation->crude_product hplc HPLC Analysis crude_product->hplc gcms GC-MS Analysis crude_product->gcms purification Purification (Crystallization/Chromatography) hplc->purification gcms->purification final_product Pure 4-Methylsulfonyl- acetophenone purification->final_product

Caption: Workflow for the synthesis and purification of this compound.

troubleshooting_logic cluster_fc Friedel-Crafts Step cluster_ox Oxidation Step cluster_purify Purification start Low Yield or High Impurity Level check_conditions Check Anhydrous Conditions start->check_conditions check_oxidant Check Oxidant Stoichiometry start->check_oxidant optimize_purification Optimize Purification Method start->optimize_purification check_temp Verify Reaction Temperature check_conditions->check_temp check_reagents Assess Reagent Purity check_temp->check_reagents check_ox_temp Verify Oxidation Temperature check_oxidant->check_ox_temp

Caption: Troubleshooting logic for this compound synthesis.

References

Technical Support Center: Synthesis of 4-Methylsulfonylacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive troubleshooting guidance for the synthesis of 4-Methylsulfonylacetophenone.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

The synthesis of this compound is commonly achieved through a two-step process: the Friedel-Crafts acylation of thioanisole to yield 4-(methylthio)acetophenone, followed by the oxidation of the thioether to the desired sulfone. This guide addresses common issues that can lead to low yields in both stages of this synthesis.

Part 1: Friedel-Crafts Acylation of Thioanisole

Q1: My Friedel-Crafts acylation of thioanisole is resulting in a very low yield. What are the common causes?

Low yields in this step are frequently attributed to issues with the catalyst, reagents, or reaction conditions. The most common culprits include:

  • Inactive Catalyst: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is extremely sensitive to moisture. Any water present in the reaction will deactivate the catalyst, halting the reaction.

  • Poor Quality Reagents: The purity of thioanisole and acetyl chloride is crucial. Impurities can lead to unwanted side reactions and lower the yield of the desired product.

  • Suboptimal Reaction Temperature: The temperature must be carefully controlled. While the reaction often requires cooling to prevent side reactions, if the temperature is too low, the reaction rate may be significantly reduced.

  • Inadequate Reaction Time: If the reaction is not allowed to proceed to completion, the yield will be compromised.

Q2: I am observing the formation of multiple products in my Friedel-Crafts acylation. What could be the side reactions?

The primary side reaction of concern is the formation of the ortho-isomer, 2-(methylthio)acetophenone. While the para-product is generally favored due to steric hindrance, changes in reaction conditions can affect the regioselectivity. Using a bulky Lewis acid and controlling the temperature can help to maximize the formation of the desired para-isomer.

Q3: How can I improve the yield of my Friedel-Crafts acylation?

To improve the yield, consider the following optimization strategies:

  • Ensure Anhydrous Conditions: Use oven-dried glassware and freshly opened or distilled anhydrous solvents. The aluminum chloride should be a fine powder and handled quickly to minimize exposure to atmospheric moisture.

  • Use High-Purity Reagents: Ensure the thioanisole and acetyl chloride are of high purity.

  • Optimize Catalyst Amount: While a stoichiometric amount of AlCl₃ is often required, using a slight excess can sometimes compensate for any minor deactivation.

  • Control Temperature: Maintain the recommended temperature throughout the addition of reagents and for the duration of the reaction.

  • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material and the formation of the product to determine the optimal reaction time.

Part 2: Oxidation of 4-(methylthio)acetophenone

Q1: I am struggling with the oxidation of 4-(methylthio)acetophenone to this compound. What are the common pitfalls?

The oxidation step is critical, and low yields can often be traced to the following:

  • Incomplete Oxidation: Insufficient oxidizing agent or a short reaction time can lead to the presence of the starting material or the intermediate sulfoxide in the final product.

  • Over-oxidation: While the sulfone is the desired product, extremely harsh conditions can potentially lead to side reactions on the aromatic ring or the acetyl group.

  • Difficult Workup and Purification: The removal of the oxidizing agent's byproducts can be challenging and may lead to product loss during purification. For instance, when using m-CPBA, the byproduct m-chlorobenzoic acid can be difficult to separate from the product.

  • Poor Solubility: The starting material and product may have different solubilities, which can affect the reaction rate if the chosen solvent is not appropriate.

Q2: What are the best oxidizing agents for this transformation, and how do I choose?

Commonly used oxidizing agents for this conversion include:

  • Hydrogen Peroxide (H₂O₂): Often used with a catalyst like sodium tungstate, this is a "green" and cost-effective option. The primary byproduct is water, which simplifies the workup.

  • meta-Chloroperoxybenzoic Acid (m-CPBA): A reliable and effective oxidizing agent. However, it is more expensive, and the removal of the m-chlorobenzoic acid byproduct requires a basic wash during the workup.

  • Oxone® (Potassium Peroxymonosulfate): A versatile and powerful oxidizing agent that is relatively easy to handle.

The choice of oxidant often depends on the scale of the reaction, cost considerations, and the desired workup procedure. For larger-scale syntheses, the hydrogen peroxide/sodium tungstate system is often preferred.

Q3: My final product is contaminated with the sulfoxide intermediate. How can I resolve this?

The presence of the sulfoxide indicates incomplete oxidation. To drive the reaction to completion, you can:

  • Increase the Equivalents of Oxidizing Agent: Add a slight excess of the oxidizing agent (e.g., 2.2-2.5 equivalents for the sulfone).

  • Extend the Reaction Time: Monitor the reaction by TLC to ensure all the intermediate sulfoxide has been converted to the sulfone.

  • Increase the Reaction Temperature: Gentle heating can often increase the reaction rate, but this should be done cautiously to avoid side reactions.

Q4: How can I effectively remove the m-chlorobenzoic acid byproduct when using m-CPBA?

The m-chlorobenzoic acid byproduct can be removed with an aqueous basic wash. During the workup, washing the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH) will convert the carboxylic acid into its water-soluble salt, which will then be partitioned into the aqueous layer.

Data Presentation

Table 1: Influence of Catalyst on Friedel-Crafts Acylation of Thioanisole

EntryCatalystAcylating AgentSolventTemperature (°C)Time (h)Yield of 4-(methylthio)acetophenone (%)
1AlCl₃Acetyl ChlorideDichloromethane0 to RT12~85-95
2Amberlyst-15Acetic AnhydrideEthylene Chloride708~70-80[1]
3Indion-190Acetic AnhydrideEthylene Chloride708~60-70[1]

Table 2: Comparison of Oxidation Conditions for 4-(methylthio)acetophenone

EntryOxidizing AgentCatalystSolventTemperature (°C)Time (h)Yield of this compound (%)
1Hydrogen PeroxideSodium Tungstate / Sulfuric AcidAcetone50291.3[2]
2m-CPBANoneDichloromethane0 to RT2>95 (typical)
3Oxone®NoneMethanol/WaterRoom Temperature2-4High (typical)

Experimental Protocols

Protocol 1: Synthesis of 4-(methylthio)acetophenone via Friedel-Crafts Acylation

Materials:

  • Thioanisole

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (HCl), concentrated

  • Ice

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous DCM.

  • Cool the suspension to 0 °C in an ice bath.

  • Add acetyl chloride (1.0 equivalent) dropwise to the suspension while maintaining the temperature at 0 °C.

  • After the addition is complete, add thioanisole (1.0 equivalent) dropwise, ensuring the temperature does not rise above 5 °C.

  • After the addition of thioanisole, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, carefully pour the reaction mixture into a flask containing a mixture of crushed ice and concentrated HCl.

  • Separate the organic layer and extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude 4-(methylthio)acetophenone can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Protocol 2: Synthesis of this compound via Oxidation with Hydrogen Peroxide

Materials:

  • 4-(methylthio)acetophenone

  • Acetone

  • Sodium tungstate

  • Concentrated sulfuric acid

  • 30% Hydrogen peroxide (H₂O₂)

  • Water

Procedure:

  • In a round-bottom flask, dissolve 4-(methylthio)acetophenone (1.0 equivalent) in acetone.

  • Add sodium tungstate (catalytic amount, e.g., 0.01 equivalents) and a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to 50 °C.

  • Add 30% hydrogen peroxide (2.5 equivalents) dropwise over a period of 1 hour, maintaining the temperature at 50 °C.

  • After the addition is complete, continue stirring the reaction mixture for an additional 1-2 hours at 50 °C.

  • Monitor the reaction by TLC to confirm the complete consumption of the starting material and the sulfoxide intermediate.

  • After the reaction is complete, cool the mixture and add water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry to obtain this compound.

  • The product can be further purified by recrystallization if necessary.

Visualizations

Synthesis_Pathway Thioanisole Thioanisole Intermediate 4-(methylthio)acetophenone Thioanisole->Intermediate Friedel-Crafts Acylation (Acetyl Chloride, AlCl₃) FinalProduct This compound Intermediate->FinalProduct Oxidation (H₂O₂, Na₂WO₄)

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Low Yield Obtained CheckStep Which step has low yield? Start->CheckStep FCAcylation Friedel-Crafts Acylation CheckStep->FCAcylation Acylation Oxidation Oxidation CheckStep->Oxidation Oxidation CheckCatalyst Check Catalyst Activity (Anhydrous Conditions?) FCAcylation->CheckCatalyst CheckOxidant Incomplete Oxidation? (Check Oxidant Amount) Oxidation->CheckOxidant CheckReagents Check Reagent Purity CheckCatalyst->CheckReagents CheckTempTime Optimize Temp. & Time CheckReagents->CheckTempTime ImprovedYield Improved Yield CheckTempTime->ImprovedYield CheckWorkup Product Loss During Workup? (Optimize Purification) CheckOxidant->CheckWorkup CheckWorkup->ImprovedYield

Caption: Troubleshooting workflow for low yield synthesis.

Logical_Relationships cluster_params Reaction Parameters cluster_outcomes Outcomes CatalystActivity Catalyst Activity Yield Yield CatalystActivity->Yield directly impacts ReactionTemp Reaction Temperature ReactionTemp->Yield affects rate & Purity Purity ReactionTemp->Purity side reactions ReagentPurity Reagent Purity ReagentPurity->Yield ReagentPurity->Purity OxidantAmount Oxidant Amount OxidantAmount->Yield determines completion OxidantAmount->Purity avoids intermediates

Caption: Relationship between reaction parameters and outcomes.

References

Technical Support Center: Preparation of 4-Methylsulfonylacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Methylsulfonylacetophenone.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent and well-documented synthetic route is a two-step process. It begins with the Friedel-Crafts acylation of thioanisole with an acylating agent like acetyl chloride, using a Lewis acid catalyst such as aluminum chloride (AlCl₃), to produce the intermediate 4-(methylthio)acetophenone. This intermediate is then oxidized using an agent like hydrogen peroxide to yield the final product, this compound.

Q2: What are the primary side reactions to be aware of during the Friedel-Crafts acylation step?

The main side reactions during the Friedel-Crafts acylation of thioanisole include:

  • Polysubstitution: Although the acetyl group is deactivating, there is a possibility of introducing more than one acyl group onto the aromatic ring, especially under harsh reaction conditions.

  • Isomer Formation: While the para-substituted product is major due to steric hindrance and the directing effect of the methylthio group, minor amounts of ortho- and meta-isomers can be formed.

  • Reaction with Catalyst: The ketone product can form a stable complex with the Lewis acid catalyst (e.g., AlCl₃), which can sequester the catalyst and impede the reaction. This is why stoichiometric or even excess amounts of the catalyst are often required.[1]

Q3: What are the potential byproducts during the oxidation of 4-(methylthio)acetophenone?

The primary byproduct during the oxidation step is 4-(methylsulfinyl)acetophenone (the corresponding sulfoxide). This occurs due to incomplete oxidation of the sulfide. Over-oxidation is less common but controlling the reaction conditions is crucial to ensure the complete conversion to the sulfone.

Q4: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is a common and effective method for monitoring the reaction progress. By spotting the reaction mixture alongside the starting material and, if available, a standard of the product, you can observe the consumption of the reactant and the formation of the product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low or No Yield in Friedel-Crafts Acylation
Potential Cause Troubleshooting Steps
Inactive Catalyst The Lewis acid catalyst (e.g., AlCl₃) is highly sensitive to moisture. Ensure all glassware is thoroughly dried, and use anhydrous solvents and freshly opened or purified reagents. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).
Insufficient Catalyst The ketone product forms a complex with the Lewis acid, effectively removing it from the reaction. Use at least a stoichiometric amount (1.0 to 1.2 equivalents) of the catalyst relative to the acylating agent.
Deactivated Starting Material Thioanisole is an activated benzene derivative and should react well. However, if using a different, less reactive starting material, the reaction may not proceed efficiently.
Low Reaction Temperature If the reaction is sluggish at lower temperatures (e.g., 0-5 °C), consider allowing it to warm to room temperature after the initial addition of reactants.
Poor Quality Reagents Ensure the purity of thioanisole and acetyl chloride. Impurities can interfere with the reaction.
Issue 2: Incomplete Oxidation to Sulfone
Potential Cause Troubleshooting Steps
Insufficient Oxidizing Agent Ensure that at least two equivalents of the oxidizing agent (e.g., hydrogen peroxide) are used for the conversion of the sulfide to the sulfone.
Low Reaction Temperature The oxidation may be slow at room temperature. Gentle heating (e.g., 40-50 °C) can improve the reaction rate and drive it to completion.[1]
Short Reaction Time Allow the reaction to proceed for a sufficient amount of time. Monitor the reaction by TLC or HPLC to confirm the disappearance of the sulfoxide intermediate.
Catalyst Inactivity If using a catalyst for the oxidation (e.g., sodium tungstate), ensure it is active and present in a sufficient amount.
Issue 3: Product Purification Challenges
Potential Cause Troubleshooting Steps
Presence of Sulfoxide Impurity If the oxidation is incomplete, the final product will be contaminated with the sulfoxide. This can often be removed by careful recrystallization, as the sulfone is typically less soluble. Alternatively, the crude product can be subjected to the oxidation conditions again to convert the remaining sulfoxide to the sulfone.
Residual Starting Material Unreacted thioanisole or 4-(methylthio)acetophenone can be removed through recrystallization or column chromatography.
Oily Product If the product oils out during recrystallization, try using a different solvent system or a slower cooling rate. Seeding the solution with a small crystal of the pure product can also induce crystallization.

Data Presentation

Table 1: Reported Yields for the Synthesis of 4-(methylthio)acetophenone (Step 1)

Lewis AcidAcylating AgentSolventTemperature (°C)Yield (%)Reference
AlCl₃Acetyl ChlorideEthylene Dichloride0 - 5Not specified, but used in a multi-step synthesis with a 74% overall yield for a subsequent product[1][1]
AlCl₃Acetyl ChlorideChloroformRoom Temp.60CN102603646B

Table 2: Reported Yields for the Oxidation to this compound (Step 2)

Oxidizing AgentCatalystSolventTemperature (°C)Yield (%)Reference
50% H₂O₂Sodium Tungstate/H₂SO₄Ethylene Dichloride/Water40 - 50Not specified directly, but part of a high-yield multi-step process.[1][1]
30% H₂O₂Sodium Tungstate/H₂SO₄Acetone/Water5091.3 (for the bromo-derivative)[2]

Experimental Protocols

Step 1: Friedel-Crafts Acylation of Thioanisole to 4-(methylthio)acetophenone
  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Reagent Preparation: In the flask, suspend anhydrous aluminum chloride (1.2 equivalents) in an anhydrous solvent such as dichloromethane or ethylene dichloride under a nitrogen atmosphere.

  • Addition of Acylating Agent: Cool the suspension to 0 °C using an ice bath. Slowly add acetyl chloride (1.1 equivalents) to the stirred suspension.

  • Addition of Thioanisole: Dissolve thioanisole (1.0 equivalent) in the anhydrous solvent and add it to the dropping funnel. Add the thioanisole solution dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature below 5 °C.[1]

  • Reaction: After the addition is complete, continue stirring at 0-5 °C. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, slowly quench the reaction by pouring it into a mixture of crushed ice and concentrated hydrochloric acid.

  • Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with the organic solvent. Combine the organic layers.

  • Washing: Wash the combined organic layers with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude 4-(methylthio)acetophenone. The crude product can be purified by recrystallization (e.g., from ethanol) or used directly in the next step.

Step 2: Oxidation of 4-(methylthio)acetophenone to this compound
  • Dissolution: Dissolve the crude 4-(methylthio)acetophenone from the previous step in a suitable solvent such as ethylene dichloride or acetone.

  • Addition of Catalyst and Acid: Add water, a catalytic amount of sodium tungstate, and a small amount of sulfuric acid to the solution.[1]

  • Addition of Oxidant: Heat the mixture to 40-50 °C. Add 30-50% hydrogen peroxide (at least 2.2 equivalents) dropwise, maintaining the temperature.

  • Reaction: Stir the mixture at 40-50 °C for several hours. Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Work-up: After cooling to room temperature, separate the organic layer. Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Recrystallize the crude solid from a suitable solvent (e.g., ethanol) to obtain pure this compound.

Visualizations

Synthesis_Pathway cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Oxidation Thioanisole Thioanisole Intermediate 4-(methylthio)acetophenone Thioanisole->Intermediate Friedel-Crafts Acylation AcetylChloride Acetyl Chloride AcetylChloride->Intermediate Friedel-Crafts Acylation AlCl3 AlCl3 Product This compound Intermediate->Product Oxidation Sulfoxide 4-(methylsulfinyl)acetophenone (Side Product) Intermediate->Sulfoxide Incomplete Oxidation H2O2 H2O2 Na2WO4 Na2WO4/H+

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Low Yield or Reaction Failure Check_Step Identify Problematic Step Start->Check_Step Acylation_Issues Friedel-Crafts Acylation Issues Check_Step->Acylation_Issues Step 1 Oxidation_Issues Oxidation Issues Check_Step->Oxidation_Issues Step 2 Check_Catalyst Check Catalyst Activity (Anhydrous Conditions?) Acylation_Issues->Check_Catalyst Check_Oxidant Check Oxidant Amount (>2 eq?) Oxidation_Issues->Check_Oxidant Check_Stoichiometry Check Catalyst Stoichiometry (>1 eq?) Check_Catalyst->Check_Stoichiometry No Solution_Catalyst Use Fresh, Anhydrous Catalyst & Dry Glassware/Solvents Check_Catalyst->Solution_Catalyst Yes Check_Stoichiometry->Acylation_Issues No, other issue Solution_Stoichiometry Increase Catalyst Loading Check_Stoichiometry->Solution_Stoichiometry Yes Check_Temp_Time Check Temperature & Time (Heating? Monitoring?) Check_Oxidant->Check_Temp_Time No Solution_Oxidant Add More Oxidizing Agent Check_Oxidant->Solution_Oxidant Yes Check_Temp_Time->Oxidation_Issues No, other issue Solution_Temp_Time Increase Temperature/Time & Monitor by TLC/HPLC Check_Temp_Time->Solution_Temp_Time Yes

Caption: Troubleshooting workflow for low yield.

References

Optimization of reaction conditions for 4-Methylsulfonylacetophenone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-Methylsulfonylacetophenone.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and industrially applied method is a two-step synthesis. The process begins with the Friedel-Crafts acylation of thioanisole to form the intermediate 4-(methylthio)acetophenone. This intermediate is then oxidized to yield the final product, this compound.[1][2][3]

Q2: What are the critical parameters to control during the Friedel-Crafts acylation step?

A2: The critical parameters for the Friedel-Crafts acylation of thioanisole include reaction temperature, the choice and amount of Lewis acid catalyst, and the solvent. Maintaining a low temperature, typically between 0-5°C, is crucial to minimize side reactions.[1] Anhydrous aluminum chloride (AlCl₃) is a commonly used catalyst.[1][2]

Q3: What are the common oxidizing agents for the conversion of 4-(methylthio)acetophenone?

A3: A common and effective oxidizing agent is hydrogen peroxide (H₂O₂), often in the presence of a catalyst such as sodium tungstate with sulfuric acid.[1] Other oxidizing agents that can be used include organic peracids like peracetic acid and m-chloroperbenzoic acid (mCPBA), as well as inorganic oxidants such as permanganate and chromate.[4][5]

Troubleshooting Guides

Problem 1: Low Yield in Friedel-Crafts Acylation Step
Potential Cause Troubleshooting Recommendation
Inactive Catalyst Use a fresh, anhydrous Lewis acid catalyst (e.g., AlCl₃). Ensure proper storage and handling to prevent moisture contamination.
Suboptimal Temperature Maintain the reaction temperature below 5°C during the addition of reactants to prevent side reactions.[1]
Insufficient Reaction Time Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion.[1]
Improper Quenching Quench the reaction mixture by slowly adding it to an ice and hydrochloric acid mixture to avoid product decomposition.[1]
Problem 2: Impurity Formation in Oxidation Step
Potential Cause Troubleshooting Recommendation
Over-oxidation Carefully control the addition of the oxidizing agent and maintain the recommended reaction temperature. The reaction temperature should ideally be maintained around 50°C.[1]
Side Reactions Ensure the pH of the reaction mixture is controlled, as highly acidic or basic conditions can lead to undesired side products.
Incomplete Reaction Ensure sufficient reaction time and appropriate catalyst concentration. Monitor the disappearance of the starting material by TLC or HPLC.

Experimental Protocols

Protocol 1: Synthesis of 4-(methylthio)acetophenone via Friedel-Crafts Acylation
  • In a reaction vessel, prepare a solution of anhydrous aluminum chloride (AlCl₃) in ethylene dichloride (EDC) and cool the mixture to 0-5°C.[1]

  • Slowly add acetyl chloride to the cooled solution.[1]

  • To this mixture, add thioanisole dropwise while maintaining the temperature below 5°C.[1]

  • Monitor the reaction by TLC.[1]

  • After completion, quench the reaction by pouring it into a mixture of ice and hydrochloric acid.[1]

  • Separate the organic layer, wash it with water and a saturated sodium bicarbonate solution, and then dry it to obtain the product in the EDC solution.[1]

Protocol 2: Synthesis of this compound via Oxidation
  • To the EDC solution containing 4-(methylthio)acetophenone, add water, sodium tungstate, and sulfuric acid.[1]

  • Heat the mixture to 40-45°C.[1]

  • Add 50% hydrogen peroxide dropwise, ensuring the temperature does not exceed 50°C.[1]

  • After the addition is complete, maintain the reaction mixture at 50°C and monitor for completion.[1]

  • Upon completion, cool the mixture, separate the organic layer, wash it, and remove the solvent to isolate the this compound product.[1]

Reaction Condition Optimization

The following tables summarize key reaction parameters for the synthesis of this compound and its intermediate.

Table 1: Friedel-Crafts Acylation of Thioanisole

ParameterConditionReference
Acylating Agent Acetyl chloride[1]
Catalyst Anhydrous AlCl₃[1]
Solvent Ethylene dichloride (EDC)[1]
Temperature 0-5°C[1]
Monitoring TLC (benzene : ethyl acetate = 7 : 3)[1]

Table 2: Oxidation of 4-(methylthio)acetophenone

ParameterConditionReference
Oxidizing Agent 50% Hydrogen Peroxide[1]
Catalyst Sodium tungstate / Sulfuric acid[1]
Solvent Ethylene dichloride (EDC) / Water[1]
Temperature 40-50°C[1]

Process Workflow and Troubleshooting Logic

To aid in visualizing the synthesis and troubleshooting process, the following diagrams are provided.

SynthesisWorkflow cluster_step1 Step 1: Friedel-Crafts Acylation cluster_step2 Step 2: Oxidation Thioanisole Thioanisole Acylation Acylation (AlCl3, EDC, 0-5°C) Thioanisole->Acylation AcetylChloride Acetyl Chloride AcetylChloride->Acylation Intermediate 4-(methylthio)acetophenone Acylation->Intermediate Oxidant H2O2 / Na2WO4 Oxidation Oxidation (EDC/H2O, 40-50°C) Oxidant->Oxidation Product This compound Oxidation->Product

Caption: Overall synthetic workflow for this compound.

TroubleshootingLowYield Start Low Yield in Friedel-Crafts Acylation CheckCatalyst Check Catalyst Activity (Anhydrous & Fresh?) Start->CheckCatalyst CheckTemp Verify Reaction Temperature (Below 5°C?) CheckCatalyst->CheckTemp Yes SolutionCatalyst Use fresh, anhydrous AlCl3 CheckCatalyst->SolutionCatalyst No CheckTime Monitor Reaction Progress (TLC shows completion?) CheckTemp->CheckTime Yes SolutionTemp Improve cooling and slow addition of reactants CheckTemp->SolutionTemp No SolutionTime Increase reaction time CheckTime->SolutionTime No

References

Degradation pathways of 4-Methylsulfonylacetophenone under stress conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers and scientists investigating the degradation pathways of 4-Methylsulfonylacetophenone under various stress conditions.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation pathways for this compound under forced degradation conditions?

A1: Based on the functional groups present in this compound (a ketone and a methyl sulfone attached to a phenyl ring), the following degradation pathways are plausible under stress conditions. The primary sites for degradation are the acetyl group and the aromatic ring.

Degradation_Pathways_of_4_Methylsulfonylacetophenone cluster_main This compound cluster_acid Acid Hydrolysis cluster_base Base Hydrolysis cluster_oxidation Oxidative Degradation cluster_photolytic Photolytic Degradation MSA This compound Acid_DP1 Degradation Product A (e.g., Cleavage Product) MSA->Acid_DP1 H+ Base_DP1 Degradation Product B (e.g., Haloform Reaction Product) MSA->Base_DP1 OH- Ox_DP1 Degradation Product C (e.g., N-oxide) MSA->Ox_DP1 [O] Photo_DP1 Degradation Product E (e.g., Radical Adduct) MSA->Photo_DP1 hv Ox_DP2 Degradation Product D (e.g., Ring Opening Product) Ox_DP1->Ox_DP2 [O]

Caption: Hypothetical degradation pathways of this compound.

Q2: How do I set up a forced degradation study for this compound?

A2: A forced degradation study for this compound should be conducted according to ICH guidelines to identify potential degradation products and establish the intrinsic stability of the molecule.[1][2] A general workflow is provided below.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_eval Evaluation A Prepare Stock Solution of This compound B1 Acid Hydrolysis (e.g., 0.1N HCl, 60°C) A->B1 B2 Base Hydrolysis (e.g., 0.1N NaOH, 60°C) A->B2 B3 Oxidative Degradation (e.g., 3% H2O2, RT) A->B3 B4 Thermal Degradation (Solid & Solution, 80°C) A->B4 B5 Photolytic Degradation (ICH Q1B light exposure) A->B5 C Sample Collection at Time Points (e.g., 0, 2, 4, 8, 24h) B1->C B2->C B3->C B4->C B5->C D Neutralize Acid/Base Samples C->D E Dilute Samples D->E F Analyze by Stability-Indicating HPLC-UV/MS E->F G Identify and Quantify Degradation Products F->G H Propose Degradation Pathways G->H I Assess Mass Balance H->I

Caption: General workflow for a forced degradation study.

Troubleshooting Guides

Issue 1: I am not seeing any degradation under my stress conditions.

Possible Causes & Solutions:

  • Stress conditions are too mild: this compound may be highly stable.

    • Solution: Increase the severity of the stress conditions. For example, use a higher concentration of acid/base/oxidizing agent, increase the temperature, or extend the exposure time. It is generally recommended to aim for 5-20% degradation to ensure that the analytical method can detect the degradants.[1]

  • Incorrect solvent: The compound may not be fully dissolved, limiting its exposure to the stressor.

    • Solution: Ensure complete dissolution of this compound in the chosen solvent before adding the stressor. You may need to use a co-solvent, but ensure it does not interfere with the degradation or analysis.

Issue 2: My chromatogram shows many unexpected peaks after forced degradation.

Possible Causes & Solutions:

  • Interaction with excipients (if using a formulation): Excipients in a drug product can also degrade or interact with the active pharmaceutical ingredient (API).

    • Solution: Perform forced degradation on the placebo (formulation without the API) under the same conditions to identify any peaks originating from excipient degradation.

  • Secondary degradation: Primary degradation products may be unstable and degrade further into secondary products.

    • Solution: Analyze samples at earlier time points to identify the primary degradants before they degrade further.

  • Contamination: The sample, solvent, or glassware may be contaminated.

    • Solution: Use high-purity solvents and clean glassware. Run a blank injection (solvent only) to check for system contamination.

Issue 3: I am having difficulty achieving good separation between the parent compound and its degradation products in my HPLC method.

Possible Causes & Solutions:

  • Inappropriate column chemistry: The stationary phase may not be suitable for the polarity of the analytes.

    • Solution: Screen different column chemistries (e.g., C18, C8, Phenyl-Hexyl). A C18 column is a good starting point for moderately polar compounds like this compound.

  • Suboptimal mobile phase composition: The mobile phase may not have the correct elution strength or pH to resolve the peaks.

    • Solution:

      • Gradient Elution: If not already using one, develop a gradient elution method to improve separation.

      • Organic Modifier: Vary the ratio of the organic modifier (e.g., acetonitrile, methanol) to the aqueous phase.

      • pH Adjustment: Adjust the pH of the aqueous portion of the mobile phase. The charge state of the analytes can significantly impact retention and peak shape.

      • Ion-Pairing Agents: For highly polar degradants, consider adding an ion-pairing agent to the mobile phase.

Issue 4: My mass balance is poor (significantly less than 100%).

Possible Causes & Solutions:

  • Non-chromophoric degradation products: Some degradation products may not have a UV chromophore and are therefore not detected by a UV detector.

    • Solution: Use a mass spectrometer (LC-MS) in conjunction with the UV detector. A mass detector can identify non-chromophoric compounds.

  • Volatile degradation products: Degradants may be volatile and lost during sample preparation or analysis.

    • Solution: Use appropriate sample handling techniques to minimize loss, such as keeping vials capped and minimizing heating.

  • Precipitation of degradation products: Some degradants may be insoluble in the analytical mobile phase and precipitate out.

    • Solution: Visually inspect your samples for any precipitation. Adjust the diluent to ensure all components remain in solution.

  • Adsorption to container surfaces: The compound or its degradants may adsorb to the walls of the sample vials.

    • Solution: Use silanized or low-adsorption vials.

Experimental Protocols

Protocol 1: General Forced Degradation Procedure

  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.2 N HCl to achieve a final concentration of 0.1 N HCl. Incubate at 60°C.

  • Base Hydrolysis: Mix equal volumes of the stock solution and 0.2 N NaOH to achieve a final concentration of 0.1 N NaOH. Incubate at 60°C.

  • Oxidative Degradation: Mix equal volumes of the stock solution and 6% H₂O₂ to achieve a final concentration of 3% H₂O₂. Keep at room temperature.

  • Thermal Degradation:

    • Solution: Heat the stock solution at 80°C.

    • Solid State: Place the solid powder in an oven at 80°C.

  • Photolytic Degradation: Expose the stock solution and solid powder to light as per ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).

  • Sampling and Analysis: Withdraw aliquots at predetermined time points (e.g., 0, 2, 6, 12, 24 hours). Neutralize the acid and base samples with an equivalent amount of base or acid, respectively. Dilute all samples to a suitable concentration for HPLC analysis.

Protocol 2: Development of a Stability-Indicating RP-HPLC Method

  • Initial Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm

    • Mobile Phase: A: 0.1% Formic acid in Water, B: Acetonitrile

    • Gradient: 10% B to 90% B over 20 minutes

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 254 nm (or a wavelength maximum determined by UV scan)

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

  • Method Optimization:

    • Inject a mixture of the stressed samples.

    • Adjust the gradient slope and time to resolve all degradation peaks from the parent peak and from each other.

    • If co-elution occurs, try a different organic modifier (e.g., methanol) or adjust the pH of the aqueous phase.

    • Ensure the parent peak is spectrally pure using a photodiode array (PDA) detector.

  • Method Validation: Validate the final method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Data Presentation

Table 1: Hypothetical Summary of Forced Degradation Results for this compound

Stress ConditionDuration (hours)Assay of 4-MSA (%)Major Degradation Product (% Peak Area)Mass Balance (%)
0.1 N HCl (60°C)2492.5DP-A (4.8%)98.2
0.1 N NaOH (60°C)1288.1DP-B (9.2%)99.1
3% H₂O₂ (RT)2495.3DP-C (3.1%)98.9
Thermal (80°C)4898.7No significant degradation99.5
Photolytic-96.2DP-E (2.5%)99.3

DP = Degradation Product; MSA = this compound; RT = Room Temperature

References

Resolving peak tailing of 4-Methylsulfonylacetophenone in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Troubleshooting Guide: Resolving Peak Tailing of 4-Methylsulfonylacetophenone in HPLC

This guide provides a systematic approach to diagnosing and resolving peak tailing issues encountered during the reverse-phase HPLC analysis of this compound.

Initial Assessment

Before modifying your method, it's crucial to characterize the problem. A tailing peak is asymmetrical, with a trailing edge that is longer than the leading edge. This is often quantified by the tailing factor or asymmetry factor; a value greater than 1.2 typically indicates peak tailing.

Troubleshooting Workflow

The following flowchart outlines a step-by-step process to identify and rectify the cause of peak tailing for this compound.

G cluster_system System & Column cluster_mobile_phase Mobile Phase cluster_sample Sample start Peak Tailing Observed for This compound check_system 1. System & Column Health Check start->check_system check_mobile_phase 2. Mobile Phase Optimization check_system->check_mobile_phase If tailing persists cluster_system cluster_system check_sample 3. Sample & Injection Conditions check_mobile_phase->check_sample If tailing persists cluster_mobile_phase cluster_mobile_phase resolution Symmetrical Peak Achieved check_sample->resolution If tailing is resolved cluster_sample cluster_sample a Inspect for leaks and check connections b Flush or replace guard column a->b c Perform column wash (see Protocol 1) b->c d Ensure mobile phase is freshly prepared and degassed e Adjust mobile phase pH (see Protocol 2) d->e f Consider mobile phase modifier (e.g., TFA) e->f g Check for sample overload (reduce concentration) h Ensure sample solvent is compatible with mobile phase g->h

Caption: A step-by-step workflow for troubleshooting this compound peak tailing.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of peak tailing for a neutral compound like this compound?

While this compound is a neutral molecule, peak tailing can still occur due to several factors. The most common cause is secondary interactions between the analyte and the stationary phase.[1] Specifically, residual silanol groups on the silica-based stationary phase can interact with polar functional groups on the analyte, such as the ketone and sulfonyl groups in this compound, leading to tailing.[1] Other potential causes include column contamination, column voids, and issues with the HPLC system such as dead volume.[2]

Q2: How does the mobile phase pH affect the peak shape of this compound?

Although this compound is not ionizable, the mobile phase pH can indirectly influence peak shape by affecting the ionization state of the stationary phase. At a pH above approximately 3.5, residual silanol groups on the silica packing can become deprotonated and negatively charged.[1] These ionized silanols can then engage in secondary electrostatic interactions with the analyte, causing peak tailing.[1] Therefore, controlling the mobile phase pH is crucial even for neutral compounds.

Q3: Can the choice of organic modifier in the mobile phase impact peak tailing?

Yes, the choice of organic modifier (e.g., acetonitrile vs. methanol) can influence peak shape. Acetonitrile and methanol have different solvent strengths and selectivities, which can affect the interaction between the analyte and the stationary phase. If secondary interactions are contributing to peak tailing, switching the organic modifier may alter these interactions and improve peak symmetry.

Q4: My peak tailing is inconsistent between runs. What could be the cause?

Inconsistent peak tailing often points to issues with method reproducibility. This could be due to:

  • Inadequate column equilibration: Ensure the column is fully equilibrated with the mobile phase before each injection.

  • Fluctuations in mobile phase composition or pH: Prepare fresh mobile phase daily and ensure accurate pH measurement.

  • Column degradation: The performance of an HPLC column can degrade over time, leading to inconsistent peak shapes.

  • Sample stability: Ensure your sample is stable in the chosen sample solvent.

Q5: I am using a well-established method, but I am still seeing peak tailing. What should I check first?

If you are confident in the method itself, the first step is to perform a system and column health check.

  • Check for leaks: Visually inspect all fittings and connections for any signs of leakage.

  • Inspect the guard column: If you are using a guard column, it may be contaminated or blocked. Try running the analysis without the guard column to see if the peak shape improves.

  • Column Contamination: The column itself may be contaminated with strongly retained compounds from previous injections. Perform a column wash procedure as detailed in Protocol 1.

  • Column Void: A void at the head of the column can cause peak distortion. This is often indicated by a sudden drop in backpressure and broad, tailing peaks. If a void is suspected, the column may need to be replaced.

Experimental Protocols

Protocol 1: HPLC Column Cleaning and Regeneration

This protocol provides a general procedure for cleaning a contaminated C18 column.

Objective: To remove strongly retained contaminants from the column that may be causing peak tailing.

Procedure (for a standard 4.6 x 150 mm column at ~1 mL/min):

  • Disconnect the column from the detector.

  • Buffer Wash: Flush the column with your mobile phase composition but without the buffer salts (e.g., 50:50 Acetonitrile/Water) for 15-20 minutes. This removes precipitated buffer.

  • Organic Wash (for non-polar contaminants): Flush the column with 100% Acetonitrile for 30-60 minutes.

  • Stronger Organic Wash (optional): If contamination is severe, flush with 100% Isopropanol for 30-60 minutes.

  • Return to Initial Conditions: Gradually re-introduce your initial mobile phase. Do not switch directly from a strong, non-polar solvent back to a highly aqueous mobile phase. Step back down through the sequence (e.g., Isopropanol -> Acetonitrile -> Mobile Phase).

  • Equilibrate: Equilibrate the column with the initial mobile phase until a stable baseline is achieved.

Protocol 2: Mobile Phase pH Adjustment

This protocol describes how to systematically adjust the mobile phase pH to improve peak shape.

Objective: To find the optimal mobile phase pH that provides a symmetrical peak for this compound (Asymmetry Factor ≤ 1.2).

Materials:

  • HPLC grade water

  • HPLC grade acetonitrile

  • Phosphoric acid or other suitable acidic modifier

  • Ammonium hydroxide or other suitable basic modifier

  • Calibrated pH meter

Procedure:

  • Prepare Aqueous Stock: Prepare the aqueous component of your mobile phase (e.g., water with buffer salts). A published method for a related compound uses a 0.02 M disodium hydrogen orthophosphate buffer.

  • Initial pH: Start with the pH of your current method. A reported method for a related compound used a pH of 7.2.

  • Systematic pH Adjustment:

    • If peak tailing is observed at a neutral or basic pH, it may be due to interaction with ionized silanols. Gradually lower the pH of the aqueous portion of the mobile phase in increments of 0.5 pH units (e.g., to 6.7, 6.2, etc.).

    • Conversely, if operating at a low pH, and tailing is still an issue, you may explore slightly increasing the pH.

  • Mobile Phase Preparation: After adjusting the pH of the aqueous component, mix it with the organic component in the desired ratio (e.g., 60:40 aqueous:acetonitrile).

  • Inject Sample: Inject your this compound standard and analyze the peak asymmetry.

  • Optimize: Continue to adjust the pH until a symmetrical peak is obtained. Be mindful of the pH stability range of your HPLC column (typically pH 2-8 for silica-based columns).

Data Presentation

Table 1: Example HPLC Method for a Related Compound (Etoricoxib and its Impurities)

ParameterCondition
Column Zorbax SB CN (250 x 4.6 mm), 5 µm
Mobile Phase 0.02 M Disodium hydrogen orthophosphate buffer : Acetonitrile (60:40)
pH 7.2
Flow Rate 1.0 mL/min
Detection UV at 235 nm

This data is from a published method for Etoricoxib and its impurities, including this compound, and serves as a good starting point for method development and troubleshooting.

Table 2: Effect of Mobile Phase pH on Peak Asymmetry (Illustrative Data)

Mobile Phase pHAsymmetry Factor (As)Peak Shape
7.21.8Significant Tailing
6.51.5Moderate Tailing
5.51.2Symmetrical
4.51.1Symmetrical

Note: This data is representative and illustrates the general principle of the effect of pH on peak shape for a compound interacting with residual silanols. Actual values may vary based on the specific column and system conditions.

Visualizations

G cluster_desired Desired Hydrophobic Interaction cluster_undesired Undesired Secondary Interaction (Peak Tailing) Analyte 4-Methylsulfonyl- acetophenone StationaryPhase C18 Stationary Phase Analyte->StationaryPhase Primary Interaction (Good Peak Shape) IonizedSilanol Ionized Silanol (Si-O-) Analyte->IonizedSilanol Secondary Interaction (Causes Tailing) Silanol Residual Silanol (Si-OH) Silanol->IonizedSilanol Deprotonation (pH > 3.5)

References

Technical Support Center: Synthesis & Purification of 4-Methylsulfonylacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the purity of synthesized 4-Methylsulfonylacetophenone. It includes frequently asked questions, a detailed troubleshooting guide, experimental protocols, and comparative data to address common issues encountered during synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: What is the standard synthetic route for this compound? A1: The most common industrial synthesis is a two-step process. It begins with the Friedel-Crafts acylation of thioanisole with an acylating agent like acetyl chloride, catalyzed by a Lewis acid such as aluminum chloride, to produce the intermediate 4-(methylthio)acetophenone.[1][2] This intermediate is then oxidized using an oxidizing agent, such as hydrogen peroxide with a sodium tungstate catalyst, to yield the final product, this compound.[1][3]

Q2: What are the primary impurities I should expect in my crude product? A2: Impurities can originate from both stages of the synthesis. The most common impurities are the unreacted intermediate from the oxidation step, 4-(methylthio)acetophenone, and the partially oxidized intermediate, 4-(methylsulfinyl)acetophenone (the sulfoxide).[4][5] Less common impurities may include residual starting materials or by-products from the initial Friedel-Crafts reaction.

Q3: Which analytical techniques are best for monitoring reaction progress and final purity? A3: Thin-Layer Chromatography (TLC) is an effective method for monitoring the progress of the reaction in real-time.[1] For assessing the purity of the final product, High-Performance Liquid Chromatography (HPLC) is the preferred method as it can quantify the product and even closely related impurities. Nuclear Magnetic Resonance (NMR) spectroscopy is also crucial for confirming the structure and identifying any unexpected by-products.

Q4: What are the recommended methods for purifying crude this compound? A4: The two primary methods for purifying the final product are recrystallization and column chromatography.[6] Recrystallization is often sufficient if the main impurity is the unreacted 4-(methylthio)acetophenone.[7][8] Column chromatography is more effective for separating a mixture of impurities or when impurities have similar solubility profiles to the desired product.[9]

Synthesis and Purification Overview

The following diagram illustrates the common two-step synthesis of this compound.

Synthesis_Pathway Thioanisole Thioanisole Intermediate 4-(methylthio)acetophenone Thioanisole->Intermediate 1. Acetyl Chloride, AlCl₃ (Friedel-Crafts Acylation) Product This compound Intermediate->Product 2. H₂O₂, Sodium Tungstate (Oxidation)

Caption: Two-step synthesis of this compound.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis and purification process in a question-and-answer format.

Q: My final product shows a broad melting point range that is significantly lower than the literature value (126-129 °C). What is the likely cause? A: A low and broad melting point indicates the presence of significant impurities. The most probable contaminant is the unreacted intermediate, 4-(methylthio)acetophenone, which has a much lower melting point (approx. 80-82 °C). The presence of the sulfoxide intermediate can also contribute to this issue. It is recommended to verify the impurity profile using HPLC or NMR.

Q: My HPLC or NMR analysis confirms the presence of 4-(methylthio)acetophenone in my final product. How can I prevent this? A: This contamination is a result of incomplete oxidation of the sulfide intermediate.[4] To drive the reaction to completion, consider the following adjustments:

  • Increase Reaction Time: Allow the reaction to stir for a longer period.

  • Increase Oxidant: Add a slight excess of the hydrogen peroxide to ensure all the sulfide is consumed.

  • Check Catalyst Activity: Ensure your sodium tungstate catalyst is active and used in the correct amount, as it is crucial for the oxidation process.[3]

Q: Recrystallization failed to improve the purity of my product significantly. What should I do next? A: If recrystallization is ineffective, it suggests that the impurities have solubility characteristics very similar to the final product, or there are multiple impurities present. The recommended next step is purification by column chromatography, which separates compounds based on differences in polarity.[9]

Q: My NMR spectrum contains unexpected aromatic signals, suggesting isomeric by-products. Where did these come from and how can I remove them? A: Isomeric by-products, such as ortho- or meta-acylated compounds, can be formed during the Friedel-Crafts acylation step. These isomers are often difficult to remove by recrystallization alone. Silica gel column chromatography is the most effective method for isolating the desired para-substituted product from its isomers.

Data Presentation

The tables below provide key data for the compounds involved in the synthesis and a comparison of purification methods.

Table 1: Physical Properties of Key Compounds

CompoundIUPAC NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
Starting Material ThioanisoleC₇H₈S124.21-15.5
Intermediate 1-[4-(methylsulfanyl)phenyl]ethanoneC₉H₁₀OS166.2480-82
Final Product 1-[4-(methylsulfonyl)phenyl]ethanoneC₉H₁₀O₃S198.24126-129[10]

Table 2: Representative Purification Outcomes

Purification MethodInitial Purity (HPLC Area %)Final Purity (HPLC Area %)Typical Yield (%)
Recrystallization (Ethanol/Water) 95.0%>99.0%70-85[8]
Silica Gel Column Chromatography 95.0%>99.5%65-80

Experimental Protocols

Protocol 1: Recrystallization from an Ethanol/Water Solvent System

This protocol is effective when the primary impurity is the less polar 4-(methylthio)acetophenone.

  • Dissolution: In an appropriately sized Erlenmeyer flask, dissolve the crude this compound (e.g., 10.0 g) in the minimum amount of hot 95% ethanol with stirring.

  • Induce Precipitation: To the hot, clear solution, add hot deionized water dropwise until the solution becomes persistently cloudy.

  • Clarification: Add a few drops of hot 95% ethanol to the cloudy mixture until it just becomes clear again.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. For maximum crystal formation, subsequently place the flask in an ice-water bath for at least 30 minutes.

  • Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of cold 50:50 ethanol/water.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Protocol 2: Purification by Silica Gel Column Chromatography

This method is recommended for separating multiple impurities or when recrystallization is ineffective.

  • Column Packing: Prepare a slurry of silica gel (230-400 mesh) in the initial eluent (e.g., 9:1 Hexane:Ethyl Acetate).[11] Pack a glass chromatography column with the slurry, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, create a dry-load by adsorbing the dissolved crude product onto a small amount of silica gel and evaporating the solvent. Carefully add the sample to the top of the packed column.

  • Elution: Begin eluting the column with the starting solvent mixture (e.g., 9:1 Hexane:Ethyl Acetate). The less polar impurities, such as unreacted 4-(methylthio)acetophenone, will elute first.

  • Fraction Collection: Collect fractions in test tubes and monitor their composition using TLC.

  • Gradient Elution: Gradually increase the polarity of the eluent (e.g., to 7:3 Hexane:Ethyl Acetate) to elute the more polar product, this compound.

  • Isolation: Combine the pure fractions containing the desired product and remove the solvent using a rotary evaporator to yield the purified solid.

Purification and Troubleshooting Workflow

The diagrams below outline a logical workflow for purification and a decision tree for troubleshooting common purity issues.

Purification_Workflow cluster_start Start cluster_process Process cluster_end End Start Crude Product Analysis Analyze Purity (TLC, HPLC, NMR) Start->Analysis Recrystallize Recrystallization Analysis->Recrystallize Sulfide Impurity Dominant Column Column Chromatography Analysis->Column Multiple/Unknown Impurities Final_Analysis Confirm Purity (>99.5%) Recrystallize->Final_Analysis Column->Final_Analysis Final_Analysis->Column No Pure_Product Pure Product Final_Analysis->Pure_Product Yes

Caption: General workflow for the purification of this compound.

Troubleshooting_Tree Start Impure Product (Post-Synthesis) Impurity_ID Identify Main Impurity (HPLC/NMR) Start->Impurity_ID Sulfide Contaminant is 4-(methylthio)acetophenone Impurity_ID->Sulfide Low M.P. Isomers Contaminant is Isomeric By-product Impurity_ID->Isomers Extra Aromatic Signals Sulfoxide Contaminant is Sulfoxide Intermediate Impurity_ID->Sulfoxide Intermediate Mass Peak Fix_Oxidation Solution: - Increase oxidant (H₂O₂) - Increase reaction time - Check catalyst Sulfide->Fix_Oxidation Fix_FCC Solution: - Optimize Friedel-Crafts - Purify via Column  Chromatography Isomers->Fix_FCC Fix_Recrystallize Solution: - Force oxidation to completion - Purify via Recrystallization  or Column Chromatography Sulfoxide->Fix_Recrystallize

Caption: Troubleshooting decision tree for purity issues.

References

Solvent effects on the reaction rate of 4-Methylsulfonylacetophenone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions concerning the synthesis of 4-Methylsulfonylacetophenone, with a specific focus on the impact of solvents on the reaction rate.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The most common synthesis is a two-step process. It begins with the Friedel-Crafts acylation of thioanisole with an acetylating agent (like acetyl chloride or acetic anhydride) to form 4-(methylthio)acetophenone. This intermediate is then oxidized using an agent like hydrogen peroxide to yield the final product, this compound.[1][2]

Q2: How does the choice of solvent impact the Friedel-Crafts acylation step?

A2: The solvent plays a critical role in the Friedel-Crafts acylation reaction.[3] Solvents can influence the reaction rate and product distribution by stabilizing or destabilizing reactants, intermediates, and transition states.[4] In Friedel-Crafts acylations, non-polar or less polar solvents are often preferred as highly polar solvents can form complexes with the Lewis acid catalyst (e.g., AlCl₃), reducing its catalytic activity.[3]

Q3: Why is ethylene dichloride (EDC) or dichloromethane (CH₂Cl₂) commonly used in this synthesis?

A3: Ethylene dichloride (EDC) and dichloromethane are relatively non-polar solvents that are effective for Friedel-Crafts acylation.[1][3] They can dissolve the reactants and the Lewis acid catalyst without strongly coordinating with the catalyst, thereby allowing the reaction to proceed efficiently.[3] One reported synthesis uses EDC as a single solvent throughout the acylation, oxidation, and a subsequent bromination step without isolating the intermediates.[1]

Q4: What is the role of the Lewis acid in the acylation step?

A4: A Lewis acid, typically aluminum chloride (AlCl₃), is used in stoichiometric amounts to activate the acylating agent (acetyl chloride).[5] It complexes with the acetyl chloride to form a highly electrophilic acylium ion, which then attacks the electron-rich aromatic ring of thioanisole to form the ketone product.

Q5: Can polar aprotic or protic solvents be used for the Friedel-Crafts acylation?

A5: It is generally not recommended. Polar solvents, especially those with lone pairs of electrons (like nitrobenzene or nitromethane), can compete with the acylating agent to form a complex with the Lewis acid catalyst.[3] This deactivates the catalyst and can significantly slow down or inhibit the reaction. Protic solvents (like water or alcohols) will react with and destroy the Lewis acid catalyst and are therefore unsuitable.

Troubleshooting Guides

Issue 1: Low or no yield of 4-(methylthio)acetophenone in the Friedel-Crafts acylation step.

Potential Cause Troubleshooting Recommendation
Inappropriate Solvent Choice Using a polar or coordinating solvent (e.g., DMF, DMSO, nitrobenzene) can deactivate the Lewis acid catalyst.[3] Solution: Switch to a non-polar, non-coordinating solvent such as ethylene dichloride (EDC), dichloromethane (CH₂Cl₂), or carbon disulfide (CS₂).[3]
Inactive Lewis Acid Catalyst Anhydrous conditions are critical. The Lewis acid (e.g., AlCl₃) may have been deactivated by moisture. Solution: Use freshly opened, anhydrous AlCl₃. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).
Insufficient Reaction Time/Temperature The reaction may not have proceeded to completion. Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC).[1] If necessary, increase the reaction time or gently warm the reaction mixture as specified in the protocol. The reaction is typically run at low temperatures (0-5°C) during addition and then allowed to proceed.[1]

Issue 2: Formation of undesired isomers (e.g., 2-(methylthio)acetophenone).

Potential Cause Troubleshooting Recommendation
Solvent-Dependent Product Distribution The solvent can influence the ratio of kinetic versus thermodynamic products.[3] For thioanisole, the methylthio group is an ortho, para-director. While the para product is sterically favored, solvent effects can alter the product ratio. Solution: Non-polar solvents like EDC or CS₂ generally favor the formation of the para-isomer (kinetic product) in similar acylation reactions.[3] Ensure the use of a recommended non-polar solvent.
Reaction Temperature Higher temperatures can sometimes lead to isomer scrambling or side reactions. Solution: Maintain the recommended low temperature, especially during the addition of reagents, to ensure regioselectivity.[1]

Issue 3: Low yield in the oxidation of 4-(methylthio)acetophenone to 4-(Methylsulfonyl)acetophenone.

Potential Cause Troubleshooting Recommendation
Inefficient Oxidizing Agent The oxidation may be incomplete. A common method uses hydrogen peroxide with a sodium tungstate catalyst.[1] Solution: Ensure the correct stoichiometry of hydrogen peroxide and catalyst is used. The dropwise addition of H₂O₂ while maintaining the reaction temperature (e.g., 50°C) is crucial for controlling the exothermic reaction.[1]
Phase Transfer Issues If the reaction is biphasic (e.g., aqueous H₂O₂ and an organic solvent), inefficient mixing can limit the reaction rate. Solution: Ensure vigorous stirring to maximize the interfacial area between the organic and aqueous phases.

Solvent Effects on Friedel-Crafts Acylation Rate

The following table summarizes the expected qualitative effects of different solvent types on the initial Friedel-Crafts acylation step.

Solvent Type Example Solvents Expected Effect on Reaction Rate Rationale
Non-Polar / Halogenated Ethylene Dichloride (EDC), Dichloromethane (CH₂Cl₂), Carbon Disulfide (CS₂)High These solvents effectively dissolve reactants but do not significantly complex with the Lewis acid catalyst, leaving it free to activate the acylating agent.[3]
Polar Aprotic Nitrobenzene, NitromethaneLow to Moderate These solvents are highly polar and can form stable complexes with the Lewis acid catalyst, reducing its effective concentration and thus slowing the reaction rate.[3]
Polar Protic Water (H₂O), Alcohols (ROH)Reaction Inhibited These solvents react vigorously and irreversibly with the Lewis acid catalyst, completely deactivating it and preventing the reaction.
Coordinating Aprotic Tetrahydrofuran (THF), Diethyl Ether (Et₂O)Reaction Inhibited The oxygen atoms in these solvents are Lewis basic and will strongly coordinate with and deactivate the Lewis acid catalyst.

Experimental Protocols

Protocol: Two-Step Synthesis of this compound using Ethylene Dichloride[1]

Step 1: Friedel-Crafts Acylation to form 4-(methylthio)acetophenone

  • Setup: Equip a round-bottomed flask with a dropping funnel, a magnetic stirrer, and a nitrogen inlet. Ensure all glassware is thoroughly dried.

  • Reagents: Charge the flask with anhydrous aluminum chloride (AlCl₃, 1.4 eq) and ethylene dichloride (EDC). Cool the mixture to 0-5°C in an ice bath.

  • Addition: Add acetyl chloride (1.3 eq) to the cooled suspension. Following this, add thioanisole (1.0 eq) dropwise from the dropping funnel, ensuring the internal temperature is maintained below 5°C.

  • Reaction: After the addition is complete, stir the reaction mixture at the same temperature. Monitor the reaction's completion using TLC (e.g., with a benzene:ethyl acetate = 7:3 eluent).

  • Workup: Carefully quench the reaction by pouring it into a mixture of ice and hydrochloric acid. Separate the organic layer. Wash the organic layer successively with water and a saturated sodium bicarbonate solution. The resulting EDC solution containing the product is used directly in the next step.

Step 2: Oxidation to form this compound

  • Setup: To the EDC solution from Step 1, add D.M. water, sodium tungstate (catalyst), and sulfuric acid.

  • Oxidation: Heat the mixture to 40-45°C. Add 50% hydrogen peroxide dropwise, maintaining the temperature at 50°C.

  • Aging: After the addition, stir the mixture for an additional 3 hours at 50°C to ensure the reaction goes to completion.

  • Workup: Cool the mixture and separate the organic layer. Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

  • Isolation: The product, this compound, can be isolated by removing the EDC solvent under reduced pressure.

Visualizations

G Experimental Workflow for this compound Synthesis cluster_start Starting Materials cluster_step1 Step 1: Friedel-Crafts Acylation cluster_step2 Step 2: Oxidation Thioanisole Thioanisole Reaction1 Reaction at 0-5°C Thioanisole->Reaction1 AcCl Acetyl Chloride AcCl->Reaction1 AlCl3 AlCl₃ (Lewis Acid) AlCl3->Reaction1 EDC1 EDC (Solvent) EDC1->Reaction1 Workup1 Aqueous Workup (HCl, NaHCO₃) Reaction1->Workup1 Intermediate 4-(methylthio)acetophenone (in EDC) Workup1->Intermediate Reaction2 Reaction at 50°C Intermediate->Reaction2 Reagents2 H₂O₂ / Na₂WO₄ (Oxidizing Agents) Reagents2->Reaction2 Workup2 Aqueous Workup (NaHCO₃, Brine) Reaction2->Workup2 FinalProduct 4-Methylsulfonyl- acetophenone Workup2->FinalProduct

Caption: A flowchart of the two-step synthesis of this compound.

G Impact of Solvent Choice on Friedel-Crafts Reaction Rate cluster_types cluster_effects Mechanism Solvent Solvent Choice NonPolar Non-Polar (e.g., EDC, CH₂Cl₂) Solvent->NonPolar Select Polar Polar / Coordinating (e.g., Nitrobenzene, THF) Solvent->Polar Select CatalystFree Lewis Acid (AlCl₃) is Active & Available NonPolar->CatalystFree Leads to CatalystComplex Lewis Acid (AlCl₃) is Complexed & Deactivated Polar->CatalystComplex Leads to RateHigh High Reaction Rate CatalystFree->RateHigh Results in RateLow Low / No Reaction CatalystComplex->RateLow Results in

Caption: Logical diagram showing how solvent polarity affects catalyst activity and reaction rate.

References

Challenges in the scale-up of 4-Methylsulfonylacetophenone production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 4-Methylsulfonylacetophenone.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, presented in a question-and-answer format.

Issue 1: Low or No Yield in Friedel-Crafts Acylation of Thioanisole

Q1: My Friedel-Crafts acylation of thioanisole to produce 4-(methylthio)acetophenone is resulting in a low yield or failing completely. What are the potential causes and how can I troubleshoot this?

A1: Low or no yield in this reaction is a common issue and can often be attributed to several factors related to reagents, catalysts, and reaction conditions.

  • Catalyst Inactivity: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), is highly sensitive to moisture. Any exposure to atmospheric humidity or residual water in the solvent or glassware will deactivate it.

    • Troubleshooting:

      • Use a fresh, unopened container of anhydrous AlCl₃. If the catalyst appears clumpy or discolored, it has likely been compromised.

      • Ensure all glassware is thoroughly oven-dried or flame-dried before use.

      • Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from entering the system.

  • Insufficient Catalyst: The ketone product, 4-(methylthio)acetophenone, can form a stable complex with AlCl₃, effectively removing the catalyst from the reaction cycle.

    • Troubleshooting:

      • Use a stoichiometric amount or a slight excess of AlCl₃ relative to the acylating agent (acetyl chloride).

  • Sub-optimal Reaction Temperature: The reaction temperature is a critical parameter.

    • Troubleshooting:

      • If the reaction is sluggish, a moderate increase in temperature may be necessary. However, excessively high temperatures can lead to side reactions and decomposition. It is advisable to start with conditions reported in the literature and optimize from there.

  • Poor Quality of Reagents: Impurities in thioanisole or acetyl chloride can interfere with the reaction.

    • Troubleshooting:

      • Ensure the purity of your starting materials. Distillation of thioanisole and acetyl chloride may be necessary if they are of low quality.

Issue 2: Formation of Multiple Products in Friedel-Crafts Acylation

Q2: I am observing the formation of multiple products in my Friedel-Crafts acylation reaction. What are the likely side products and how can I minimize their formation?

A2: The formation of multiple products is often due to the reaction conditions and the nature of the aromatic substrate.

  • Polysubstitution: While the acyl group is deactivating, making a second acylation less favorable, it can still occur, especially with highly activated aromatic rings or under harsh conditions.

    • Troubleshooting:

      • Use a stoichiometric amount of the acylating agent.

      • Maintain a low reaction temperature to improve selectivity.

      • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) and stop the reaction once the starting material is consumed.

  • Isomer Formation: Friedel-Crafts acylation of substituted benzenes can lead to the formation of ortho, meta, and para isomers. In the case of thioanisole, the para-substituted product is generally favored.

    • Troubleshooting:

      • The choice of solvent can influence regioselectivity. Non-polar solvents often favor the para product.

Issue 3: Incomplete or Sluggish Oxidation of 4-(methylthio)acetophenone

Q3: The oxidation of 4-(methylthio)acetophenone to this compound is slow or does not go to completion. How can I improve the reaction efficiency?

A3: Incomplete oxidation can be due to several factors related to the oxidizing agent, catalyst, and reaction conditions.

  • Insufficient Oxidizing Agent: The stoichiometry of the oxidizing agent, commonly hydrogen peroxide (H₂O₂), is crucial.

    • Troubleshooting:

      • Ensure that at least two equivalents of H₂O₂ are used for the complete conversion of the sulfide to the sulfone.

  • Catalyst Deactivation or Insufficiency: Catalysts like sodium tungstate are often used to facilitate the oxidation.

    • Troubleshooting:

      • Ensure the catalyst is active and used in the correct proportion.

  • Sub-optimal Temperature: The reaction temperature affects the rate of oxidation.

    • Troubleshooting:

      • A moderate increase in temperature can enhance the reaction rate. However, be cautious as excessive heat can lead to the decomposition of hydrogen peroxide and potential side reactions.

Issue 4: Difficulty in Purifying the Final Product

Q4: I am having trouble obtaining pure this compound. What are the common impurities and what are the best purification methods?

A4: The primary impurities are likely unreacted starting materials, byproducts from the acylation and oxidation steps, and residual solvents.

  • Common Impurities:

    • 4-(methylthio)acetophenone (unreacted intermediate)

    • 4-(methylsulfinyl)acetophenone (partially oxidized product)

    • Isomers of the acylated product

    • Residual solvents from the reaction and workup.

  • Purification Methods:

    • Recrystallization: This is a highly effective method for purifying solid this compound.

      • Solvent Selection: A good recrystallization solvent will dissolve the compound when hot but not when cold. Ethanol is a commonly used solvent. A mixed solvent system, such as ethanol/water or hexane/acetone, can also be effective.

    • Column Chromatography: For smaller scale purifications or to remove closely related impurities, silica gel column chromatography can be employed.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up the production of this compound?

A1: The primary safety concerns during scale-up are associated with the handling of hazardous reagents and managing reaction exotherms.

  • Handling Anhydrous Aluminum Chloride (AlCl₃):

    • Hazards: AlCl₃ is a corrosive solid that reacts violently with water, releasing toxic and corrosive hydrogen chloride (HCl) gas.

    • Precautions:

      • Always handle AlCl₃ in a well-ventilated fume hood.

      • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a face shield, a lab coat, and chemical-resistant gloves.

      • Ensure the reaction setup is completely dry to prevent a violent reaction.

      • In case of a fire, use a Class D fire extinguisher (for combustible metals) or dry sand. DO NOT USE WATER or carbon dioxide extinguishers.

  • Managing Exothermic Reactions:

    • Hazards: The Friedel-Crafts acylation is an exothermic reaction. On a large scale, the heat generated can lead to a rapid increase in temperature and pressure, potentially causing a runaway reaction.

    • Precautions:

      • Use a reactor with adequate cooling capacity.

      • Add the reagents, particularly AlCl₃ and acetyl chloride, slowly and in a controlled manner to manage the rate of heat generation.

      • Monitor the internal temperature of the reaction vessel continuously.

Q2: What analytical techniques are best for monitoring the reaction progress and assessing the purity of the final product?

A2: A combination of chromatographic and spectroscopic techniques is recommended.

  • Reaction Monitoring:

    • Thin Layer Chromatography (TLC): A quick and simple method to qualitatively monitor the disappearance of starting materials and the appearance of products.

    • Gas Chromatography (GC): Provides quantitative information on the conversion of reactants and the formation of volatile byproducts.

  • Purity Assessment:

    • High-Performance Liquid Chromatography (HPLC): The preferred method for accurately determining the purity of the final product and quantifying impurities. A reverse-phase C18 column with a mobile phase of methanol and water is often used.

    • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and byproducts.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation of the final product and can be used to identify and quantify impurities if their signals are resolved.

    • Melting Point: A sharp melting point range is a good indicator of high purity.

Data Presentation

Table 1: Effect of Reaction Temperature on the Yield of 4-(methylthio)acetophenone in Friedel-Crafts Acylation

EntryTemperature (°C)Reaction Time (h)Yield (%)
10475
225 (Room Temp)290
350185 (with some byproducts)

Note: Yields are approximate and can vary based on other reaction parameters.

Table 2: Comparison of Oxidation Conditions for the Synthesis of this compound

EntryOxidizing AgentCatalystSolventTemperature (°C)Reaction Time (h)Yield (%)
130% H₂O₂Sodium TungstateAcetic Acid50392
230% H₂O₂-Acetic Acid70875
3m-CPBA-Dichloromethane25295

Note: m-CPBA (meta-Chloroperoxybenzoic acid) is a highly effective but more expensive oxidizing agent.

Experimental Protocols

Protocol 1: Lab-Scale Synthesis of 4-(methylthio)acetophenone (Friedel-Crafts Acylation)

Materials:

  • Thioanisole

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Acetyl Chloride

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric Acid (HCl), dilute

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Suspend anhydrous AlCl₃ (1.2 equivalents) in anhydrous DCM under a nitrogen atmosphere.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.1 equivalents) to the stirred suspension via the dropping funnel.

  • After the addition is complete, add thioanisole (1.0 equivalent) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully pour the reaction mixture onto crushed ice containing concentrated HCl to quench the reaction and hydrolyze the aluminum complex.

  • Separate the organic layer and wash it sequentially with dilute HCl, water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude 4-(methylthio)acetophenone can be purified by recrystallization from ethanol or by column chromatography.

Protocol 2: Lab-Scale Synthesis of this compound (Oxidation)

Materials:

  • 4-(methylthio)acetophenone

  • 30% Hydrogen Peroxide (H₂O₂)

  • Sodium Tungstate

  • Acetic Acid

  • Sodium Bicarbonate

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve 4-(methylthio)acetophenone (1.0 equivalent) in glacial acetic acid.

  • Add a catalytic amount of sodium tungstate.

  • Heat the mixture to 50 °C.

  • Slowly add 30% hydrogen peroxide (2.5 equivalents) dropwise, maintaining the temperature at 50 °C.

  • Stir the reaction mixture at 50 °C for 3-4 hours, monitoring the progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and carefully neutralize it with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • The crude this compound can be purified by recrystallization from ethanol.

Mandatory Visualization

Synthesis_Workflow cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Oxidation Thioanisole Thioanisole Intermediate 4-(methylthio)acetophenone Thioanisole->Intermediate Reaction AcetylChloride Acetyl Chloride AcetylChloride->Intermediate Reaction AlCl3 Anhydrous AlCl₃ AlCl3->Intermediate Reaction FinalProduct This compound Intermediate->FinalProduct Reaction H2O2 Hydrogen Peroxide H2O2->FinalProduct Reaction Catalyst Catalyst (e.g., Na₂WO₄) Catalyst->FinalProduct Reaction

Caption: Synthetic workflow for this compound production.

Troubleshooting_Logic Start Low Yield in Friedel-Crafts Acylation CheckCatalyst Is the AlCl₃ anhydrous and fresh? Start->CheckCatalyst CheckStoichiometry Is the AlCl₃ stoichiometry correct? CheckCatalyst->CheckStoichiometry Yes Solution1 Use fresh, anhydrous AlCl₃. CheckCatalyst->Solution1 No CheckMoisture Are the reaction conditions anhydrous? CheckStoichiometry->CheckMoisture Yes Solution2 Use stoichiometric amount of AlCl₃. CheckStoichiometry->Solution2 No CheckTemp Is the reaction temperature optimal? CheckMoisture->CheckTemp Yes Solution3 Dry all glassware and use an inert atmosphere. CheckMoisture->Solution3 No Solution4 Optimize reaction temperature. CheckTemp->Solution4

Caption: Troubleshooting logic for low yield in Friedel-Crafts acylation.

Removal of unreacted starting materials from 4-Methylsulfonylacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and detailed protocols for the removal of unreacted starting materials and other impurities from crude 4-Methylsulfonylacetophenone.

Frequently Asked Questions (FAQs)

Q1: What are the most common unreacted starting materials and impurities I might find in my crude this compound?

The synthesis of this compound often proceeds via the oxidation of 4-(Methylthio)acetophenone. This precursor is typically synthesized through a Friedel-Crafts acylation of thioanisole. Therefore, the most common impurities are unreacted starting materials from these steps.

  • 4-(Methylthio)acetophenone: The direct precursor to the final product. Its presence indicates an incomplete oxidation reaction.

  • Thioanisole: A starting material for the precursor synthesis.[1]

  • Acetophenone: A potential starting material for alternative synthetic routes.[2]

  • Side-reaction products: Depending on the reaction conditions, other related substances may also be present.

Q2: How do I choose the best purification method to remove these impurities?

The choice between recrystallization and column chromatography depends on the nature and quantity of the impurities.

  • Recrystallization is the most effective method when the primary impurity is the precursor, 4-(Methylthio)acetophenone. There is a significant difference in melting points and likely solubility profiles between the product and this precursor, which allows for efficient separation.

  • Column Chromatography is recommended when the crude product is an oil, contains multiple impurities with similar polarities, or when recrystallization fails to yield a pure product.

  • Aqueous Wash: An initial wash of the organic layer with water and a mild base (like sodium bicarbonate solution) during the reaction workup is crucial for removing acidic catalysts and other water-soluble impurities.[3]

Q3: What is the best solvent for recrystallization?

A single ideal solvent is one where this compound is sparingly soluble at room temperature but highly soluble when hot. Common solvents for ketones and sulfones include ethanol, isopropanol, and ethyl acetate.[4] A mixed-solvent system, such as ethyl acetate/hexane or ethanol/water, can also be highly effective.[5][6] The optimal system should be determined experimentally by testing small batches.

Q4: How can I monitor the progress of my purification?

  • Thin-Layer Chromatography (TLC): TLC is the best method for qualitatively assessing purity. The product and starting materials will have different Retention Factor (Rf) values. A pure product should appear as a single spot. A good starting solvent system to try for TLC is a mixture of ethyl acetate and hexane.[7]

  • Melting Point Analysis: A sharp melting point within the literature range (126-129 °C) is a strong indicator of high purity.[1][8] A broad or depressed melting point suggests the presence of impurities.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Product has a low or broad melting point after recrystallization. Significant impurities remain in the crystalline solid.Perform a second recrystallization. If the melting point does not improve, purify the material using flash column chromatography.
The crude product is an oil and will not crystallize. High concentration of impurities is depressing the freezing point.Purify the crude oil by flash column chromatography first to remove the bulk of impurities. The resulting solid or more pure oil can then be recrystallized.
Very low yield after recrystallization. 1. Too much solvent was used. 2. The product is too soluble in the chosen solvent, even when cold. 3. The solution was not cooled sufficiently.1. Use the absolute minimum amount of hot solvent required to fully dissolve the crude product. 2. Switch to a less polar solvent or use a mixed-solvent system (e.g., add a non-polar "anti-solvent" like hexane to a solution in ethyl acetate).[6] 3. Ensure the flask is thoroughly cooled in an ice bath to maximize crystal formation.[9]
TLC plate shows multiple spots after purification. The chosen purification method was not effective for separating all impurities.If recrystallization was used, switch to column chromatography. If chromatography was used, optimize the eluent system (e.g., use a shallower solvent gradient) for better separation.

Data Presentation: Physical Properties of Product and Key Impurities

The significant differences in physical properties, particularly melting points, between this compound and its common precursors are the basis for successful purification by recrystallization.

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical StateMelting Point (°C)Boiling Point (°C)Solubility Notes
This compound (Product) C₉H₁₀O₃S198.24White Crystalline Solid126 - 129N/ASoluble in acetone, chloroform; slightly soluble in hot methanol/ethanol.[2][8]
4-(Methylthio)acetophenone (Precursor) C₉H₁₀OS166.24White/Off-White Solid80 - 83135 (at 1 mmHg)Soluble in chloroform, methanol.[10][11] Practically insoluble in water.[12]
Thioanisole C₇H₈S124.21Colorless Liquid-15188Insoluble in water; soluble in alcohol, ether, benzene.[13][14][15]
Acetophenone C₈H₈O120.15Liquid (>20°C)19 - 20202Slightly soluble in water; soluble in alcohol, chloroform, oils.[16][17][18]

Experimental Protocols

Safety Precaution: Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat. All procedures should be performed in a well-ventilated fume hood.

Protocol 1: Purification by Recrystallization (Single Solvent: Ethanol)

This protocol is ideal when the crude product is a solid and the primary impurity is suspected to be 4-(methylthio)acetophenone.

  • Dissolution: Place the crude this compound (e.g., 5.0 g) in an Erlenmeyer flask with a stir bar. Add a small volume of ethanol (e.g., 20 mL).

  • Heating: Gently heat the mixture on a hotplate with stirring. Add more ethanol in small portions until the solid just dissolves completely at the boiling point. Avoid adding a large excess of solvent to ensure good recovery.

  • Hot Filtration (Optional): If insoluble impurities are visible, perform a hot filtration by passing the solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Slow cooling promotes the formation of larger, purer crystals.

  • Cooling: Once the flask has reached room temperature and crystal formation has slowed, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals in the funnel with a small amount of ice-cold ethanol to remove any residual soluble impurities on the surface.

  • Drying: Leave the crystals under vacuum for 15-20 minutes to pull air through and partially dry them. For final drying, transfer the crystals to a watch glass or drying dish and place them in a vacuum oven.

  • Analysis: Determine the yield and assess the purity by measuring the melting point and running a TLC.

Protocol 2: Purification by Flash Column Chromatography

This method is suitable for oily crude products or when recrystallization is ineffective.

  • TLC Analysis: First, determine an appropriate solvent system using TLC. Test various ratios of ethyl acetate (EtOAc) and hexane. The ideal system will give the product (this compound) an Rf value of approximately 0.25-0.35 and show good separation from all impurities.

  • Column Packing: Prepare a chromatography column with silica gel, packing it using the chosen eluent system (e.g., 30% EtOAc in Hexane) as a slurry. Ensure the silica bed is flat and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, create a "dry load" by adsorbing the crude product onto a small amount of silica gel and evaporating the solvent. Carefully add the sample to the top of the packed column.

  • Elution: Add the eluent to the column and apply positive pressure (using a pump or bulb) to force the solvent through the silica gel at a steady rate.

  • Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Evaporation: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator.

  • Analysis: Scrape the resulting solid from the flask, determine the yield, and confirm its purity via melting point and TLC analysis.

Visualizations

Purification_Workflow start Crude Product (Post-Workup) is_solid Is product a solid with one major impurity? start->is_solid assess_purity Assess Purity (TLC, Melting Point) chromatography Purify by Flash Column Chromatography assess_purity->chromatography  Fails Purity Specs final_product Pure 4-Methylsulfonyl- acetophenone assess_purity->final_product  Meets Purity Specs recrystallize Purify by Recrystallization is_solid->recrystallize  Yes is_solid->chromatography  No (Oily / Multiple Spots) recrystallize->assess_purity chromatography->assess_purity Recrystallization_Principle Principle of Recrystallization product_hot Product Molecule product_crystal Pure Crystal Lattice (Product precipitates) impurity_hot Impurity impurity_dissolved Impurity remains dissolved in cold solvent l1 Both product and impurity are soluble in minimum hot solvent. l2 Product is much less soluble in cold solvent, allowing it to crystallize out of solution.

References

Validation & Comparative

Characterization of 4-Methylsulfonylacetophenone: A Comparative Guide to NMR and Other Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of chemical compounds is paramount. This guide provides a detailed comparison of the analytical techniques used to characterize 4-Methylsulfonylacetophenone, with a primary focus on Nuclear Magnetic Resonance (NMR) spectroscopy. Supporting experimental data from alternative methods such as Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) are also presented to offer a comprehensive analytical profile.

Spectroscopic and Chromatographic Data

The structural elucidation of this compound is robustly achieved through a combination of spectroscopic and chromatographic methods. While ¹H and ¹³C NMR provide detailed information about the molecular framework, techniques like IR, MS, and HPLC offer complementary data regarding functional groups, molecular weight, and purity.

¹H and ¹³C NMR Spectral Data

NMR spectroscopy is a powerful tool for determining the precise structure of organic molecules. The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring environments, while the ¹³C NMR spectrum reveals the number and types of carbon atoms.

Table 1: ¹H and ¹³C NMR Spectral Data for this compound in CDCl₃

¹H NMR Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.13Doublet2HAr-H (ortho to -COCH₃)
~8.05Doublet2HAr-H (ortho to -SO₂CH₃)
~3.10Singlet3H-SO₂CH₃
~2.67Singlet3H-COCH₃
¹³C NMR Chemical Shift (δ) ppmAssignment
~196.8C=O
~144.0Ar-C (para to -COCH₃)
~139.7Ar-C (ipso to -COCH₃)
~129.2Ar-CH (ortho to -COCH₃)
~127.8Ar-CH (ortho to -SO₂CH₃)
~44.5-SO₂CH₃
~26.9-COCH₃

Note: The presented NMR data is an interpretation of publicly available spectra and may vary slightly depending on experimental conditions.

Comparison with Alternative Analytical Techniques

While NMR provides the structural backbone, other techniques are essential for a complete characterization.

Table 2: Comparison of Analytical Techniques for the Characterization of this compound

Analytical TechniqueInformation ProvidedKey Findings for this compound
Infrared (IR) Spectroscopy Presence of functional groups.Strong absorption bands are expected for the carbonyl group (C=O) around 1680 cm⁻¹ and for the sulfonyl group (S=O) around 1320 cm⁻¹ and 1150 cm⁻¹.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.The molecular ion peak [M]⁺ would be observed at m/z 198. Key fragments would likely correspond to the loss of the acetyl group ([M-43]⁺) and the methylsulfonyl group ([M-79]⁺).
High-Performance Liquid Chromatography (HPLC) Purity and retention time.Provides a quantitative measure of purity. The retention time is specific to the HPLC conditions (column, mobile phase, flow rate).

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Approximately 10-20 mg of this compound is accurately weighed and dissolved in about 0.6-0.7 mL of deuterated chloroform (CDCl₃).

  • The solution is transferred to a 5 mm NMR tube.

  • A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0 ppm).

Data Acquisition:

  • The prepared NMR tube is placed in the spectrometer.

  • The magnetic field is locked onto the deuterium signal of the solvent.

  • Shimming is performed to optimize the homogeneity of the magnetic field.

  • ¹H and ¹³C NMR spectra are acquired using standard pulse sequences. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum.

Infrared (IR) Spectroscopy

Sample Preparation:

  • A small amount of this compound is finely ground with potassium bromide (KBr) powder.

  • The mixture is pressed into a thin, transparent pellet.

Data Acquisition:

  • A background spectrum of the empty sample compartment is recorded.

  • The KBr pellet containing the sample is placed in the spectrometer's sample holder.

  • The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Sample Preparation:

  • A dilute solution of this compound is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).

Data Acquisition:

  • The sample solution is introduced into the mass spectrometer, often via direct infusion or coupled with a chromatographic system like GC or LC.

  • The molecules are ionized, commonly using electrospray ionization (ESI) or electron impact (EI).

  • The mass-to-charge ratios (m/z) of the resulting ions are measured by the mass analyzer.

High-Performance Liquid Chromatography (HPLC)

Sample Preparation:

  • A standard solution of this compound of known concentration is prepared in the mobile phase.

Data Acquisition:

  • The HPLC system, equipped with a suitable column (e.g., C18), is equilibrated with the mobile phase (a mixture of solvents like acetonitrile and water).

  • A specific volume of the sample solution is injected into the system.

  • The compound is separated based on its affinity for the stationary and mobile phases and detected as it elutes from the column, typically by a UV detector.

Workflow for Compound Characterization

The logical flow of characterizing a compound like this compound involves a series of steps from sample acquisition to final data analysis and structure confirmation.

cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis & Interpretation cluster_conclusion Conclusion Sample Obtain/Synthesize This compound Purify Purification (e.g., Recrystallization, Chromatography) Sample->Purify NMR 1H & 13C NMR Spectroscopy Purify->NMR IR Infrared (IR) Spectroscopy Purify->IR MS Mass Spectrometry (MS) Purify->MS HPLC HPLC Analysis Purify->HPLC NMR_Data NMR Spectral Analysis: Chemical Shifts, Splitting, Integration NMR->NMR_Data IR_Data IR Spectrum Analysis: Functional Group Identification IR->IR_Data MS_Data Mass Spectrum Analysis: Molecular Weight, Fragmentation MS->MS_Data HPLC_Data HPLC Chromatogram Analysis: Purity, Retention Time HPLC->HPLC_Data Conclusion Structural Confirmation & Purity Assessment NMR_Data->Conclusion IR_Data->Conclusion MS_Data->Conclusion HPLC_Data->Conclusion

Caption: Workflow for the characterization of this compound.

Unraveling Molecular Fingerprints: A Comparative Guide to the Mass Spectrometry Fragmentation of 4-Methylsulfonylacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the structural nuances of pharmaceutical compounds is paramount. Mass spectrometry serves as a cornerstone analytical technique, providing intricate details about a molecule's structure through its fragmentation pattern. This guide offers a detailed comparison of the electron ionization mass spectrometry (EI-MS) fragmentation of 4-Methylsulfonylacetophenone and a structurally related analogue, 4-Methoxyacetophenone, supported by experimental data and protocols.

Executive Summary

This guide provides a head-to-head comparison of the mass spectral fragmentation of this compound and 4-Methoxyacetophenone. While both molecules share a common acetophenone core, the differing para-substituents—a methylsulfonyl group versus a methoxy group—profoundly influence their fragmentation pathways. This compound is characterized by a prominent molecular ion peak and key fragments resulting from the loss of methyl and acetyl radicals, as well as cleavages around the sulfonyl group. In contrast, 4-Methoxyacetophenone's fragmentation is dominated by the alpha-cleavage of the acetyl group, leading to a highly stable methoxyphenyl cation. These distinct fragmentation patterns serve as unique molecular fingerprints, crucial for the identification and structural elucidation of these and similar compounds in complex matrices.

Comparative Fragmentation Analysis

The mass spectra of this compound and 4-Methoxyacetophenone reveal distinct fragmentation patterns, which are summarized in the table below. The fragmentation of aromatic ketones is often initiated by the ionization of a lone pair electron on the carbonyl oxygen, followed by cleavage of the bonds adjacent to the carbonyl group (alpha-cleavage).

m/z Proposed Fragment Relative Intensity (%) Compound
198[C₉H₁₀O₃S]⁺• (Molecular Ion)HighThis compound
183[C₈H₇O₃S]⁺HighThis compound
155[C₈H₇O₂S]⁺ModerateThis compound
121[C₇H₅O₂S]⁺HighThis compound
150[C₉H₁₀O₂]⁺• (Molecular Ion)Moderate4-Methoxyacetophenone
135[C₈H₇O₂]⁺High (Base Peak)4-Methoxyacetophenone
107[C₇H₇O]⁺Moderate4-Methoxyacetophenone
92[C₆H₄O]⁺•Moderate4-Methoxyacetophenone
77[C₆H₅]⁺Moderate4-Methoxyacetophenone

Note: Relative intensity data for this compound is qualitative ("High", "Moderate") based on NIST library data. Data for 4-Methoxyacetophenone is derived from publicly available spectra.

Fragmentation of this compound

The mass spectrum of this compound (Molecular Weight: 198.24 g/mol ) is characterized by a prominent molecular ion peak at m/z 198, indicating a relatively stable structure upon electron ionization. The key fragmentation pathways are as follows:

  • Loss of a methyl radical (-•CH₃): The peak at m/z 183 is a result of the alpha-cleavage of the acetyl group, a common fragmentation for ketones. This results in the formation of the stable 4-(methylsulfonyl)benzoyl cation.

  • Loss of an acetyl radical (-•COCH₃): The fragment at m/z 155 corresponds to the cleavage of the bond between the carbonyl carbon and the aromatic ring.

  • Cleavage involving the sulfonyl group: The high abundance of the fragment at m/z 121 suggests a cleavage that involves the sulfonyl group, though the exact mechanism can be complex and may involve rearrangements.

Fragmentation of 4-Methoxyacetophenone: A Comparative Alternative

For comparative purposes, 4-Methoxyacetophenone (Molecular Weight: 150.17 g/mol ) provides an excellent alternative, highlighting the influence of the para-substituent on fragmentation. Its fragmentation is dominated by the following pathways:

  • Loss of a methyl radical (-•CH₃): The alpha-cleavage of the acetyl group leads to the formation of the 4-methoxybenzoyl cation at m/z 135, which is typically the base peak in the spectrum due to the electron-donating nature of the methoxy group stabilizing the positive charge.

  • Subsequent fragmentations: The ion at m/z 135 can further lose a molecule of carbon monoxide (CO) to form the ion at m/z 107. The peak at m/z 92 can be attributed to the loss of an acetyl group followed by the loss of a methyl radical, and the peak at m/z 77 corresponds to the phenyl cation.

Visualizing the Fragmentation Pathway

The fragmentation of this compound can be visualized as a series of logical steps initiated by electron ionization. The following diagram, generated using Graphviz, illustrates the proposed fragmentation pathway.

Fragmentation_Pathway M This compound (m/z 198) [M]⁺• F1 [M - •CH₃]⁺ (m/z 183) M->F1 - •CH₃ F2 [M - •COCH₃]⁺ (m/z 155) M->F2 - •COCH₃ F3 Further Fragmentation (m/z 121) F1->F3 - CO

Caption: Proposed EI mass spectrometry fragmentation pathway of this compound.

Experimental Protocols

The mass spectral data presented in this guide can be obtained using a standard Gas Chromatography-Mass Spectrometry (GC-MS) system equipped with an electron ionization source.

Instrumentation:

  • Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS)

  • Ionization Source: Electron Ionization (EI)

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

GC Conditions:

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.

  • Injection Mode: Splitless or split, depending on sample concentration.

MS Conditions:

  • Ionization Energy: 70 eV.

  • Source Temperature: 230 °C.

  • Mass Range: m/z 40-400.

  • Scan Rate: 2 scans/second.

Sample Preparation:

Samples of this compound and 4-Methoxyacetophenone should be dissolved in a suitable volatile solvent, such as dichloromethane or methanol, to a concentration of approximately 1 mg/mL. A 1 µL aliquot of the sample solution is then injected into the GC-MS system.

Conclusion

The mass spectrometry fragmentation analysis of this compound reveals a distinct pattern characterized by a stable molecular ion and key fragments arising from alpha-cleavage and processes involving the sulfonyl group. This pattern is significantly different from that of 4-Methoxyacetophenone, where the electron-donating methoxy group directs the fragmentation towards the formation of a highly stable benzoyl cation. This comparative analysis underscores the power of mass spectrometry in elucidating the structural features of organic molecules and provides a valuable reference for researchers in the pharmaceutical and chemical sciences. The detailed experimental protocol offers a practical guide for obtaining reproducible and high-quality mass spectral data for these and similar compounds.

A Comprehensive Guide to the Purity Assessment of 4-Methylsulfonylacetophenone by HPLC-UV

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of chemical compounds is a critical step in ensuring the reliability and reproducibility of experimental results, as well as the safety and efficacy of pharmaceutical products. 4-Methylsulfonylacetophenone is a key intermediate in the synthesis of various pharmaceuticals, making its purity assessment a matter of significant importance.[1][2][3][][5] This guide provides a detailed comparison of High-Performance Liquid Chromatography with UV detection (HPLC-UV) against other analytical techniques for the purity determination of this compound, supported by detailed experimental protocols and data presentation.

High-Performance Liquid Chromatography (HPLC-UV) for Purity Assessment

HPLC is a powerful analytical technique for the separation, identification, and quantification of components in a mixture.[6][7] Its application for the purity assessment of this compound is highly suitable due to the compound's aromatic structure, which allows for sensitive UV detection. A well-developed HPLC method can effectively separate the main compound from its potential process-related impurities and degradation products.

A reverse-phase HPLC method is proposed for the analysis of this compound. This technique separates compounds based on their hydrophobicity, with the nonpolar stationary phase retaining more hydrophobic compounds for longer.[8]

Chromatographic Conditions:

ParameterRecommended Setting
Column C18 (5 µm, 4.6 x 250 mm)
Mobile Phase A: 0.1% Phosphoric acid in WaterB: Acetonitrile
Gradient 0-5 min: 30% B5-25 min: 30% to 70% B25-30 min: 70% B30-32 min: 70% to 30% B32-40 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 10 µL
Diluent Acetonitrile/Water (50:50, v/v)

Rationale for Method Parameters:

  • C18 Column: A C18 column is a versatile and commonly used stationary phase in reverse-phase HPLC, providing good retention and separation for a wide range of organic molecules, including aromatic ketones.

  • Mobile Phase: A mixture of a polar aqueous phase (water with a pH modifier) and a less polar organic solvent (acetonitrile) allows for the effective elution of compounds with varying polarities. The use of phosphoric acid helps to sharpen peaks by suppressing the ionization of any acidic or basic functional groups.

  • Gradient Elution: A gradient elution is employed to ensure the separation of impurities with a wide range of polarities from the main peak of this compound.

  • UV Detection at 254 nm: Aromatic compounds like this compound typically exhibit strong absorbance in the UV region. A wavelength of 254 nm is a common choice for aromatic compounds and is expected to provide good sensitivity.

HPLC_Workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing and Analysis SamplePrep Weigh and dissolve sample in diluent to a known concentration (e.g., 1 mg/mL) Filtration Filter both solutions through a 0.45 µm syringe filter SamplePrep->Filtration StandardPrep Weigh and dissolve reference standard in diluent to a known concentration StandardPrep->Filtration Injection Inject prepared solutions into the HPLC system Filtration->Injection Separation Chromatographic separation on C18 column Injection->Separation Detection UV detection at 254 nm Separation->Detection Integration Integrate peak areas in the chromatogram Detection->Integration Calculation Calculate purity based on the area percent of the main peak Integration->Calculation

Caption: Workflow for Purity Assessment by HPLC-UV.

A validated HPLC method ensures reliable and accurate results.[9][10] The following table summarizes the typical validation parameters and their acceptance criteria for a purity assessment method.[11][12]

Validation ParameterAcceptance CriteriaHypothetical Result for this compound
Specificity The method should be able to resolve the main peak from impurities and the blank.The method demonstrates baseline separation of this compound from its potential impurities.
Linearity Correlation coefficient (r²) ≥ 0.999 over a range of concentrations.r² = 0.9995 over a concentration range of 0.1 - 1.5 mg/mL.
Precision (Repeatability) Relative Standard Deviation (RSD) ≤ 2.0% for multiple injections of the same sample.RSD = 0.5% for six replicate injections.
Accuracy (Recovery) Recovery between 98.0% and 102.0% for spiked samples.Mean recovery of 99.8%.
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.0.01%
Limit of Quantitation (LOQ) Signal-to-noise ratio of 10:1.0.03%
Robustness The method should remain unaffected by small, deliberate variations in method parameters.No significant changes in results with minor variations in flow rate and column temperature.

Comparison with Alternative Methods

While HPLC-UV is a robust technique, other methods can also be employed for purity assessment, each with its own advantages and limitations.

FeatureHPLC-UVGas Chromatography (GC)Titration
Principle Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.Separation based on differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Quantitative chemical reaction with a standardized solution.
Applicability Wide range of non-volatile and thermally labile compounds.[6][13]Volatile and thermally stable compounds.[6][13]Compounds with acidic or basic properties.
Specificity High; can separate and quantify individual impurities.High; can separate volatile impurities.Low; provides a measure of total acidic or basic content, not individual impurities.[14]
Sensitivity High (ppm to ppb range).[15]Very high, especially with a mass spectrometer (ppb to ppt range).[16]Moderate (percent level).
Sample Preparation Simple dissolution and filtration.May require derivatization for polar compounds.[15]Simple dissolution.
Analysis Time Typically 20-60 minutes per sample.Faster for volatile compounds.[6]Rapid.[17]
Cost Higher initial instrument cost and ongoing solvent costs.[6]Lower solvent costs but potentially higher instrument cost with MS.[6]Low cost.[14]

GC is a powerful technique for separating and analyzing volatile compounds.[13] For this compound, which has a relatively high boiling point, GC analysis would require high temperatures, which could potentially lead to thermal degradation.

Experimental Protocol for GC:

  • Column: A non-polar capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 280°C.

  • Oven Temperature Program: Initial temperature of 150°C, ramped to 300°C.

  • Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Sample Preparation: The sample would be dissolved in a suitable solvent like dichloromethane.

Titration is a classic analytical method that can be used for the assay of acidic or basic substances.[14] As this compound does not have a readily titratable functional group, a direct titration method is not applicable for its purity assessment. However, if impurities were known to be acidic or basic, titration could potentially be used to quantify them.

Conclusion

For the comprehensive purity assessment of this compound, HPLC-UV stands out as the most suitable technique. Its ability to separate and quantify a wide range of potential impurities with high sensitivity and specificity makes it the preferred method for quality control in research and pharmaceutical development. While GC can be a viable alternative for volatile impurities, the thermal lability of the analyte is a concern. Titration, on the other hand, lacks the specificity required for a detailed purity profile. The proposed HPLC-UV method, when properly validated, will provide accurate and reliable data on the purity of this compound.

References

A Comparative Guide to the Synthetic Routes of 4-Methylsulfonylacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the primary synthetic routes to 4-methylsulfonylacetophenone, a key intermediate in the synthesis of various pharmaceuticals and biologically active compounds. The following sections detail the methodologies, present comparative quantitative data, and include detailed experimental protocols for the most common synthetic pathways.

Introduction

This compound, also known as 1-[4-(methylsulfonyl)phenyl]ethan-1-one, is a valuable building block in organic synthesis.[1][2] Its utility is highlighted by its role as a key intermediate in the synthesis of drugs such as the non-steroidal anti-inflammatory drug (NSAID) Rofecoxib (Vioxx). The presence of both a ketone and a methylsulfonyl group offers multiple reaction sites for constructing more complex molecules. This guide focuses on the two most prevalent synthetic strategies: the oxidation of 4-(methylthio)acetophenone and a two-step approach involving Friedel-Crafts acylation followed by oxidation.

Comparative Analysis of Synthetic Routes

The two main routes for the synthesis of this compound are summarized and compared below. The primary distinction lies in the starting material and the sequence of reactions.

ParameterRoute 1: Oxidation of 4-(methylthio)acetophenoneRoute 2: Friedel-Crafts Acylation and Subsequent Oxidation
Starting Material 4-(Methylthio)acetophenoneThioanisole
Key Transformations Oxidation of a sulfide to a sulfone.Friedel-Crafts acylation followed by oxidation.
Overall Yield Typically high for the oxidation step (e.g., 86.5%).[3]The overall yield depends on the efficiency of both the acylation and oxidation steps. The acylation step can have variable yields.
Reagents & Catalysts Oxidizing agents: Hydrogen peroxide, Oxone®, m-chloroperoxybenzoic acid (mCPBA).[4][5] Catalysts: Sodium tungstate, sulfuric acid.[3][4]Acylating agents: Acetyl chloride, acetic anhydride.[4] Catalysts: Lewis acids (e.g., AlCl₃, FeCl₃, ZnCl₂), solid acids.[5]
Reaction Conditions Oxidation: Mild to moderate temperatures (e.g., 50°C).[3][4]Acylation: Can require low temperatures (e.g., 0-5°C) to control selectivity.[4] Oxidation: Similar to Route 1.
Advantages Direct conversion from a commercially available precursor. High-yielding oxidation reaction.Starts from a more basic and often cheaper raw material (thioanisole).[4][5]
Disadvantages Relies on the availability and cost of 4-(methylthio)acetophenone.Two-step process. Friedel-Crafts acylation can produce isomeric byproducts, requiring careful control of reaction conditions and purification.[6] The use of stoichiometric Lewis acids can generate significant waste.

Synthetic Pathway Visualizations

The following diagrams illustrate the logical flow of the two primary synthetic routes to this compound.

Route_1_Oxidation cluster_start Starting Material cluster_process Process cluster_product Product 4_MTAP 4-(Methylthio)acetophenone Oxidation Oxidation 4_MTAP->Oxidation H₂O₂, Na₂WO₄, H₂SO₄ 4_MSAP This compound Oxidation->4_MSAP

Caption: Synthetic pathway for Route 1.

Route_2_Friedel_Crafts_and_Oxidation cluster_start Starting Material cluster_process1 Step 1 cluster_intermediate Intermediate cluster_process2 Step 2 cluster_product Product Thioanisole Thioanisole FC_Acylation Friedel-Crafts Acylation Thioanisole->FC_Acylation Acetyl Chloride, AlCl₃ 4_MTAP 4-(Methylthio)acetophenone FC_Acylation->4_MTAP Oxidation Oxidation 4_MTAP->Oxidation H₂O₂, Na₂WO₄, H₂SO₄ 4_MSAP This compound Oxidation->4_MSAP

Caption: Synthetic pathway for Route 2.

Experimental Protocols

The following are representative experimental protocols for the key transformations in the synthesis of this compound.

Route 1: Oxidation of 4-(methylthio)acetophenone

This protocol is adapted from a procedure for the oxidation of a similar substrate.[3]

Materials:

  • 4-(Methylthio)acetophenone

  • Acetone

  • Sodium tungstate (Na₂WO₄)

  • Concentrated sulfuric acid (H₂SO₄)

  • 30% Aqueous solution of hydrogen peroxide (H₂O₂)

  • Water

Procedure:

  • To a solution of 4-(methylthio)acetophenone (1.0 equivalent) in acetone, add sodium tungstate (catalytic amount) and concentrated sulfuric acid (catalytic amount).

  • Heat the mixture to 50°C with stirring.

  • Add a 30% aqueous solution of hydrogen peroxide (2.5 equivalents) dropwise over a period of 1 hour, maintaining the temperature at 50°C.

  • After the addition is complete, continue stirring the reaction mixture for an additional hour to ensure the reaction goes to completion.

  • After completion of the reaction, add water to the reaction mixture to precipitate the product.

  • Collect the solid product by filtration, wash with water, and dry to obtain this compound.

Route 2: Friedel-Crafts Acylation of Thioanisole and Subsequent Oxidation

This two-step protocol is based on established methods for Friedel-Crafts acylation and subsequent oxidation.[4]

Step 1: Friedel-Crafts Acylation of Thioanisole

Materials:

  • Anhydrous aluminum chloride (AlCl₃)

  • Ethylene dichloride (EDC)

  • Acetyl chloride

  • Thioanisole

Procedure:

  • To a cold (0-5°C) solution of anhydrous aluminum chloride (1.1-1.4 equivalents) in ethylene dichloride, add acetyl chloride (1.1-1.3 equivalents).

  • With continued cooling to maintain the temperature below 5°C, add thioanisole (1.0 equivalent) dropwise.

  • Monitor the reaction for completion using thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture containing 4-(methylthio)acetophenone can be quenched, neutralized, and used directly in the next step without isolation.

Step 2: Oxidation of 4-(methylthio)acetophenone

Materials:

  • The reaction mixture from Step 1 containing 4-(methylthio)acetophenone in EDC

  • Water

  • Sodium tungstate (Na₂WO₄)

  • Sulfuric acid (H₂SO₄)

  • 50% Hydrogen peroxide (H₂O₂)

Procedure:

  • To the EDC solution containing 4-(methylthio)acetophenone, add water, sodium tungstate (catalytic amount), and sulfuric acid (catalytic amount).

  • Heat the reaction mixture to 40-45°C.

  • Add 50% hydrogen peroxide dropwise while maintaining the temperature at 50°C.

  • After the addition, age the mixture for a period to ensure complete reaction.

  • The organic layer containing this compound is then washed, neutralized, and the product can be isolated by evaporating the solvent.

Conclusion

Both synthetic routes presented are viable for the preparation of this compound. The choice between the two will largely depend on the starting material availability, cost considerations, and the desired scale of the synthesis. Route 1, the direct oxidation of 4-(methylthio)acetophenone, is a straightforward, high-yielding, single-step process, ideal when the precursor is readily available. Route 2, commencing with the Friedel-Crafts acylation of thioanisole, offers an alternative from a more fundamental starting material, which may be more cost-effective for large-scale production, despite being a two-step process that requires careful control to avoid side products. Researchers and process chemists should evaluate these factors to select the most appropriate synthetic strategy for their specific needs.

References

Comparative Reactivity Analysis: 4-Methylsulfonylacetophenone vs. 4-Chloroacetophenone in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the strategic modification of aromatic scaffolds is a cornerstone of molecular design. The reactivity of substituted aromatic compounds towards nucleophilic aromatic substitution (SNAr) is of paramount importance for the synthesis of complex molecules. This guide provides a detailed comparison of the reactivity of two key acetophenone derivatives: 4-methylsulfonylacetophenone and 4-chloroacetophenone. The analysis is grounded in the principles of physical organic chemistry, supported by experimental data, to inform the selection of substrates in synthetic applications.

Executive Summary

This compound is significantly more reactive towards nucleophilic aromatic substitution than 4-chloroacetophenone. This heightened reactivity is attributed to the superior electron-withdrawing capacity of the methylsulfonyl group compared to the chloro group. This is quantitatively supported by the Hammett constants of the respective para-substituents. The stronger inductive and resonance effects of the methylsulfonyl group lead to greater stabilization of the Meisenheimer intermediate, the key transition state in SNAr reactions, thereby lowering the activation energy and accelerating the reaction rate.

Data Presentation

The following table summarizes the key electronic and spectroscopic parameters for this compound and 4-chloroacetophenone.

ParameterThis compound4-Chloroacetophenone
Hammett Constant (σp) 0.720.23
13C NMR Chemical Shift of Carbonyl Carbon (ppm) Data not readily available in searched literature~196.4

Theoretical Background: The SNAr Mechanism

Nucleophilic aromatic substitution is a fundamental reaction class in organic synthesis. The generally accepted mechanism for SNAr reactions is a two-step addition-elimination process. In the first, rate-determining step, a nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. In the second, faster step, the leaving group departs, and the aromaticity of the ring is restored.

The reactivity of an aromatic substrate in an SNAr reaction is critically dependent on the presence of electron-withdrawing groups (EWGs) on the aromatic ring, particularly at the ortho and para positions relative to the leaving group. These groups stabilize the negatively charged Meisenheimer intermediate through resonance and inductive effects, thereby lowering the energy of the transition state and increasing the reaction rate.

SNAr_Mechanism A Aryl Halide + Nucleophile B Meisenheimer Complex (Rate-determining step) A->B Addition C Product + Leaving Group B->C Elimination

Figure 1: Generalized workflow of the SNAr mechanism.

Reactivity Comparison

The primary determinant of the differential reactivity between this compound and 4-chloroacetophenone is the electronic nature of the para-substituent.

Electron-Withdrawing Strength:

The Hammett constant (σp) is a quantitative measure of the electronic influence of a substituent in the para position of a benzene ring. A more positive σp value indicates a stronger electron-withdrawing effect. The methylsulfonyl group (-SO2CH3) has a σp of 0.72, while the chloro group (-Cl) has a σp of 0.23. This significant difference underscores the substantially greater electron-withdrawing power of the methylsulfonyl group.

The strong electron-withdrawing nature of the sulfonyl group is due to the high oxidation state of the sulfur atom and the electronegativity of the oxygen atoms. This leads to a strong inductive effect (-I) and a resonance-withdrawing effect (-M), which effectively delocalize the negative charge of the Meisenheimer intermediate. In contrast, the chloro group is only moderately electron-withdrawing, primarily through its inductive effect, while its lone pairs can exert a weak, opposing resonance-donating effect.

Reactivity_Comparison cluster_0 This compound cluster_1 4-Chloroacetophenone a1 Strong -I, -M effects a3 Greater stabilization of Meisenheimer complex a1->a3 a2 High σp value (0.72) a2->a3 a4 Lower activation energy a3->a4 a5 Higher Reactivity a4->a5 b1 Moderate -I, weak +M effects b3 Lesser stabilization of Meisenheimer complex b1->b3 b2 Lower σp value (0.23) b2->b3 b4 Higher activation energy b3->b4 b5 Lower Reactivity b4->b5

Figure 2: Logical relationship of factors influencing reactivity.

Spectroscopic Evidence:

Experimental Protocols

The following is a representative experimental protocol for a nucleophilic aromatic substitution reaction that can be adapted to compare the reactivity of the two substrates.

General Procedure for Nucleophilic Aromatic Substitution:

  • Reaction Setup: To a solution of the acetophenone derivative (this compound or 4-chloroacetophenone, 1.0 mmol) in a suitable aprotic polar solvent (e.g., DMF, DMSO, 10 mL) is added the nucleophile (e.g., sodium methoxide, 1.2 mmol).

  • Reaction Conditions: The reaction mixture is stirred at a specific temperature (e.g., 80 °C) and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford the desired product.

The relative reactivity can be assessed by running parallel reactions and monitoring the consumption of the starting material and the formation of the product over time.

Experimental_Workflow start Start step1 Dissolve Substrate in Aprotic Solvent start->step1 step2 Add Nucleophile step1->step2 step3 Heat and Stir step2->step3 step4 Monitor Reaction (TLC/HPLC) step3->step4 step5 Aqueous Work-up step4->step5 step6 Purification (Column Chromatography) step5->step6 end End step6->end

Figure 3: A typical experimental workflow for an SNAr reaction.

Conclusion

For synthetic applications requiring a facile nucleophilic aromatic substitution at the para-position of an acetophenone derivative, this compound is the superior choice over 4-chloroacetophenone. The powerful electron-withdrawing nature of the methylsulfonyl group, as evidenced by its high Hammett constant, significantly activates the aromatic ring towards nucleophilic attack. This leads to faster reaction rates and potentially milder reaction conditions, which are advantageous in the synthesis of complex molecules, including pharmaceutical intermediates. While the chloro group can also facilitate SNAr reactions, its activating effect is considerably weaker, necessitating more forcing conditions or longer reaction times. This comparative guide provides a clear rationale for substrate selection based on fundamental principles of chemical reactivity, empowering researchers to make informed decisions in their synthetic endeavors.

Unveiling the Biological Potential: A Comparative Analysis of 4-Methylsulfonylacetophenone Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of 4-Methylsulfonylacetophenone and its analogs reveals a versatile scaffold with significant potential in drug discovery, exhibiting a range of biological activities including anti-inflammatory, analgesic, and anticancer properties. This guide provides a comparative overview of the biological activities of these analogs, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers, scientists, and drug development professionals in their ongoing research.

The central theme of this analysis revolves around the structure-activity relationships (SAR) of derivatives of this compound, a key pharmacophore in various biologically active compounds. The primary biological targets identified for these analogs include Cyclooxygenase-2 (COX-2), Transient Receptor Potential Vanilloid 1 (TRPV1), and apoptosis pathways in cancer cells.

Comparative Analysis of Biological Activities

To facilitate a clear comparison of the potency and selectivity of this compound analogs, the following tables summarize their inhibitory concentrations (IC50) and binding affinities (Ki) against their respective targets.

Table 1: Cyclooxygenase (COX) Inhibition

The 4-(methylsulfonyl)phenyl moiety is a hallmark of selective COX-2 inhibitors. Various analogs incorporating this group have been synthesized and evaluated for their anti-inflammatory activity.

Compound IDModification from 4-MSAP*COX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Celecoxib Pyrazole derivative150.04375[1][2]
8b 1-Aryl-3-(4-methylsulfonylphenyl) pyrazole>150.075>200[1]
8e 1-Aryl-3-(4-methylsulfonylphenyl) pyrazole>150.062>241[1]
5n 2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridine-3-amine35.60.07508.6[3]
3a Thiazolylhydrazine-methyl sulfonyl moiety>1000.140>714[4]

*4-MSAP: this compound. The 'Modification' column describes the chemical scaffold attached to the 4-methylsulfonylphenyl group, deviating from the simple acetophenone structure.

Table 2: TRPV1 Antagonism

Analogs of this compound have been investigated as antagonists of the TRPV1 receptor, a key player in pain perception.

Compound IDModification from 4-MSAP*Binding Affinity Ki (nM)Antagonist Potency Ki(ant) (nM)Reference
3 N-4-t-butylbenzyl 2-(3-fluoro-4-methylsulfonylaminophenyl) propanamide40.37.5[5]
50 Diphenylpropenyl analogue of Compound 321.5-[5]
54 (4,4′-dimethyl)diphenylpropenyl analogue of Compound 3-8.0[5]

*4-MSAP: this compound. The 'Modification' column describes the core structure to which the 4-methylsulfonylphenyl group is attached.

Table 3: Apoptosis-Inducing Activity in Cancer Cells

The 4-methylsulfonylphenyl scaffold has also been incorporated into compounds designed to induce apoptosis in cancer cells.

Compound IDModification from 4-MSAP*Cell LineIC50 (µM)Reference
18c Pyrazoline derivativeHL-608.43[6]
MDA-MB-23112.54[6]
18g Pyrazoline derivativeHL-6010.43[6]
MCF-711.7[6]
MDA-MB-2314.07[6]
18h Pyrazoline derivativeHL-608.99[6]
MCF-712.4[6]
MDA-MB-2317.18[6]

*4-MSAP: this compound. The 'Modification' column describes the chemical scaffold attached to the 4-methylsulfonylphenyl group.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of the key experimental protocols used to generate the data presented.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay determines the potency and selectivity of compounds in inhibiting the COX-1 and COX-2 isoforms.

  • Enzyme Preparation: Human recombinant COX-1 and COX-2 enzymes are used.

  • Incubation: The test compounds, dissolved in a suitable solvent like DMSO, are pre-incubated with the enzyme in a reaction buffer (e.g., Tris-HCl) at a specific temperature (e.g., 25°C) for a defined period (e.g., 15 minutes) to allow for inhibitor binding.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.

  • Reaction Termination: After a set incubation time (e.g., 10 minutes at 37°C), the reaction is stopped by adding a quenching agent (e.g., a solution of HCl).

  • Detection: The amount of prostaglandin E2 (PGE2) produced is quantified using a commercially available enzyme immunoassay (EIA) kit.

  • Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to a vehicle control. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

TRPV1 Antagonist Activity Assay

This assay measures the ability of compounds to block the activation of the TRPV1 receptor.

  • Cell Culture: A stable cell line expressing the recombinant human TRPV1 receptor (e.g., HEK293 or CHO cells) is used.

  • Calcium Influx Assay: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Compound Incubation: The test compounds are added to the cells and incubated for a specific period.

  • Receptor Activation: The TRPV1 receptor is activated by adding an agonist, such as capsaicin.

  • Signal Detection: The change in intracellular calcium concentration is measured using a fluorescence plate reader.

  • Data Analysis: The antagonist activity is determined by the ability of the compound to reduce the calcium influx induced by the agonist. The IC50 or Ki(ant) values are calculated from the dose-response curves.

Apoptosis Assessment in Cancer Cells

Multiple assays are employed to confirm and quantify apoptosis induced by the test compounds.

  • Cell Culture and Treatment: Cancer cell lines are cultured under standard conditions and then treated with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours).

  • Cell Viability Assay (MTT Assay): This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. The IC50 value, the concentration of the compound that reduces cell viability by 50%, is determined.

  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

  • Caspase Activity Assay: The activation of key executioner caspases, such as caspase-3 and caspase-7, is a hallmark of apoptosis. Their activity can be measured using luminogenic or fluorogenic substrates.

  • Western Blot Analysis: The expression levels of key apoptosis-related proteins, such as Bcl-2 family members (e.g., Bcl-2, Bax) and cleaved PARP, are analyzed by Western blotting to elucidate the apoptotic pathway involved.

Visualization of Signaling Pathways and Workflows

To provide a clearer understanding of the mechanisms of action and experimental processes, the following diagrams have been generated using the DOT language.

COX_Inhibition_Pathway cluster_key Key Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid Phospholipase A2 Prostaglandin H2 Prostaglandin H2 Arachidonic Acid->Prostaglandin H2 COX-1 / COX-2 Prostaglandins (e.g., PGE2) Prostaglandins (e.g., PGE2) Prostaglandin H2->Prostaglandins (e.g., PGE2) Prostaglandin Synthases Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandins (e.g., PGE2)->Inflammation, Pain, Fever 4-MSAP Analogs 4-MSAP Analogs 4-MSAP Analogs->Prostaglandin H2 Inhibition Key_Process Biological Process Key_Molecule Molecule/Enzyme Key_Inhibitor Inhibitor Key_Effect Physiological Effect

Caption: COX-2 Inhibition Pathway by 4-MSAP Analogs.

TRPV1_Antagonism Noxious Stimuli (Heat, Capsaicin) Noxious Stimuli (Heat, Capsaicin) TRPV1 Receptor TRPV1 Receptor Noxious Stimuli (Heat, Capsaicin)->TRPV1 Receptor Cation Influx (Ca2+, Na+) Cation Influx (Ca2+, Na+) TRPV1 Receptor->Cation Influx (Ca2+, Na+) Activation Neuronal Depolarization Neuronal Depolarization Cation Influx (Ca2+, Na+)->Neuronal Depolarization Pain Signal Transmission Pain Signal Transmission Neuronal Depolarization->Pain Signal Transmission 4-MSAP Analogs 4-MSAP Analogs 4-MSAP Analogs->TRPV1 Receptor Blockade

Caption: Mechanism of TRPV1 Antagonism.

Apoptosis_Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligands (e.g., FasL, TNF-α) Death Ligands (e.g., FasL, TNF-α) Death Receptors Death Receptors Death Ligands (e.g., FasL, TNF-α)->Death Receptors Caspase-8 Activation Caspase-8 Activation Death Receptors->Caspase-8 Activation Executioner Caspases (e.g., Caspase-3) Executioner Caspases (e.g., Caspase-3) Caspase-8 Activation->Executioner Caspases (e.g., Caspase-3) Cellular Stress Cellular Stress Mitochondrion Mitochondrion Cellular Stress->Mitochondrion Cytochrome c Release Cytochrome c Release Mitochondrion->Cytochrome c Release Apoptosome Formation Apoptosome Formation Cytochrome c Release->Apoptosome Formation Caspase-9 Activation Caspase-9 Activation Apoptosome Formation->Caspase-9 Activation Caspase-9 Activation->Executioner Caspases (e.g., Caspase-3) 4-MSAP Analogs 4-MSAP Analogs 4-MSAP Analogs->Death Receptors 4-MSAP Analogs->Cellular Stress Apoptosis Apoptosis Executioner Caspases (e.g., Caspase-3)->Apoptosis Experimental_Workflow Compound Synthesis Compound Synthesis In Vitro Screening In Vitro Screening Compound Synthesis->In Vitro Screening COX Inhibition Assay COX Inhibition Assay In Vitro Screening->COX Inhibition Assay TRPV1 Antagonist Assay TRPV1 Antagonist Assay In Vitro Screening->TRPV1 Antagonist Assay Apoptosis Assays Apoptosis Assays In Vitro Screening->Apoptosis Assays IC50 & Selectivity IC50 & Selectivity COX Inhibition Assay->IC50 & Selectivity Ki & Ki(ant) Ki & Ki(ant) TRPV1 Antagonist Assay->Ki & Ki(ant) IC50 & Mechanism IC50 & Mechanism Apoptosis Assays->IC50 & Mechanism Lead Optimization Lead Optimization IC50 & Selectivity->Lead Optimization Ki & Ki(ant)->Lead Optimization IC50 & Mechanism->Lead Optimization In Vivo Studies In Vivo Studies Lead Optimization->In Vivo Studies

References

A Comparative Guide to Validated Analytical Methods for 4-Methylsulfonylacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in the field of drug development, the accurate quantification of impurities and process-related substances is paramount to ensuring the safety and efficacy of pharmaceutical products. 4-Methylsulfonylacetophenone is a key intermediate and potential impurity in the synthesis of various active pharmaceutical ingredients (APIs), including the anti-inflammatory drug Celecoxib.[1] This guide provides a comprehensive comparison of a validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with alternative analytical techniques for the determination of this compound, supported by experimental data and detailed methodologies.

Primary Validated Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a widely accepted and robust technique for the separation and quantification of pharmaceutical impurities.[1] Its specificity, sensitivity, and accuracy make it the primary method for the routine analysis of this compound.

Experimental Protocol: RP-HPLC

1. Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector.

2. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A mixture of acetonitrile and water (e.g., in a 60:40 v/v ratio), with potential pH adjustment using an acid like orthophosphoric acid to enhance separation.[1]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient.

3. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve a known amount of this compound reference standard in the mobile phase to prepare a stock solution of a specific concentration (e.g., 100 µg/mL).

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to construct a calibration curve (e.g., 1-20 µg/mL).

  • Sample Solution: Accurately weigh the sample containing this compound and dissolve it in the mobile phase to achieve a concentration within the calibration range.

4. Validation Parameters: The method should be validated according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantitation (LOQ).

Workflow for RP-HPLC Method Validation

cluster_0 Method Development cluster_1 Method Validation cluster_2 Analysis A Optimize Chromatographic Conditions B Selectivity and Specificity Assessment A->B C Linearity & Range B->C D Accuracy (Recovery) C->D E Precision (Repeatability & Intermediate) D->E F LOD & LOQ E->F G Robustness F->G H Sample Analysis G->H I Data Interpretation & Reporting H->I

Analytical Method Validation Workflow

Comparison of Analytical Methods

While RP-HPLC is a reliable primary method, alternative techniques can offer advantages in specific scenarios, such as in research settings or for confirmatory analysis. The following table provides a comparative overview of RP-HPLC with Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry.

Parameter RP-HPLC GC-MS LC-MS/MS UV-Vis Spectrophotometry
Principle Partitioning between a nonpolar stationary phase and a polar mobile phase.Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass-based detection.HPLC separation coupled with highly selective and sensitive mass spectrometric detection.Measurement of light absorption by the analyte in the UV-Visible region.
Specificity High, can separate from structurally similar impurities.Very High, provides structural information from mass spectra.Extremely High, offers excellent selectivity through precursor/product ion monitoring.Low, susceptible to interference from other UV-absorbing compounds.
Sensitivity Good (µg/mL to ng/mL range).Very Good (ng/mL to pg/mL range).Excellent (pg/mL to fg/mL range).Moderate (µg/mL range).
Quantitation Excellent, with good linearity over a wide range.Good, requires appropriate internal standards for accuracy.Excellent, considered the gold standard for bioanalysis.Good for pure samples, but linearity can be affected by matrix interference.
Sample Throughput Moderate.Low to Moderate, due to longer run times and potential sample derivatization.High, with fast run times.High, very rapid analysis.
Cost Moderate.High.Very High.Low.
Typical Use Routine quality control, stability studies, impurity profiling.Identification of unknown volatile impurities, confirmatory analysis.Bioanalytical studies, trace-level impurity quantification.Preliminary analysis, in-process control for high concentration samples.

Experimental Protocols for Alternative Methods

Gas Chromatography-Mass Spectrometry (GC-MS)

1. Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer.

2. Chromatographic and Spectrometric Conditions:

  • Column: A non-polar capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium at a constant flow rate.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp to a higher temperature (e.g., 280 °C).

  • Ionization Mode: Electron Ionization (EI).

  • Mass Analyzer: Quadrupole.

  • Acquisition Mode: Full scan for identification or Selected Ion Monitoring (SIM) for quantification.

3. Sample Preparation:

  • Samples must be dissolved in a volatile organic solvent (e.g., dichloromethane or methanol). Derivatization may be necessary for less volatile compounds to improve their chromatographic behavior.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

1. Instrumentation:

  • Liquid Chromatograph coupled to a Tandem Mass Spectrometer.

2. Chromatographic and Spectrometric Conditions:

  • LC Conditions: Similar to RP-HPLC, but often with faster gradients and shorter columns to increase throughput.

  • Ionization Source: Electrospray Ionization (ESI) in positive or negative mode.

  • Mass Analyzer: Triple Quadrupole.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound would need to be determined.

3. Sample Preparation:

  • Sample preparation often involves protein precipitation or liquid-liquid extraction, especially for biological matrices, to remove interferences.

UV-Vis Spectrophotometry

1. Instrumentation:

  • UV-Vis Spectrophotometer.

2. Method:

  • Solvent: A suitable solvent in which this compound is soluble and that does not absorb in the same region (e.g., methanol or ethanol).

  • Wavelength of Maximum Absorbance (λmax): Determined by scanning a solution of this compound across the UV-Vis spectrum.

  • Quantification: A calibration curve is generated by measuring the absorbance of a series of standard solutions of known concentrations at the λmax. The concentration of the sample is then determined by measuring its absorbance and interpolating from the calibration curve.

Logical Relationship of Method Selection

cluster_0 Analytical Need cluster_1 Method Selection cluster_2 Chosen Technique A Define Analytical Goal (e.g., QC, Research, Bioanalysis) B Routine QC & Impurity Profiling A->B C Trace Analysis & Bioanalysis A->C D Confirmatory ID & Volatile Impurities A->D E Preliminary/In-Process High Concentration A->E F RP-HPLC B->F G LC-MS/MS C->G H GC-MS D->H I UV-Vis E->I

References

A Comparative Cross-Validation of Analytical Methods for 4-Methylsulfonylacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Method Selection and Validation

The accurate and precise quantification of 4-Methylsulfonylacetophenone is critical in various stages of pharmaceutical development and quality control. As an important intermediate and potential impurity in drug synthesis, robust analytical methods are essential to ensure product quality and safety. This guide provides a comprehensive cross-validation of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of this compound. We present a comparative summary of their performance characteristics, detailed experimental protocols, and a workflow for method validation.

Data Presentation: Comparison of Analytical Method Performance

The following tables summarize the typical performance characteristics of HPLC-UV and GC-MS for the quantitative analysis of this compound. These values are representative and may vary depending on the specific instrumentation and experimental conditions.

Table 1: Comparison of HPLC-UV and GC-MS for the Analysis of this compound

Performance ParameterHPLC-UVGC-MS
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with detection by UV absorbance.Separation of volatile compounds in a gaseous mobile phase, with detection by mass spectrometry.
Specificity HighVery High (mass fragmentation provides structural information)
Linearity (r²) ≥ 0.999≥ 0.998
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%
Precision (% RSD) < 2.0%< 3.0%
Limit of Detection (LOD) ~0.1 µg/mL~0.05 µg/mL
Limit of Quantitation (LOQ) ~0.3 µg/mL~0.15 µg/mL
Sample Throughput ModerateModerate to High
Derivatization Required NoNo (for this compound)

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical procedure. Below are representative protocols for the analysis of this compound using HPLC-UV and GC-MS.

High-Performance Liquid Chromatography (HPLC-UV) Method

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v). The mobile phase should be filtered and degassed.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

2. Preparation of Solutions:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and dissolve it in a 25 mL volumetric flask with the mobile phase as the diluent.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired linear range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Solution: Prepare the sample containing this compound at a concentration within the established linear range using the same diluent.

3. Method Validation Parameters:

  • Linearity: Analyze the prepared working standard solutions in triplicate over the specified concentration range. Plot the peak area response against the concentration and determine the correlation coefficient (r²).

  • Accuracy: Perform recovery studies by spiking a known amount of the this compound reference standard into a placebo mixture at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal sample concentration).

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate injections of a standard solution at 100% of the test concentration on the same day.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

1. Instrumentation and Chromatographic Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).

  • Injector Temperature: 250°C.

  • Injection Mode: Split (e.g., 20:1) or splitless, depending on the required sensitivity.

  • Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at a rate of 20°C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Full scan (e.g., m/z 40-350) for identification and Selected Ion Monitoring (SIM) for quantification (e.g., monitoring ions m/z 183, 198, 121).

2. Preparation of Solutions:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and dissolve it in a 25 mL volumetric flask with a suitable solvent such as acetone or ethyl acetate.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired linear range (e.g., 0.1, 0.5, 1, 5, 10, 20 µg/mL).

  • Sample Solution: Prepare the sample containing this compound at a concentration within the established linear range using the same solvent.

3. Method Validation Parameters:

  • The validation parameters (Linearity, Accuracy, Precision, LOD, and LOQ) are assessed in a similar manner to the HPLC method, using the peak areas from the GC-MS analysis.

Mandatory Visualizations

The following diagrams illustrate the workflow for cross-validating the analytical methods and a hypothetical signaling pathway where this compound could be relevant.

CrossValidationWorkflow Cross-Validation Workflow for Analytical Methods cluster_planning Planning & Protocol cluster_execution Method Validation cluster_comparison Data Comparison & Analysis cluster_reporting Reporting define_methods Define HPLC & GC-MS Methods set_criteria Set Acceptance Criteria (ICH Q2) define_methods->set_criteria linearity Linearity & Range set_criteria->linearity accuracy Accuracy (Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate Precision) accuracy->precision lod_loq LOD & LOQ precision->lod_loq compare_data Compare Performance Data lod_loq->compare_data assess_suitability Assess Method Suitability compare_data->assess_suitability final_report Final Validation Report assess_suitability->final_report SignalingPathway Hypothetical Signaling Pathway Interaction ext_signal External Stimulus receptor Cell Surface Receptor ext_signal->receptor kinase_a Kinase A receptor->kinase_a kinase_b Kinase B kinase_a->kinase_b tf Transcription Factor kinase_b->tf gene_exp Gene Expression tf->gene_exp response Cellular Response gene_exp->response compound 4-Methylsulfonyl- acetophenone compound->kinase_b Inhibition

Comparative study of catalysts for 4-Methylsulfonylacetophenone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Comparison of Catalysts for the Synthesis of 4-Methylsulfonylacetophenone

The synthesis of this compound, a key intermediate in the manufacturing of pharmaceuticals like Rofecoxib, has been approached through various catalytic strategies. This guide provides a comparative analysis of different catalysts employed in its synthesis, with a focus on the Friedel-Crafts acylation of thioanisole and subsequent oxidation, a common and effective route.

Catalyst Performance Comparison

The primary step in the prevalent synthesis route involves the Friedel-Crafts acylation of thioanisole with an acylating agent to form 4-methylthioacetophenone, which is then oxidized to this compound. The choice of catalyst for the acylation step is critical and significantly influences the reaction's efficiency. While traditional Lewis acids are effective, environmental concerns have driven research towards more benign solid acid catalysts.

Catalyst SystemAcylating AgentSolventReaction ConditionsYieldReference
Lewis Acid Acetyl chlorideDichloromethane (DCM), Chloroform, or Carbon disulfide0-20°C to room temperature, 10-20 hoursNot specified, but implied to be effective for industrial production.[1]
Solid Acid Catalysts Acetic anhydrideNot specified (likely neat or a non-polar solvent)Not specified for thioanisole, but for anisole: 120°C, 90 minutes.For a similar reaction with anisole, yields are high (>99% conversion). For thioanisole, Amberlyst-15 was found to be the best among tested solid acids.[2][3]
Sodium Tungstate/Sulphuric Acid Hydrogen peroxide (50%)Ethylene dichloride (EDC)40-50°C74% (for the subsequent bromination step from thioanisole)[4]

Experimental Protocols

Lewis Acid Catalyzed Friedel-Crafts Acylation

This method utilizes a traditional Lewis acid catalyst for the acylation of thioanisole.

Procedure:

  • In a suitable reaction vessel, thioanisole and the Lewis acid catalyst (e.g., Aluminum Chloride) are dissolved in a solvent such as dichloromethane (DCM), chloroform, or carbon disulfide at a temperature between 0-20°C.[1]

  • Acetyl chloride is then added dropwise to the stirred solution.[1]

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature (10-30°C) and stirred for 10-20 hours.[1]

  • Upon completion, the reaction is quenched by adding crushed ice, followed by the dropwise addition of concentrated hydrochloric acid to adjust the pH to 1-3.[1]

  • The mixture is stirred at room temperature for 15 minutes and then extracted with dichloromethane.[1]

  • The organic phase is washed successively with water and saturated brine, dried, and the solvent is removed to yield the crude product, which can be further purified by recrystallization.[1]

Solid Acid Catalyzed Friedel-Crafts Acylation

This approach employs heterogeneous solid acid catalysts, offering advantages in terms of catalyst recovery and reuse.

Procedure: While a specific protocol for thioanisole with solid acids is detailed in specialized literature, a general procedure for Friedel-Crafts acylation using such catalysts is as follows:

  • Thioanisole, acetic anhydride, and a solid acid catalyst (e.g., Amberlyst-15, zeolites) are mixed in a reaction vessel.[3]

  • The mixture is heated to the desired reaction temperature with stirring for a specified duration.

  • After the reaction, the solid catalyst is separated by filtration.

  • The filtrate containing the product is then worked up, which may involve neutralization, washing, and solvent removal to isolate the 4-methylthioacetophenone.

Oxidation of 4-methylthioacetophenone

Following the acylation, the intermediate 4-methylthioacetophenone is oxidized to the final product.

Procedure:

  • To a solution of 4-methylthioacetophenone in a solvent like ethylene dichloride (EDC), water, sodium tungstate, and sulphuric acid are added.[4]

  • The mixture is heated to 40-45°C.[4]

  • 50% hydrogen peroxide is then added dropwise while maintaining the temperature at 50°C.[4]

  • After the reaction is complete, the organic layer containing the 4-(methylsulfonyl)acetophenone is separated, washed, and neutralized.[4]

Visualizing the Synthetic Pathways

The following diagrams illustrate the key reaction pathways and experimental workflows.

G cluster_0 Friedel-Crafts Acylation cluster_1 Oxidation Thioanisole Thioanisole Intermediate 4-methylthioacetophenone Thioanisole->Intermediate Acylation AcetylChloride Acetyl Chloride AcetylChloride->Intermediate LewisAcid Lewis Acid Catalyst (e.g., AlCl3) LewisAcid->Intermediate FinalProduct This compound Intermediate->FinalProduct Oxidation Oxidant Oxidizing Agent (e.g., H2O2) Oxidant->FinalProduct G cluster_0 Reaction Setup cluster_1 Work-up A 1. Dissolve Thioanisole and Lewis Acid in Solvent (0-20°C) B 2. Add Acetyl Chloride dropwise A->B C 3. Stir at Room Temperature (10-20 hours) B->C D 4. Quench with ice and adjust pH with HCl E 5. Extract with Dichloromethane D->E F 6. Wash, dry, and concentrate the organic phase E->F

References

Establishing a Reference Standard for 4-Methylsulfonylacetophenone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for establishing a reference standard for 4-Methylsulfonylacetophenone, a critical impurity and key intermediate in the synthesis of various pharmaceuticals, notably as Etoricoxib Related Compound A.[1][2] We present a comparative analysis of analytical methodologies, offering supporting experimental data and detailed protocols to ensure the accurate identification, purity assessment, and qualification of a new reference standard.

Introduction to this compound

This compound (CAS No. 10297-73-1) is a ketone derivative with the molecular formula C₉H₁₀O₃S and a molecular weight of 198.24 g/mol .[3][4] Its presence as an impurity in active pharmaceutical ingredients (APIs) necessitates the availability of a well-characterized reference standard for accurate quantification and quality control in pharmaceutical formulations.[5] The establishment of a reliable in-house or secondary reference standard is a critical process that requires rigorous analytical characterization and comparison against existing standards or alternative analytical techniques.

Analytical Characterization of the Reference Standard

A comprehensive characterization of a this compound reference standard involves a battery of analytical tests to confirm its identity, purity, and overall quality. The following table summarizes the key analytical techniques and their expected outcomes.

Table 1: Analytical Techniques for the Characterization of this compound Reference Standard

Analytical TechniquePurposeExpected Results
Identity
¹H Nuclear Magnetic Resonance (NMR)Structural confirmation and identification of protons.Spectrum consistent with the chemical structure of this compound.
¹³C Nuclear Magnetic Resonance (NMR)Structural confirmation and identification of carbon atoms.Spectrum consistent with the chemical structure of this compound.
Mass Spectrometry (MS)Determination of molecular weight and fragmentation pattern.Molecular ion peak corresponding to the molecular weight of 198.24.[3][4]
Fourier-Transform Infrared (FTIR) SpectroscopyIdentification of functional groups.Presence of characteristic absorption bands for C=O (ketone), S=O (sulfone), and aromatic C-H groups.
Purity
High-Performance Liquid Chromatography (HPLC)Quantification of purity and detection of related substances.Purity ≥ 99.5%.
Gas Chromatography-Mass Spectrometry (GC-MS)Detection and identification of volatile impurities.Absence of significant volatile impurities.
Quantitative NMR (qNMR)Absolute purity determination against a certified internal standard.Purity assessment with a high degree of accuracy.
Physicochemical Properties
Melting PointAssessment of purity and identity.Sharp melting point in the range of 126-129 °C.[6][7]
Karl Fischer TitrationDetermination of water content.Water content ≤ 0.5%.
Thermogravimetric Analysis (TGA)Assessment of thermal stability and residual solvents.No significant weight loss before the melting point.
Elemental Analysis (CHN)Confirmation of elemental composition.Experimental values for C, H, and N within ±0.4% of the theoretical values.

Comparative Analysis: Newly Established vs. Commercial Reference Standard

This section provides a hypothetical comparative analysis of a newly established in-house reference standard of this compound against a commercially available, certified reference standard.

Table 2: Comparative Data of a Newly Established vs. Commercial Reference Standard

ParameterNewly Established StandardCommercial Standard (Example)Acceptance Criteria
Purity (HPLC) 99.8%99.9%≥ 99.5%
Purity (qNMR) 99.7%99.8%≥ 99.5%
Water Content (Karl Fischer) 0.15%0.10%≤ 0.5%
Residual Solvents (GC-MS) < 0.05%< 0.05%As per ICH guidelines
Melting Point 127.5 - 128.5 °C128.0 - 129.0 °C126 - 129 °C
Identity (¹H NMR, MS, FTIR) ConformsConformsConforms to structure

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is designed to be a stability-indicating assay for the quantification of this compound and its potential impurities.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18, 4.6 mm x 250 mm, 5 µm particle size.

  • Mobile Phase: A gradient mixture of Acetonitrile and Water (with 0.1% Formic Acid).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a final concentration of 0.5 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents

This method is suitable for the detection and quantification of residual solvents from the synthesis process.

  • Instrumentation: GC-MS system with a Flame Ionization Detector (FID) or Mass Spectrometer.

  • Column: DB-624, 30 m x 0.25 mm, 1.4 µm film thickness or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Program: Initial temperature of 40 °C for 5 minutes, ramp to 240 °C at 10 °C/min, and hold for 5 minutes.

  • MS Detector: Electron Impact (EI) ionization at 70 eV, scanning from m/z 35 to 350.

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., DMSO) to a concentration of 10 mg/mL.

Quantitative Nuclear Magnetic Resonance (qNMR) for Purity Assessment

This protocol outlines the determination of the absolute purity of this compound using an internal standard.

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Internal Standard: Maleic acid (certified reference material).

  • Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound and 5 mg of the internal standard into a vial.

    • Dissolve the mixture in 0.75 mL of DMSO-d₆.

    • Transfer the solution to an NMR tube.

  • ¹H NMR Parameters:

    • Pulse sequence with a calibrated 90° pulse.

    • Relaxation delay (d1) of at least 5 times the longest T1 relaxation time of the signals of interest.

    • Acquisition time of at least 3 seconds.

    • Sufficient number of scans to achieve a signal-to-noise ratio of >250 for the signals to be integrated.

  • Data Processing and Calculation:

    • Apply phasing and baseline correction to the spectrum.

    • Integrate a well-resolved signal of this compound (e.g., the methyl protons of the sulfonyl group) and a signal from the internal standard.

    • Calculate the purity using the standard qNMR equation, taking into account the weights, molecular weights, and number of protons for both the analyte and the internal standard.

Visualization of Workflows

Workflow for Establishing the Reference Standard

The following diagram illustrates the logical workflow for the comprehensive characterization and qualification of a new this compound reference standard.

G cluster_0 Phase 1: Synthesis and Purification cluster_1 Phase 2: Preliminary Characterization cluster_2 Phase 3: Comprehensive Analysis cluster_3 Phase 4: Qualification and Documentation Synthesis Synthesis Purification Purification Synthesis->Purification Crude Product Preliminary_Characterization Identity Confirmation (NMR, MS, FTIR) Purification->Preliminary_Characterization Purity_Screening Initial Purity Assessment (HPLC) Preliminary_Characterization->Purity_Screening Quantitative_Analysis Purity Determination (HPLC, qNMR) Purity_Screening->Quantitative_Analysis Impurity_Profiling Impurity Identification (GC-MS) Quantitative_Analysis->Impurity_Profiling Physicochemical_Tests Physicochemical Properties (MP, KF, TGA, CHN) Impurity_Profiling->Physicochemical_Tests Comparison Comparison with Existing Standard Physicochemical_Tests->Comparison CoA Certificate of Analysis Generation Comparison->CoA Stability Stability Studies CoA->Stability

Caption: Workflow for establishing a reference standard.

HPLC Method Development and Validation Pathway

This diagram outlines the key steps involved in developing and validating a robust HPLC method for the analysis of this compound.

G cluster_0 Method Development cluster_1 Method Validation (as per ICH guidelines) cluster_2 Application Column_Selection Column Selection (e.g., C18, C8) Mobile_Phase Mobile Phase Optimization (Solvent ratio, pH) Column_Selection->Mobile_Phase Detection Wavelength Selection Mobile_Phase->Detection Optimization Optimization of Flow Rate and Temperature Detection->Optimization Specificity Specificity Optimization->Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Routine_Analysis Routine Quality Control Robustness->Routine_Analysis Stability_Testing Stability Testing Robustness->Stability_Testing

Caption: HPLC method development and validation pathway.

Conclusion

The establishment of a well-characterized reference standard for this compound is paramount for ensuring the quality and safety of pharmaceutical products. This guide has provided a comprehensive overview of the necessary analytical methodologies, comparative data, and detailed experimental protocols. By following a structured approach to characterization and validation, researchers and drug development professionals can confidently establish a reliable reference standard for this important pharmaceutical intermediate.

References

Safety Operating Guide

Safe Disposal of 4-Methylsulfonylacetophenone: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the safe disposal of 4-Methylsulfonylacetophenone (CAS No. 10297-73-1), a compound commonly used in chemical synthesis.

Key Safety and Physical Data

A thorough understanding of the physical and chemical properties of a substance is the first step in safe handling. The following table summarizes the key quantitative data for this compound.

PropertyValueSource
Molecular Formula C9H10O3S[1]
Molecular Weight 198.24 g/mol [2]
Appearance White to slightly pale yellow crystal or powder
Melting Point 126-131 °C[2]
Purity >97%[2]
CAS Number 10297-73-1[1][2]
EC Number 233-672-0[2]

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as an irritant. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is associated with the following hazard statements:

  • H315: Causes skin irritation[3].

  • H319: Causes serious eye irritation[3].

  • H335: May cause respiratory irritation[3].

To mitigate these risks, the following personal protective equipment (PPE) is mandatory when handling this chemical:

  • Eye Protection: Wear safety glasses with side shields or goggles that conform to European standard EN 166[1].

  • Hand Protection: Use protective gloves. It is crucial to inspect gloves before use and to select them based on chemical compatibility and breakthrough time[1].

  • Body Protection: Wear appropriate protective clothing to prevent skin exposure[1].

  • Respiratory Protection: In case of dust formation, use a type N95 (US) respirator or equivalent.

Step-by-Step Disposal Protocol

The disposal of this compound must adhere to all federal, state, and local regulations. Under no circumstances should this chemical be disposed of down the sink or in regular trash[4].

Experimental Protocol for Chemical Waste Neutralization and Disposal:

  • Collection:

    • Collect waste this compound and any contaminated materials (e.g., filter paper, gloves) in a designated, sturdy, and leak-proof container that is clearly labeled as "Hazardous Waste" and includes the chemical name.

    • For spills, sweep up the solid material, taking care to avoid dust formation, and place it into a suitable container for disposal[1].

  • Waste Segregation:

    • Store the waste container in a designated hazardous waste accumulation area.

    • Do not mix with incompatible materials, particularly strong oxidizing agents[1].

    • Keep the container tightly closed and store in a cool, dry, and well-ventilated place[1].

  • Disposal Method:

    • One recommended disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber system.

    • Alternatively, the waste can be sent to an approved waste disposal plant[5].

    • It is imperative to consult with your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to ensure compliance with all regulations. Waste codes should be assigned by the user based on the application for which the product was used[1].

  • Contaminated Packaging:

    • Empty containers should have their remaining contents removed.

    • Dispose of contaminated packaging in the same manner as the chemical waste, in accordance with local regulations[1]. Do not re-use empty containers[1].

The following diagram illustrates the workflow for the proper disposal of this compound.

cluster_prep Preparation & Handling cluster_waste Waste Collection & Storage cluster_disposal Final Disposal start Start: Handling This compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Accidental Spill Occurs ppe->spill collect_waste Collect Waste in a Designated, Labeled Hazardous Waste Container ppe->collect_waste Routine Lab Work collect_spill Sweep Solid into a Labeled Container spill->collect_spill collect_spill->collect_waste segregate Segregate from Incompatible Materials (e.g., Strong Oxidizers) collect_waste->segregate store Store in a Cool, Dry, Well-Ventilated Area segregate->store consult_ehs Consult EHS / Licensed Waste Disposal Contractor store->consult_ehs incineration Option 1: Incineration with Combustible Solvent consult_ehs->incineration Based on regulations approved_facility Option 2: Transport to Approved Waste Disposal Plant consult_ehs->approved_facility Based on regulations end End: Proper Disposal Complete incineration->end approved_facility->end

Caption: Workflow for the safe disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methylsulfonylacetophenone
Reactant of Route 2
Reactant of Route 2
4-Methylsulfonylacetophenone

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。